6-Isopropoxynicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-propan-2-yloxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(2)12-9-4-3-8(6-11)5-10-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNHZEKFKMAUEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660556 | |
| Record name | 6-[(Propan-2-yl)oxy]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-35-6 | |
| Record name | 6-[(Propan-2-yl)oxy]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Isopropoxynicotinaldehyde: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Isopropoxynicotinaldehyde, a substituted pyridine derivative, is a key building block in modern medicinal chemistry. Its unique structural combination of a pyridine ring, an aldehyde functional group, and an isopropoxy moiety makes it a versatile intermediate for the synthesis of complex molecular architectures. Pyridine derivatives are foundational to many advancements in drug discovery, and the strategic placement of functional groups in this compound allows for a wide range of chemical transformations.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, an analysis of its reactivity, and its potential applications in the development of novel therapeutics.
Chemical Identity and Physicochemical Properties
Proper identification and an understanding of the physicochemical properties of a compound are crucial for its effective use in research and development.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 6-isopropoxy-pyridine-3-carbaldehyde, 5-Formyl-2-isoproxypyridine | [2][3] |
| CAS Number | 884495-35-6 | [3] |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | |
| Physical Form | Liquid at room temperature | [2] |
| Purity | Typically >96% | [2] |
| Boiling Point | Estimated: ~230-240 °C at 760 mmHg (based on similar structures) | Inferred from[4][5][6] |
| Solubility | Predicted to be soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF. Limited solubility in nonpolar solvents. | Inferred from[7][8][9] |
| Storage | Store in a freezer to maintain purity and stability. |
Synthesis and Purification
Experimental Protocol: Synthesis of this compound
This two-step procedure involves the nucleophilic aromatic substitution of a halogenated pyridine followed by oxidation of an alcohol to the aldehyde.
Step 1: Synthesis of (6-isopropoxypyridin-3-yl)methanol
-
To a solution of isopropanol (1.5 eq) in anhydrous THF, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 6-chloronicotinaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude (6-isopropoxypyridin-3-yl)methanol can be purified by column chromatography on silica gel.
Step 2: Oxidation to this compound
-
Dissolve the (6-isopropoxypyridin-3-yl)methanol (1.0 eq) in dichloromethane.
-
Add manganese dioxide (5.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by vacuum distillation if necessary.
Spectroscopic and Chromatographic Characterization
The identity and purity of this compound are confirmed through a combination of spectroscopic and chromatographic techniques. Below are the predicted spectral data based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted):
-
Aldehyde Proton (CHO): A singlet is expected around δ 9.8-10.0 ppm.
-
Aromatic Protons (Pyridine Ring): Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at the 2-position will likely be a doublet, the proton at the 4-position a doublet of doublets, and the proton at the 5-position a doublet.
-
Isopropoxy Group: A septet for the CH proton around δ 4.5-5.0 ppm and a doublet for the two CH₃ groups around δ 1.2-1.4 ppm.
-
-
¹³C NMR (Predicted):
-
Carbonyl Carbon (CHO): A signal is expected in the downfield region, around δ 190-195 ppm.
-
Aromatic Carbons (Pyridine Ring): Five distinct signals are expected in the aromatic region (δ 110-165 ppm).
-
Isopropoxy Group: A signal for the CH carbon around δ 65-70 ppm and a signal for the CH₃ carbons around δ 20-25 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups:
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1700-1710 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak peaks around 2720 cm⁻¹ and 2820 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Medium to weak bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (Isopropoxy): A strong band in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 165 would be expected. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29).
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the aldehyde functional group, which is a versatile handle for a variety of chemical transformations. The pyridine ring, being electron-deficient, influences the reactivity of the aldehyde and can also participate in certain reactions.
Reactions of the Aldehyde Group
-
Reductive Amination: The aldehyde can be converted to an amine through reaction with a primary or secondary amine in the presence of a reducing agent such as sodium triacetoxyborohydride. This is a cornerstone reaction in medicinal chemistry for introducing diverse amine functionalities.
-
Wittig Reaction: Reaction with a phosphorus ylide allows for the formation of a carbon-carbon double bond, extending the carbon skeleton.
-
Grignard and Organolithium Reactions: Nucleophilic addition of organometallic reagents to the aldehyde carbonyl yields secondary alcohols.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using reagents like potassium permanganate or Jones reagent.
-
Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel condensation, to form more complex structures.
Reactivity of the Pyridine Ring
The isopropoxy group at the 6-position makes the pyridine ring more electron-rich compared to unsubstituted pyridine, which can influence its reactivity in electrophilic aromatic substitution reactions, though these are generally difficult on pyridine rings.
Applications in Drug Discovery
Substituted pyridines are a prominent class of heterocycles in approved drugs and clinical candidates.[10] The unique combination of functional groups in this compound makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules.
Scaffold for Bioactive Molecules
The aldehyde group serves as a key reaction point for building more complex molecules. For example, it can be used in the synthesis of kinase inhibitors, where the pyridine core can act as a hinge-binding motif. The isopropoxy group can modulate the solubility and metabolic stability of the final compound.[11]
Illustrative Synthetic Workflow in Drug Discovery
The following diagram illustrates a common synthetic workflow where a substituted nicotinaldehyde, such as this compound, is used as a key intermediate in the synthesis of a hypothetical drug candidate.
This workflow demonstrates the conversion of the aldehyde to a secondary amine via reductive amination, followed by an amide coupling to generate a more complex, drug-like molecule. This strategy is frequently employed in the synthesis of various therapeutic agents.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its chemical properties, reactivity, and the ability to be transformed into a wide array of more complex molecules make it an important tool for medicinal chemists. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in the pursuit of novel therapeutic agents.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Pyridine Aldehydes in Modern Organic Synthesis.
- The Good Scents Company. (n.d.). 3-pyridine carboxaldehyde.
- PubChem. (n.d.). Pyridine.
- Google Patents. (n.d.). Pyridine derivatives.
- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
- Google Patents. (n.d.). Synthesis of pyridine aldehydes.
- Wikipedia. (n.d.). Pyridine-3-carbaldehyde.
- Google Patents. (n.d.). Thieno [3,2-c] pyridine derivatives and their therapeutic application.
- Ellman, J. A., & Bergman, R. G. (2006). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 128(15), 5031–5033. [Link]
- UT Southwestern Medical Center. (n.d.). Patents - Medicinal Chemistry.
- Google Patents. (n.d.). Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
- Bemis, G. W., & Murcko, M. A. (1996). The Properties of Known Drugs. 1. Molecular Frameworks. Journal of Medicinal Chemistry, 39(15), 2887–2893. [Link]
- Scribd. (n.d.). Pharmaceutical.
- Google Patents. (n.d.). Preparation of pyridine aldehydes.
- Solubility of Things. (n.d.). Pyridine.
- American Chemical Society. (2020, August 31). Pyridine.
- Google Patents. (n.d.). Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes.
- Wikipedia. (n.d.). Pyridine.
- CAS. (n.d.). CAS SciFinder Discovery Platform.
- Google Patents. (n.d.). Pyrrole derivatives as inhibitors of hiv reverse transcriptase.
- CAS. (n.d.). SciFinder.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 884495-35-6 | 5-Formyl-2-isoproxypyridine | Aldehydes | Ambeed.com [ambeed.com]
- 4. echemi.com [echemi.com]
- 5. 3-pyridine carboxaldehyde, 500-22-1 [thegoodscentscompany.com]
- 6. guidechem.com [guidechem.com]
- 7. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. acs.org [acs.org]
- 10. US10077249B2 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]
- 11. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical characteristics of 6-Isopropoxynicotinaldehyde
An In-depth Technical Guide to 6-Isopropoxynicotinaldehyde: Physicochemical Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction
This compound is a substituted pyridine derivative that has emerged as a significant building block in the fields of organic synthesis and medicinal chemistry. Its structure, which incorporates a reactive aldehyde group on an electron-deficient pyridine ring modified with an electron-donating isopropoxy moiety, offers a unique combination of reactivity and physicochemical properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's core characteristics, plausible synthetic routes, reactivity profile, and its strategic application in the design of novel therapeutics. As a versatile intermediate, understanding its properties is crucial for leveraging its full potential in the synthesis of complex, biologically active molecules.[1]
Core Chemical Identity and Physicochemical Properties
The fundamental identity of this compound is established by its unique combination of a pyridine core, a C3-aldehyde, and a C6-isopropoxy group. These features dictate its physical and chemical behavior.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [2] |
| Synonyms | 6-isopropoxy-pyridine-3-carbaldehyde; 6-(propan-2-yloxy)pyridine-3-carbaldehyde | [3] |
| CAS Number | 884495-35-6 | [2][3][4] |
| Molecular Formula | C₉H₁₁NO₂ | [3] |
| Molecular Weight | 165.19 g/mol | [2] |
| InChI Key | BNNHZEKFKMAUEZ-UHFFFAOYSA-N |[2][3] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Liquid | [2][3] |
| Purity | Commercially available at ≥96% | [2][3] |
| Storage Temperature | Freezer |[2] |
Structural Elucidation and Analytical Characterization
While specific spectral data is not widely published, the structure of this compound allows for a confident prediction of its spectroscopic signature. These analytical techniques are essential for confirming the identity and purity of the compound after synthesis or before use.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show a distinct downfield singlet for the aldehydic proton (δ ≈ 9.8-10.5 ppm). The three protons on the pyridine ring will appear as distinct aromatic signals. The isopropoxy group will present as a septet for the CH proton and a doublet for the two methyl groups.
-
¹³C NMR: The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon in the range of 185-195 ppm. Aromatic carbons of the pyridine ring and the two carbons of the isopropoxy group will also be present in their expected regions.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, characteristic absorption band for the aldehyde C=O stretching vibration around 1700-1710 cm⁻¹. Additional key signals include C-O stretching for the ether linkage and C=N/C=C stretching from the pyridine ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent molecular ion peak at m/z 166.08, corresponding to the [M+H]⁺ adduct.
Protocol: NMR Sample Preparation and Data Acquisition
This protocol outlines a standard procedure for acquiring high-quality NMR data for structural verification.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096 scans (necessary due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.
Synthesis and Reactivity
Reactivity Profile
The chemical utility of this compound stems from the reactivity of its aldehyde functional group. This group is a potent electrophile, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its use as a scaffold in multi-step syntheses. Key reactions include:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyridines.
-
Wittig Reaction: Conversion of the aldehyde to an alkene upon reaction with a phosphorus ylide.
-
Condensation Reactions: Participation in Knoevenagel, aldol, or similar condensation reactions with active methylene compounds.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (nicotinic acid derivative) or reduced to the primary alcohol.
Proposed Synthetic Pathway
A common and efficient method for synthesizing 6-alkoxynicotinaldehydes involves the nucleophilic aromatic substitution (SₙAr) of a suitable precursor, such as 6-chloronicotinaldehyde. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates the displacement of the chloride by an alkoxide.
Caption: Proposed synthesis via nucleophilic aromatic substitution.
Applications in Drug Discovery and Medicinal Chemistry
While specific drugs derived directly from this compound are not prominent in public literature, its value lies in its role as a key intermediate.[1] Substituted nicotinaldehydes are prevalent fragments in the design of inhibitors for various enzyme classes, including kinases and phosphodiesterases.[1] The isopropoxy group can enhance metabolic stability and improve cell permeability, making it a desirable feature in drug candidates.
The aldehyde serves as a chemical handle for combinatorial library synthesis, allowing for the rapid generation of diverse compound collections for high-throughput screening. This process is fundamental to modern drug discovery workflows aimed at identifying novel hit and lead compounds.[5][6]
Caption: Role as a starting material in a drug discovery pipeline.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.
Table 3: GHS Hazard Information
| GHS Code | Hazard Statement | Source(s) |
|---|---|---|
| H302 | Harmful if swallowed | [2] |
| H315 | Causes skin irritation | [2][7] |
| H319 | Causes serious eye irritation | [2][7] |
| H332 | Harmful if inhaled | [2] |
| H335 | May cause respiratory irritation |[2][7] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[7] All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[7]
-
Storage: The compound should be stored in a tightly sealed container in a freezer to maintain its integrity and prevent degradation.[2][7]
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[7]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[7]
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its well-defined physicochemical properties, predictable reactivity centered on the aldehyde functional group, and strategic importance as a building block in medicinal chemistry make it a compound of significant interest. For researchers in drug discovery and organic synthesis, this guide provides the core technical knowledge required to safely handle, characterize, and strategically employ this compound in the development of novel and complex molecular architectures.
References
- This compound - AbacipharmTech. [Link]
- Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - NIH. [Link]
- Application of In silico Methods in the Design of Drugs for Neurodegener
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 884495-35-6 [sigmaaldrich.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of In silico Methods in the Design of Drugs for Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
A Comprehensive Technical Guide to 6-Isopropoxynicotinaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of 6-isopropoxynicotinaldehyde, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, chemical properties, and potential applications in the creation of novel therapeutics. While specific peer-reviewed literature on this compound is limited, this guide consolidates available data and provides expert insights based on the well-established chemistry of its structural analogs and precursors.
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone of modern drug discovery, present in a vast array of approved therapeutic agents. Its ability to act as a hydrogen bond acceptor and its versatile substitution patterns make it a privileged structure in medicinal chemistry. Within this class, 6-alkoxynicotinaldehydes, including this compound, have emerged as valuable intermediates. The presence of both an electron-donating alkoxy group and an electron-withdrawing aldehyde on the pyridine ring creates a unique electronic profile that allows for diverse chemical transformations.
This compound, with its characteristic isopropoxy group, offers a balance of lipophilicity and metabolic stability, making it an attractive starting point for the synthesis of complex drug candidates. This guide will delve into the practical aspects of working with this compound, from its synthesis to its potential applications.
Synthesis of this compound: A Step-by-Step Protocol
The most common and industrially scalable route to this compound is via the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 6-chloronicotinaldehyde.[1][2][3] The chloro-substituent at the 6-position of the pyridine ring is activated towards displacement by nucleophiles due to the electron-withdrawing effect of the ring nitrogen and the aldehyde group.
Experimental Protocol: Synthesis of this compound from 6-Chloronicotinaldehyde
Objective: To synthesize this compound through the reaction of 6-chloronicotinaldehyde with sodium isopropoxide.
Materials:
-
6-Chloronicotinaldehyde (1 equivalent)
-
Sodium metal (1.1 equivalents)
-
Anhydrous Isopropanol (sufficient quantity to act as solvent)
-
Anhydrous Toluene (for azeotropic removal of water, if necessary)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography elution)
Procedure:
-
Preparation of Sodium Isopropoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous isopropanol. Carefully add sodium metal in small portions to the stirring isopropanol. The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation. Continue stirring until all the sodium has dissolved, forming a solution of sodium isopropoxide.
-
Nucleophilic Aromatic Substitution: To the freshly prepared sodium isopropoxide solution, add a solution of 6-chloronicotinaldehyde in a minimal amount of anhydrous isopropanol or toluene.
-
Reaction Monitoring: Heat the reaction mixture to reflux (the boiling point of isopropanol, approximately 82 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (6-chloronicotinaldehyde) is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water. Remove the isopropanol under reduced pressure.
-
Extraction: To the resulting aqueous residue, add dichloromethane and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous isopropanol and a nitrogen atmosphere is crucial to prevent the quenching of the highly reactive sodium metal and the resulting sodium isopropoxide.
-
Freshly Prepared Nucleophile: Sodium isopropoxide is hygroscopic and can decompose on storage. Preparing it fresh ensures maximum reactivity.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.
-
Aqueous Work-up and Extraction: The work-up procedure is designed to remove any unreacted sodium isopropoxide, inorganic salts, and water-soluble impurities. Dichloromethane is a suitable solvent for extracting the moderately polar product.
-
Chromatographic Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like this compound.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Key Chemical Reactions and Transformations
The aldehyde functionality in this compound is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds. This compound can react with a primary or secondary amine to form an intermediate imine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield the corresponding amine.
Diagram of Reductive Amination:
Caption: General scheme for reductive amination.
Wittig Reaction
The Wittig reaction allows for the conversion of the aldehyde to an alkene. This is achieved by reacting this compound with a phosphorus ylide (Wittig reagent). This reaction is highly valuable for introducing carbon-carbon double bonds with good control over stereochemistry.
Grignard and Organolithium Additions
The addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the aldehyde carbonyl group provides a straightforward route to secondary alcohols. This is a fundamental C-C bond-forming reaction in organic synthesis.
Aldol and Related Condensation Reactions
While self-condensation might be possible, crossed aldol reactions with other carbonyl compounds can be strategically employed to build more complex molecular architectures.[4] These reactions are fundamental in creating β-hydroxy carbonyl compounds or α,β-unsaturated carbonyls upon dehydration.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
While specific drugs derived directly from this compound are not prominently documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. The 6-alkoxypyridine core is a key feature in a range of therapeutic agents targeting diverse biological pathways.
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors incorporate substituted pyridine rings to interact with the hinge region of the ATP binding pocket. The 6-isopropoxy group can provide favorable interactions and tune the solubility and metabolic properties of the molecule.
-
Neuroscience: The pyridine scaffold is prevalent in CNS-active drugs. The ability to derivatize the aldehyde group allows for the introduction of various functionalities to modulate receptor affinity and selectivity.
-
Inflammation and Immunology: Compounds containing the 6-alkoxypyridine moiety have been explored as inhibitors of inflammatory signaling pathways.
Illustrative Signaling Pathway Involvement:
The derivatization of this compound can lead to molecules that modulate key signaling pathways implicated in disease. For instance, kinase inhibitors developed from such scaffolds can target pathways like the MAPK/ERK pathway, crucial in cell proliferation and survival.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Summary of Key Properties
The following table summarizes the key properties of this compound based on available data.[5]
| Property | Value |
| CAS Number | 884495-35-6 |
| IUPAC Name | This compound |
| Molecular Formula | C9H11NO2 |
| InChI Key | BNNHZEKFKMAUEZ-UHFFFAOYSA-N |
| Physical Form | Liquid |
| Purity (Typical) | ≥98% |
| Storage Temperature | Freezer |
Conclusion
This compound stands as a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its straightforward synthesis from readily available precursors and the reactivity of its aldehyde group provide a robust platform for the creation of diverse chemical libraries. While the direct application of this specific compound in late-stage clinical candidates is not widely reported, the principles of its synthesis and reactivity are fundamental to the work of medicinal chemists. This guide serves as a foundational resource for scientists looking to leverage the potential of this compound and related 6-alkoxynicotinaldehydes in their research and development endeavors.
References
- Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde.
- Sigma-Aldrich. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde | Request PDF.
- PubChem. (n.d.). 6-Chloropyridine-3-carbaldehyde.
- MedChemExpress. (n.d.). 6-Methoxypyridine-3-carbaldehyde.
- Pharmaffiliates. (n.d.). 6-Chloronicotinaldehyde.
- ResearchGate. (n.d.). Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. | Request PDF.
- YouTube. (2021, April 21). 21.5 Aldol Reactions | Organic Chemistry.
Sources
The Genesis of a Versatile Pyridine Building Block: An In-depth Guide to the Early Research and Discovery of 6-Isopropoxynicotinaldehyde
For Immediate Release
This technical guide provides a comprehensive overview of the early research and discovery of 6-Isopropoxynicotinaldehyde, a key heterocyclic building block. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document details the foundational synthetic strategies, the underlying chemical principles, and the logical progression from commercially available precursors to the target molecule. We will explore the pivotal role of the Williamson ether synthesis in its creation and the characterization techniques that would have been essential in verifying its structure.
Introduction: The Significance of Substituted Pyridines
The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and its ability to participate in a wide range of chemical transformations. The introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's steric and electronic profile, which is a cornerstone of modern drug design. This compound, with its reactive aldehyde functionality and its isopropoxy group, represents a valuable intermediate, offering a handle for further molecular elaboration.
While the precise first synthesis of this compound is not prominently documented in widely available literature, its logical and most probable genesis lies in the strategic modification of a more readily available precursor, 6-chloronicotinaldehyde. The synthetic pathway is a classic example of nucleophilic aromatic substitution, specifically the Williamson ether synthesis.
The Precursor: Availability and Synthesis of 6-Chloronicotinaldehyde
The journey to this compound begins with its chlorinated analog, 6-chloronicotinaldehyde (CAS 23100-12-1).[1] This compound serves as a versatile intermediate in its own right, particularly in the pharmaceutical and agrochemical sectors.[1] Its synthesis is well-established and typically involves the oxidation of 2-chloro-5-(hydroxymethyl)pyridine.[1][2] Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) or Swern oxidation conditions (oxalyl chloride and DMSO at low temperatures).[1][2] The choice of these reagents is critical to achieve high yields and purity while minimizing over-oxidation to the corresponding carboxylic acid.[1]
Table 1: Properties of the Key Precursor
| Property | Value |
| Compound Name | 6-Chloronicotinaldehyde |
| CAS Number | 23100-12-1 |
| Molecular Formula | C₆H₄ClNO |
| Molecular Weight | 141.56 g/mol |
| Appearance | White to yellow-white solid |
| Melting Point | 77-81 °C |
The Core Transformation: Williamson Ether Synthesis
The conversion of 6-chloronicotinaldehyde to this compound is a classic application of the Williamson ether synthesis, a method developed by Alexander Williamson in 1850.[3] This reaction is a cornerstone of organic chemistry for the formation of ethers and proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide or a suitable activated aromatic halide.[3][4][5]
In this specific case, the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the chlorine atom at the 6-position towards nucleophilic attack by an isopropoxide ion.
Causality in Experimental Design
The choice of reagents and conditions for this synthesis is guided by the principles of the SN2 reaction and the specific properties of the pyridine substrate.
-
The Nucleophile: The isopropoxide ion is typically generated in situ by reacting isopropanol with a strong base. Common choices for the base include sodium hydride (NaH) or potassium hydride (KH), which irreversibly deprotonate the alcohol to form the alkoxide.[4][6] Alternatively, alkali metal hydroxides like NaOH or KOH, or carbonates such as K₂CO₃ or Cs₂CO₃ can be used, particularly for aryl ether syntheses.[4]
-
The Solvent: A polar aprotic solvent is generally preferred for Williamson ether synthesis to solvate the cation of the alkoxide without solvating the nucleophilic anion, thus enhancing its reactivity.[4] Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices that can also help to increase the reaction rate.[1]
-
Temperature: The reaction is typically heated to facilitate the substitution. A temperature range of 80-100 °C is a plausible condition for this type of transformation.[7]
Visualizing the Synthesis Workflow
Caption: Proposed synthetic pathway from 2-chloro-5-(hydroxymethyl)pyridine to this compound.
Detailed Experimental Protocol (Hypothetical Early Method)
The following protocol is a detailed, plausible representation of how the initial synthesis of this compound would have been conducted, based on established chemical principles.
Step 1: Generation of Sodium Isopropoxide
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry isopropanol (10 equivalents) under a nitrogen atmosphere.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred isopropanol.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
Step 2: Nucleophilic Aromatic Substitution
-
To the freshly prepared sodium isopropoxide solution, add 6-chloronicotinaldehyde (1.0 equivalent) dissolved in a minimal amount of dry DMF.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Characterization: Verifying the Molecular Structure
Following the synthesis, a thorough characterization would be essential to confirm the identity and purity of this compound.
Table 2: Expected Analytical Data for this compound
| Analysis Technique | Expected Observations |
| ¹H NMR | - A doublet for the methyl protons of the isopropoxy group (~1.4 ppm, 6H).- A septet for the methine proton of the isopropoxy group (~5.4 ppm, 1H).- A doublet for the proton at the 5-position of the pyridine ring (~7.9 ppm, 1H).- A doublet of doublets for the proton at the 4-position of the pyridine ring (~8.2 ppm, 1H).- A doublet for the proton at the 2-position of the pyridine ring (~8.8 ppm, 1H).- A singlet for the aldehyde proton (~10.0 ppm, 1H). |
| ¹³C NMR | - A signal for the methyl carbons of the isopropoxy group (~22 ppm).- A signal for the methine carbon of the isopropoxy group (~70 ppm).- Signals for the pyridine ring carbons (~110-165 ppm).- A signal for the aldehyde carbonyl carbon (~190 ppm). |
| IR Spectroscopy | - A strong C=O stretching band for the aldehyde at ~1700 cm⁻¹.- C-H stretching bands for the aromatic and aliphatic protons.- C-O stretching bands for the ether linkage. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (165.19 g/mol ). |
Conclusion and Future Directions
The synthesis of this compound, while not marked by a singular, celebrated discovery, represents a logical and elegant application of fundamental organic chemistry principles. Its creation is a testament to the power of the Williamson ether synthesis in the realm of heterocyclic chemistry. As a versatile intermediate, it offers a gateway to a diverse array of more complex molecules, making it a valuable tool for researchers in the ongoing quest for novel pharmaceuticals and functional materials. The foundational understanding of its synthesis, as outlined in this guide, provides a solid basis for its application in contemporary research and development.
References
- Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde. Google Vertex AI Search.
- 6-Chloro Nicotinaldehyde - ChemBK. ChemBK.
- The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. [Link]
- Williamson ether synthesis - Wikipedia. Wikipedia. [Link]
- Williamson Ether Synthesis - J&K Scientific LLC. J&K Scientific LLC. [Link]
- Williamson Ether Synthesis - Chemistry Steps. Chemistry Steps. [Link]
- 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 - PubChem. PubChem. [Link]
Sources
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound | 884495-35-6 [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Topic: Synthesis and Characterization of 6-Isopropoxynicotinaldehyde Derivatives
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis and characterization of 6-isopropoxynicotinaldehyde and its derivatives. As a key heterocyclic building block, this compound serves as a vital intermediate in the development of novel therapeutic agents. Nicotin-aldehyde derivatives are integral to medicinal chemistry, finding applications in the development of drugs for neurodegenerative disorders, as well as anti-inflammatory and anti-cancer agents.[1][2] This document offers field-proven insights into the causal relationships behind experimental choices, detailed protocols, and robust characterization methodologies to ensure scientific integrity and reproducibility.
Part 1: Synthesis of the Core Intermediate: this compound
The strategic introduction of an isopropoxy group at the 6-position of the pyridine ring significantly modulates the electronic and lipophilic properties of the nicotin-aldehyde scaffold. This modification can enhance binding affinity to biological targets and improve pharmacokinetic profiles. The most reliable and scalable method for synthesizing this core intermediate is via a Nucleophilic Aromatic Substitution (SNAr) reaction.
Causality Behind Experimental Choice: The SNAr Approach
The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the electron-withdrawing nature of the aldehyde group at the 3-position. This electronic arrangement makes the carbon atoms at the 2-, 4-, and 6-positions susceptible to nucleophilic attack. By starting with 6-chloronicotinaldehyde, we create an excellent leaving group (Cl⁻) at a highly activated position. The reaction with sodium isopropoxide, a strong nucleophile, proceeds efficiently under relatively mild conditions to yield the desired this compound. This method is preferred for its high yield, regioselectivity, and the ready availability of starting materials.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for SNAr synthesis of this compound.
Detailed Protocol: Synthesis of this compound
-
Preparation of Sodium Isopropoxide: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous isopropanol (5.0 eq). Cool the flask to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portionwise over 20 minutes. (CAUTION: H₂ gas evolution) . Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for 1 hour or until gas evolution ceases, indicating complete formation of the alkoxide.
-
SNAr Reaction: In a separate flame-dried flask, dissolve 6-chloronicotinaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool this solution to 0°C.
-
Addition & Reaction: Add the freshly prepared sodium isopropoxide solution dropwise to the 6-chloronicotinaldehyde solution over 30 minutes at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure this compound.
Part 2: Derivatization via Reductive Amination
The aldehyde functional group is a versatile handle for introducing molecular diversity. Reductive amination is a cornerstone reaction in medicinal chemistry for converting aldehydes into amines, allowing for the exploration of a vast chemical space to optimize biological activity.
Causality Behind Experimental Choice: Reductive Amination
This two-step, one-pot reaction is highly efficient for forming C-N bonds. It begins with the formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine under mildly acidic conditions. This intermediate is then reduced in situ by a mild and selective reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice because it is less reactive towards the aldehyde starting material than other hydrides (like NaBH₄), reducing the iminium ion preferentially as it forms. This selectivity minimizes side reactions and leads to cleaner products in high yields.
Experimental Workflow: Synthesis of Amine Derivatives
Caption: Workflow for reductive amination of this compound.
Detailed Protocol: General Reductive Amination
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq). Dissolve the components in an appropriate solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Imine Formation: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portionwise over 10 minutes. (Note: Mildly exothermic) .
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or crystallization to yield the final amine derivative.
Part 3: Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compounds. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination of organic molecules.[3] For substituted pyridines, signal overlap in the aromatic region can be a challenge, sometimes requiring 2D NMR techniques like COSY or HMBC for definitive assignment.[4]
Sample Preparation Protocol for NMR: [4]
-
Weigh 5-10 mg of the purified compound.
-
Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
Acquire ¹H, ¹³C, and, if needed, 2D NMR spectra.
Table 1: Expected NMR Spectroscopic Data for this compound
| Assignment | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) | Key Correlations & Notes |
| Aldehyde (-CHO) | 9.8 - 10.1 (s, 1H) | 190 - 194 | Singlet, downfield due to deshielding. |
| Pyridine H-2 | 8.6 - 8.8 (d) | 151 - 154 | Doublet, ortho-coupled to H-4. |
| Pyridine H-4 | 8.0 - 8.2 (dd) | 137 - 140 | Doublet of doublets, coupled to H-2 and H-5. |
| Pyridine H-5 | 6.7 - 6.9 (d) | 110 - 113 | Doublet, ortho-coupled to H-4. Shielded by the isopropoxy group. |
| Isopropoxy (-CH) | 5.2 - 5.4 (sept, 1H) | 68 - 72 | Septet due to coupling with 6 methyl protons. |
| Isopropoxy (-CH₃) | 1.3 - 1.5 (d, 6H) | 21 - 23 | Doublet due to coupling with the methine proton. |
| Pyridine C-3 | - | 125 - 128 | Quaternary carbon bearing the aldehyde. |
| Pyridine C-6 | - | 163 - 166 | Quaternary carbon bearing the ether. Highly deshielded. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. Coupling constants (J) for pyridine protons are typically in the range of Jortho = 4-6 Hz and Jmeta = 2-3 Hz.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups. The coordination of substituents to a pyridine ring can cause characteristic shifts in vibrational frequencies.[5]
Table 2: Key IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| C=O (Aldehyde) | 1700 - 1715 | Strong, sharp |
| C=C, C=N (Aromatic) | 1580 - 1610 | Medium to strong |
| C-O-C (Ether) | 1250 - 1300 (asymmetric) & 1050 - 1100 (symmetric) | Strong |
| C-H (sp²) (Aromatic) | 3000 - 3100 | Medium, sharp |
| C-H (sp³) (Aliphatic) | 2850 - 3000 | Medium to strong |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound and can provide structural information through fragmentation patterns. For this compound (C₉H₁₁NO₂), the expected exact mass is 165.0790 g/mol . Using electrospray ionization (ESI), the compound will typically be observed as the protonated molecular ion, [M+H]⁺, at m/z 166.0868.
References
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Chapter 2. Retrieved January 7, 2026.
- National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC.
- PubMed. (n.d.). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens.
- St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
- National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
- MDPI. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.
- PubMed. (n.d.). Application of nicotine enantiomers, derivatives and analogues in therapy of neurodegenerative disorders.
- Auctores Publishing. (n.d.). Study of Properties and Applications Nicotine Alkaloids.
Sources
Solubility Profile of 6-Isopropoxynicotinaldehyde in Organic Solvents: A Framework for Prediction and Experimental Determination
An In-Depth Technical Guide
Abstract
This technical guide offers a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 6-isopropoxynicotinaldehyde in various organic solvents. Given the scarcity of publicly available quantitative data, this document serves as a critical resource for researchers, chemists, and formulation scientists. It provides the theoretical foundation and detailed experimental protocols necessary for generating reliable solubility data, which is essential for process development, purification, and formulation in the pharmaceutical and chemical industries. The guide emphasizes the principles of "like dissolves like" through the lens of Hansen Solubility Parameters (HSP) and presents a robust, step-by-step equilibrium shake-flask methodology grounded in established standards.
Introduction to this compound
This compound is a substituted pyridine derivative with significant utility as a building block in organic synthesis. Its structure is characterized by a pyridine ring, an aldehyde functional group, and an isopropoxy substituent. Understanding its solubility is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization), and developing stable formulations. The interplay between the polar aldehyde and pyridine nitrogen, and the more nonpolar isopropoxy group and aromatic ring, results in a nuanced solubility profile that requires systematic evaluation.
Key Structural Features:
The molecule's structure features hydrogen bond acceptors (the pyridine nitrogen and the aldehyde and ether oxygens) but no hydrogen bond donors. This, combined with its moderate polarity, suggests it will exhibit varied solubility across different classes of organic solvents.
Theoretical Framework for Solubility Prediction
The foundational principle governing solubility is that "like dissolves like."[3] This means a solute will dissolve best in a solvent that has similar intermolecular forces. For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful tool.[4][5]
HSP decomposes the total cohesion energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A solvent is likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP coordinates of a solvent and a solute in "Hansen space" can be calculated. A smaller Ra indicates a higher likelihood of dissolution. While the specific HSP values for this compound are not published, the values for common solvents can guide initial solvent selection for experimental screening.[6][7]
| Solvent | Class | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |
| n-Hexane | Nonpolar | 14.9 | 0.0 | 0.0 |
| Toluene | Nonpolar (Aromatic) | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | Nonpolar | 14.5 | 2.9 | 5.1 |
| Ethyl Acetate | Polar Aprotic | 15.8 | 5.3 | 7.2 |
| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 |
| Acetonitrile | Polar Aprotic | 15.3 | 18.0 | 6.1 |
| Dichloromethane | Polar Aprotic | 17.0 | 7.3 | 7.1 |
| Dimethylformamide (DMF) | Polar Aprotic | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 18.4 | 16.4 | 10.2 |
| Isopropanol | Polar Protic | 15.8 | 6.1 | 16.4 |
| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 |
| Methanol | Polar Protic | 14.7 | 12.3 | 22.3 |
Note: HSP values are sourced from various publicly available databases and may vary slightly depending on the reference.
Based on its structure, this compound is predicted to have good solubility in polar aprotic solvents (like Acetone, Ethyl Acetate, and THF) and polar protic solvents (like Ethanol and Isopropanol) due to its own polarity. Solubility in nonpolar solvents like hexane is expected to be limited.
Experimental Determination of Solubility
The most reliable method for determining the thermodynamic equilibrium solubility is the shake-flask method.[8][9] This protocol is based on established guidelines, such as the OECD Guideline 105, which, although written for water solubility, provides the fundamental principles applicable to organic solvents.[10][11][12]
Core Principle
An excess amount of the solute (this compound) is agitated in the solvent at a constant temperature for a sufficient duration to allow the solution to reach equilibrium with the undissolved solute. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the saturated solution is quantified using a suitable analytical method.[3][13]
Experimental Workflow Diagram
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound into appropriately sized, chemically inert vials (e.g., glass vials with PTFE-lined caps). "Excess" means enough solid will visibly remain after equilibrium is reached.
-
Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation, which would artificially inflate the measured solubility.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or on a stirring plate with temperature control (e.g., 25 °C ± 1 °C). Temperature control is critical as solubility is temperature-dependent.[8][13]
-
Agitate the samples for a period sufficient to reach equilibrium. This can range from 24 to 72 hours.[9]
-
Self-Validation: To ensure equilibrium has been reached, a preliminary experiment can be run where samples are taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand at the same constant temperature to let undissolved material settle.
-
To ensure complete removal of undissolved micro-particles, centrifuge the vials at a moderate speed.
-
Carefully withdraw the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[3] This step is crucial to prevent undissolved solid from being included in the analysis. The filter must not absorb the solute.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
The concentration of the solute in the clear, saturated filtrate is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[3][9]
-
The filtrate may require dilution with the same solvent to fall within the linear range of the calibration curve.
-
-
Data Reporting:
-
Calculate the solubility based on the measured concentration and any dilution factors.
-
Report the solubility in standard units such as mg/mL or molarity (mol/L), always specifying the temperature at which the measurement was made.
-
Data Presentation
Experimental results should be organized in a clear, structured table to facilitate comparison and analysis.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Dichloromethane | Polar Aprotic | 25 | ||
| e.g., Ethanol | Polar Protic | 25 | ||
| e.g., Toluene | Nonpolar | 25 | ||
| e.g., n-Hexane | Nonpolar | 25 | ||
| ... (add other solvents) |
Conclusion
While specific quantitative solubility data for this compound is not readily found in public literature, this guide provides the essential theoretical and practical tools for its determination. By combining the predictive power of Hansen Solubility Parameters with the empirical rigor of the equilibrium shake-flask method, researchers can confidently generate the high-quality data needed for successful process development, synthesis, and formulation. Adherence to the detailed protocol ensures that the generated data is both accurate and reliable, forming a solid foundation for subsequent scientific and development work.
References
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- CymitQuimica. (n.d.). This compound.
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- Hansen Solubility Parameters. (n.d.). Welcome to the official site of HSP and HSPiP.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
- OECD. (1995). Test No. 105: Water Solubility.
- OECD. (n.d.). Test No. 105: Water Solubility.
- Wikipedia. (n.d.). Hansen solubility parameter.
- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.
- Environmental Sciences. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances.
- Sigma-Aldrich. (n.d.). This compound.
- Journal of Materials Chemistry C. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.
- National Center for Biotechnology Information. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 7. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. researchgate.net [researchgate.net]
- 10. filab.fr [filab.fr]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
An In-depth Technical Guide to the Thermodynamic Properties and Stability of 6-Isopropoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Isopropoxynicotinaldehyde is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. A thorough understanding of its thermodynamic properties and stability is paramount for its effective utilization as a pharmaceutical intermediate. This guide provides a comprehensive framework for the theoretical prediction and experimental determination of the key thermodynamic parameters and stability profile of this compound. It outlines detailed computational and experimental protocols, offering insights into the causality behind methodological choices. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel pyridine derivatives.
Introduction: The Significance of this compound in Drug Discovery
Substituted pyridines are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The unique electronic properties of the pyridine ring, coupled with the diverse functionalities that can be introduced, make them versatile scaffolds for designing molecules with specific biological activities. This compound, featuring an isopropoxy group at the 6-position and an aldehyde at the 3-position, presents a compelling profile for further chemical elaboration. The isopropoxy moiety can influence the molecule's lipophilicity and metabolic stability, while the aldehyde group serves as a reactive handle for synthesizing a wide array of derivatives.
Before embarking on extensive synthetic campaigns and biological evaluations, a fundamental understanding of the molecule's intrinsic properties is crucial. Thermodynamic parameters such as enthalpy of formation, Gibbs free energy, and entropy govern its reactivity and potential for spontaneous transformation. Concurrently, its thermal stability dictates suitable storage conditions, formulation strategies, and potential degradation pathways. This guide provides a systematic approach to elucidating these critical characteristics for this compound.
Theoretical Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides a powerful toolkit for estimating the thermodynamic properties of organic molecules.[1] Density Functional Theory (DFT) has emerged as a robust method, offering a favorable balance between accuracy and computational cost for predicting molecular properties.[2][3][4]
Computational Methodology: A DFT-Based Approach
A reliable method for calculating the thermodynamic properties of this compound involves geometry optimization followed by frequency calculations using a suitable DFT functional and basis set. The B3LYP functional with the 6-311+G(d,p) basis set is a commonly employed combination for such calculations on organic molecules.[5]
Protocol for Computational Analysis:
-
Molecular Structure Generation: The 3D structure of this compound is constructed using a molecular modeling software. The CAS number for this compound is 884495-35-6 and its molecular formula is C₉H₁₁NO₂.[6][7]
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a critical step as thermodynamic properties are dependent on the molecular geometry.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal energy, and entropy.
-
Calculation of Thermodynamic Properties: From the output of the frequency calculation, key thermodynamic properties can be derived, including:
-
Enthalpy of Formation (ΔHf°): Can be calculated using atom equivalent methods or by choosing a suitable isodesmic reaction where the enthalpies of formation of other species are known experimentally.[2][8][9]
-
Standard Gibbs Free Energy of Formation (ΔGf°): Determined from the calculated enthalpy and entropy.
-
Standard Entropy (S°): Obtained directly from the vibrational, rotational, and translational contributions calculated in the frequency analysis.
-
Heat Capacity (Cv): Also derived from the frequency calculation.
-
The following diagram illustrates the workflow for the computational prediction of thermodynamic properties:
Expected Data and Interpretation
The computational analysis is expected to yield the following data, which can be summarized for clarity:
| Thermodynamic Property | Predicted Value (units) |
| Enthalpy of Formation (ΔHf°) at 298.15 K | Calculated Value (kJ/mol) |
| Gibbs Free Energy of Formation (ΔGf°) at 298.15 K | Calculated Value (kJ/mol) |
| Standard Entropy (S°) at 298.15 K | Calculated Value (J/mol·K) |
| Heat Capacity at constant volume (Cv) at 298.15 K | Calculated Value (J/mol·K) |
These predicted values provide a baseline understanding of the molecule's energetic landscape and its inherent stability. For instance, a highly negative enthalpy of formation would suggest a thermodynamically stable compound.
Experimental Determination of Thermal Stability
While computational methods provide valuable estimates, experimental analysis is indispensable for determining the actual thermal stability of a compound under real-world conditions. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most powerful and widely used techniques for this purpose.[10][11][12][13][14]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] This technique is ideal for determining the decomposition temperature and identifying the number of decomposition steps.
Experimental Protocol for TGA:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina).[15]
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Data Acquisition: The instrument records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at each step. The derivative of the TGA curve (DTG curve) can be used to pinpoint the temperatures of maximum decomposition rates.
The following diagram illustrates the experimental workflow for TGA:
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16][17][18] It is used to determine melting points, glass transitions, and the enthalpy of thermal events such as decomposition.
Experimental Protocol for DSC:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
Data Acquisition: The instrument records the differential heat flow as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The peak area of an event can be integrated to determine the enthalpy change (ΔH).
Kinetic Analysis of Decomposition
By performing TGA experiments at multiple heating rates, it is possible to determine the kinetics of the decomposition process, including the activation energy (Ea), using methods such as the Flynn-Wall-Ozawa or Kissinger method.[19][20][21] This information is crucial for predicting the long-term stability of the compound at different temperatures.
Expected Data from Thermal Analysis:
| Parameter | Method | Expected Result |
| Onset Decomposition Temperature (Td) | TGA | Temperature at which significant mass loss begins |
| Percentage Mass Loss | TGA | Mass loss at each decomposition step |
| Melting Point (Tm) | DSC | Temperature of the melting peak (if applicable) |
| Enthalpy of Fusion (ΔHm) | DSC | Energy required for melting (if applicable) |
| Enthalpy of Decomposition (ΔHd) | DSC | Heat released or absorbed during decomposition |
| Activation Energy of Decomposition (Ea) | TGA | Energy barrier for the decomposition reaction |
Stability Indicating Methods and Degradation Pathway Elucidation
For drug development professionals, understanding the stability of a compound under various stress conditions is a regulatory requirement.[22][23] A stability-indicating analytical method is a validated procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[24][25][26]
Forced degradation studies are performed to intentionally degrade the sample under conditions such as acid and base hydrolysis, oxidation, and photolysis. The resulting degradation products are then separated and identified using techniques like High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).[23] This allows for the elucidation of the degradation pathways and the development of a robust stability-indicating method.
Conclusion
This technical guide has outlined a comprehensive approach for the characterization of the thermodynamic properties and stability of this compound. By combining computational predictions with rigorous experimental analysis, researchers can gain a deep understanding of this molecule's intrinsic characteristics. This knowledge is fundamental for its successful application in drug discovery and development, enabling informed decisions regarding synthesis, purification, storage, and formulation. The protocols and methodologies described herein provide a solid foundation for the systematic evaluation of novel pyridine derivatives and other pharmaceutical intermediates.
References
- Chen, L., et al. (2000). Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Consistency of DFT Energies and Atom Equivalents for Converti. The Journal of Physical Chemistry A, 104(48), 11471-11476.
- Hilario, J., et al. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (133), 57205.
- Chaudhary, A., et al. (2023). Recent Trends in Stability Indicating Analytical Method for Drug Substance.
- ResolveMass Laboratories Inc. (2023, October 5). Applications of Differential Scanning Calorimetry (DSC) Analysis.
- Allinger, N. L., et al. (1998). Heats of Formation from DFT Calculations: An Examination of Several Parameterizations. The Journal of Physical Chemistry A, 102(38), 7402-7409.
- World Journal of Pharmaceutical Research. (2023). A comprehensive review on stability indicating method development using uhplc. World Journal of Pharmaceutical Research, 12(15), 1-15.
- Jain, R., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 16-35.
- AmbioPharm. (n.d.). What is a stability indicating method? | Peptide Testing.
- DuEPublico. (2011). Computational Prediction of Thermodynamic Properties of Organic Molecules in Aqueous Solutions.
- METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC).
- Fraunhofer-Publica. (2018). Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations.
- Dong, M. W. (2019). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis.
- Center for Molecular Modeling. (2009). The calculation of thermodynamic properties of molecules.
- FILAB. (n.d.). Determination of decomposition kinetics by ATG according to ASTM E1641.
- ResearchGate. (2021). DFT calculations of formation enthalpy as a function of epitaxial...
- Wikipedia. (n.d.). Differential scanning calorimetry.
- TA Instruments. (n.d.). decomposition kinetics using TGA, TA-075.
- MC² – Material and Chemical Characterisation Facility. (n.d.). Kinetics of thermal decomposition: calculating the activation energy.
- Semantic Scholar. (2011). Computational Prediction of Thermodynamic Properties of Organic Molecules in Aqueous Solutions.
- Preprints.org. (2023). An Overview on Computational Tools for Predicting and Designing the Organic Compounds.
- Chemistry LibreTexts. (2022, August 21). 1.6: Computation of Thermodynamic Quantities.
- Fleming, P. E. (2018). Experiment 10 - Kinetics of Decomposition of Dye. Experiments in General Chemistry.
- ResearchGate. (n.d.). Calculation of the Hydration Free Energy Difference between Pyridine and Its Methyl-Substituted Derivatives by Computer Simulation Methods.
- XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis.
- EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA).
- University of Wisconsin-Stout. (n.d.). Thermogravimetric Analysis.
- ResearchGate. (n.d.). The changes of Gibbs Free energy for Pyridine and four derivatives of...
- Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA).
- ResearchGate. (2016, November 29). Free solvation energies for substituted-PYRIDINEs by PCM -What is wrong?
- ResearchGate. (n.d.). (PDF) Theoretical pKa calculations of substituted pyridines.
- eGyanKosh. (n.d.). UNIT 10 THERMOGRAVIMETRIC ANALYSIS.
- PubChem. (n.d.). 6-Hydroxynicotinaldehyde.
- PubChem. (n.d.). Isonicotinaldehyde 1-oxide.
- PubChem. (n.d.). 6-Nitropicolinaldehyde.
Sources
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 884495-35-6 [sigmaaldrich.com]
- 8. Fraunhofer-Publica :: Datenbank Fraunhofer-Publica [publica.fraunhofer.de]
- 9. CCCBDB How to get an enthalpy of formation from ab initio calculations [cccbdb.nist.gov]
- 10. mt.com [mt.com]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 13. etamu.edu [etamu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. epfl.ch [epfl.ch]
- 16. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. filab.fr [filab.fr]
- 20. tainstruments.com [tainstruments.com]
- 21. bath.ac.uk [bath.ac.uk]
- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. A comprehensive review on stability indicating method development using uhplc [wisdomlib.org]
- 26. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
A Technical Guide to Quantum Chemical Calculations for 6-Isopropoxynicotinaldehyde: A Framework for Drug Discovery
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 6-isopropoxynicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of extensive experimental data for this specific molecule, this document establishes a robust computational protocol based on established theoretical principles and methodologies applied to analogous structures. By leveraging Density Functional Theory (DFT), this guide outlines the systematic investigation of the electronic and structural properties of this compound, offering critical insights for researchers, scientists, and professionals in drug development. The methodologies detailed herein are designed to elucidate key molecular descriptors that govern reactivity, intermolecular interactions, and potential biological activity, thereby facilitating rational drug design.
Introduction: The Role of Quantum Chemistry in Modern Drug Discovery
The pyridine scaffold is a cornerstone in the development of numerous pharmaceuticals.[1] The strategic functionalization of the pyridine ring can significantly modulate its electronic landscape, thereby influencing crucial properties such as basicity, nucleophilicity, and the capacity to interact with biological targets.[1] this compound, a molecule featuring an electron-donating isopropoxy group and an electron-withdrawing aldehyde group on the pyridine ring, presents a compelling case for in-depth computational analysis.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in the early stages of drug discovery.[2] These methods allow for the precise prediction of molecular geometries, vibrational frequencies, electronic transitions, and a host of other properties that are often challenging or resource-intensive to determine experimentally.[1] By modeling these characteristics, researchers can gain profound insights into a molecule's potential pharmacological behavior, guiding the synthesis and optimization of new therapeutic agents.[3]
This guide will detail a validated computational workflow for characterizing this compound, focusing on the calculation and interpretation of its structural parameters, molecular orbital energies, and electrostatic potential.
Foundational Theory and Computational Methodology
The selection of an appropriate computational method is paramount for achieving a balance between accuracy and computational cost. For organic molecules of this nature, Density Functional Theory (DFT) has consistently demonstrated its efficacy.[4][5]
The Choice of Density Functional and Basis Set
The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely adopted and well-validated choice for studying substituted pyridines and related aromatic systems.[4][5] It provides a reliable description of electronic structure and molecular geometries. Paired with a Pople-style basis set, such as 6-31G(d,p), this level of theory offers a robust foundation for obtaining accurate results without excessive computational demands.[4][6] The inclusion of polarization functions (d,p) is crucial for accurately describing the anisotropic electron distribution in aromatic systems and the polar bonds involving nitrogen and oxygen.
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the key steps for performing quantum chemical calculations on this compound. This workflow can be implemented using various quantum chemistry software packages, such as Gaussian, GAMESS, or Q-Chem.[7][8][9]
Step 1: Molecular Structure Input and Initial Optimization
-
Construct the 3D structure of this compound using a molecular modeling interface.
-
Perform an initial geometry optimization using a lower-level theory or molecular mechanics to obtain a reasonable starting geometry.
Step 2: Geometry Optimization
-
Perform a full geometry optimization at the B3LYP/6-31G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.
Step 3: Vibrational Frequency Analysis
-
Following successful geometry optimization, conduct a vibrational frequency analysis at the same level of theory.[9]
-
Self-Validation: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[10] The calculated vibrational spectra can also be compared with experimental IR and Raman data if available.[11]
Step 4: Calculation of Electronic Properties
-
Using the optimized geometry, perform a single-point energy calculation to determine various electronic properties.
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals and their energy gap are critical indicators of a molecule's chemical reactivity and stability.[12][13]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.[14][15][16]
-
Dipole Moment: Calculate the total dipole moment to understand the molecule's overall polarity.
Caption: A generalized workflow for DFT calculations on this compound.
Analysis and Interpretation of Results
The data obtained from these calculations provide a detailed electronic and structural profile of this compound.
Molecular Geometry
The optimized geometry will reveal key bond lengths, bond angles, and dihedral angles. These parameters provide a foundational understanding of the molecule's three-dimensional shape, which is crucial for its interaction with biological macromolecules.
Table 1: Predicted Geometric Parameters for this compound (Illustrative Data)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O (Aldehyde) | ~1.22 Å |
| C-O (Isopropoxy) | ~1.37 Å | |
| C-N (Pyridine Ring) | ~1.34 Å | |
| Bond Angle | C-C-O (Aldehyde) | ~124° |
| C-O-C (Isopropoxy) | ~118° | |
| Dihedral Angle | Pyridine Ring-Aldehyde | ~0° (Planar) |
Note: These are typical values for similar structures and would be precisely determined by the DFT calculation.
Frontier Molecular Orbitals: HOMO and LUMO
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A smaller gap generally implies higher reactivity.[17] For drug-like molecules, an optimal HOMO-LUMO gap is often sought to balance stability and reactivity.[12]
Table 2: Predicted Electronic Properties of this compound (Illustrative Data)
| Property | Predicted Value | Significance in Drug Design |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability, nucleophilicity |
| LUMO Energy | -1.8 eV | Electron-accepting ability, electrophilicity |
| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Polarity, solubility, and intermolecular interactions |
Note: These values are illustrative and would be derived from the single-point calculation.
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule.[18] It is invaluable for predicting how a molecule will interact with other molecules, including biological targets.[3][15]
-
Negative Potential Regions (Red/Yellow): Indicate electron-rich areas, which are prone to electrophilic attack. In this compound, these are expected around the oxygen atoms of the aldehyde and isopropoxy groups, as well as the nitrogen of the pyridine ring.
-
Positive Potential Regions (Blue): Indicate electron-poor areas, which are susceptible to nucleophilic attack. These are anticipated around the hydrogen atoms.
Caption: Atom numbering scheme for this compound.
Applications in Drug Development
The insights gleaned from quantum chemical calculations on this compound have direct applications in the drug development pipeline:
-
Target Interaction Prediction: The MEP map can be used to predict how the molecule might orient itself within the binding pocket of a target protein, guiding the design of more potent and selective inhibitors.[14][16]
-
Reactivity and Metabolism Prediction: The HOMO and LUMO energies can help predict the molecule's susceptibility to metabolic reactions, such as oxidation or reduction.
-
Rational Design of Analogs: By understanding the electronic effects of the isopropoxy and aldehyde substituents, medicinal chemists can rationally design new analogs with improved pharmacokinetic and pharmacodynamic properties.
-
Virtual Screening: The calculated properties can be used as descriptors in virtual screening campaigns to identify other molecules with similar and desirable characteristics.
Conclusion
This technical guide has presented a comprehensive and scientifically grounded methodology for the quantum chemical characterization of this compound. By employing DFT calculations, researchers can systematically investigate the molecule's structural and electronic properties, providing a robust foundation for its potential development as a therapeutic agent. The self-validating nature of the described protocols ensures the reliability of the obtained results. The insights derived from such computational studies are invaluable for accelerating the drug discovery process, reducing experimental costs, and ultimately contributing to the design of safer and more effective medicines.
References
- Quantum Chemical Calculations for Substituted Pyridines: An In-depth Technical Guide. Benchchem.
- Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis. ChemRxiv.
- GAMESS: Open Source Quantum Chemistry Software. Ames Laboratory.
- Application of molecular electrostatic potentials in drug design. ResearchGate.
- List of quantum chemistry and solid-state physics software. Wikipedia.
- A Comparative DFT Study of 4-Acetylbenzaldehyde and Related Aromatic Aldehydes. Benchchem.
- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv.
- Quantum Chemical Benchmarking, Validation, and Prediction of Acidity Constants for Substituted Pyridinium Ions and Pyridinyl Radicals. ACS Publications.
- Home | ChemCompute: Free Computational Chemistry For Undergraduates. ChemCompute.
- Tutorial: Electrostatic Potential Maps. University of California, Santa Barbara.
- Quantum Chemistry Toolbox from RDMChem. Maplesoft.
- Computational Modeling of Molecular Vibrations. University of California, Davis.
- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv.
- Q-Chem 5.0 User's Manual: Vibrational Analysis. Q-Chem.
- Computational Chemical Sciences Open-Source Software Development Group. Brookhaven National Laboratory.
- Computational Vibrational Spectroscopy. CHIMIA.
- Computational analysis of molecular vibrational spectra. UC Research Repository.
- Computational Analysis of Vibrational Sum Frequency Generation Spectroscopy. Annual Reviews.
- HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube.
- HOMO-LUMO Energy Gap. Schrödinger.
- Theoretical and Computational Approaches to the Study of Substituted Pyridines: A Methodological Overview. Benchchem.
- Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model. University of Wisconsin-Eau Claire.
- Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. ACS Publications.
- Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. ResearchGate.
- Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 8. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]
- 9. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 10. Computational Modeling of Molecular Vibrations [sci.muni.cz]
- 11. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 12. m.youtube.com [m.youtube.com]
- 13. learn.schrodinger.com [learn.schrodinger.com]
- 14. Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
Methodological & Application
Synthesis of 6-Isopropoxynicotinaldehyde: A Detailed Protocol for Researchers
Introduction
6-Isopropoxynicotinaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique trifunctionalized pyridine core, featuring an isopropoxy group, an aldehyde, and a nitrogen atom within the aromatic ring, offers multiple points for chemical modification. This versatile scaffold is instrumental in the synthesis of a diverse range of complex molecules, including potential kinase inhibitors, receptor antagonists, and other biologically active compounds. The strategic introduction of the isopropoxy group can significantly modulate the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of this compound. The described methodology is based on the robust and widely applicable Williamson ether synthesis, a classic and reliable method for the formation of ethers.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering not only a procedural outline but also insights into the underlying chemical principles and critical experimental parameters.
Reaction Principle: The Williamson Ether Synthesis
The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction, a variation of the Williamson ether synthesis.[4][5] In this reaction, the commercially available 6-chloronicotinaldehyde serves as the electrophilic substrate.[6][7] The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group. Sodium isopropoxide, a strong nucleophile, is generated in situ or used as a pre-formed salt to displace the chloride, forming the desired ether linkage.
The reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism. The isopropoxide ion attacks the carbon atom bearing the chlorine, leading to the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the expulsion of the chloride ion, yielding the final product, this compound.
Experimental Protocol
This protocol details the synthesis of this compound from 6-chloronicotinaldehyde and sodium isopropoxide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Chloronicotinaldehyde | ≥98% | Commercially Available | Store in a cool, dry place. |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly reactive with water. Handle under inert atmosphere. |
| Isopropanol (2-Propanol) | Anhydrous, ≥99.5% | Commercially Available | Use of anhydrous solvent is critical. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Use of anhydrous solvent is critical. |
| Ethyl acetate | ACS Grade | Commercially Available | For extraction. |
| Saturated brine solution | Prepared in-house | For washing. | |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Silica gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Hexane | ACS Grade | Commercially Available | For column chromatography. |
| Diethyl ether | ACS Grade | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Condenser
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
Step 1: Preparation of Sodium Isopropoxide
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil. Carefully decant the hexane washings using a cannula or syringe.
-
Add anhydrous N,N-dimethylformamide (DMF) (20 mL) to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add anhydrous isopropanol (1.5 equivalents) dropwise to the stirred suspension of sodium hydride in DMF. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and an inert atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of sodium isopropoxide.
Step 2: Synthesis of this compound
-
In a separate 250 mL round-bottom flask, dissolve 6-chloronicotinaldehyde (1.0 equivalent) in anhydrous DMF (30 mL).
-
Slowly add the freshly prepared sodium isopropoxide solution from Step 1 to the solution of 6-chloronicotinaldehyde at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material (6-chloronicotinaldehyde) indicates the completion of the reaction.
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-cold water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with saturated brine solution (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate in hexane).
-
Collect the fractions containing the pure product (as determined by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Value | Notes |
| Reactants | ||
| 6-Chloronicotinaldehyde | 1.0 eq | Limiting reagent. |
| Sodium Hydride | 1.2 eq | To ensure complete deprotonation of isopropanol. |
| Isopropanol | 1.5 eq | Slight excess to drive the formation of the alkoxide. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates SNAr reactions. |
| Temperature | 80-90 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-6 hours | Monitor by TLC for completion. |
| Expected Outcome | ||
| Yield | 70-85% | Typical yields for Williamson ether synthesis on similar substrates. |
| Purity | >95% | After column chromatography. |
Causality and Experimental Choices
-
Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base, ideal for the deprotonation of isopropanol to form the highly reactive sodium isopropoxide. Anhydrous DMF is an excellent solvent for this reaction as it is polar aprotic, which enhances the nucleophilicity of the alkoxide and can solvate the sodium cation, promoting the SNAr reaction.[1]
-
Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is crucial during the preparation of sodium isopropoxide to prevent the reaction of sodium hydride with atmospheric moisture, which would quench the base and reduce the yield.
-
Temperature Control: The initial formation of the alkoxide is performed at 0 °C to control the exothermic reaction and the rate of hydrogen evolution. The subsequent substitution reaction is heated to 80-90 °C to overcome the activation energy barrier for the nucleophilic aromatic substitution.
-
Work-up Procedure: Quenching the reaction with water deactivates any unreacted sodium isopropoxide. Extraction with ethyl acetate isolates the organic product from the aqueous phase containing inorganic salts and residual DMF. Washing with brine helps to remove any remaining water from the organic layer.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting material and potential side products, ensuring high purity of the this compound.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound, a key intermediate for pharmaceutical and agrochemical research. By understanding the principles of the Williamson ether synthesis and carefully controlling the experimental parameters, researchers can efficiently prepare this valuable compound in good yield and high purity. This guide serves as a practical resource to facilitate the synthesis and further exploration of novel derivatives based on the this compound scaffold.
References
- Surana, R. (n.d.). Williamson Ether Synthesis. Cambridge University Press.
- Wikipedia contributors. (2023, December 19). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia.
- Ashenhurst, J. (2023, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Williamson Synthesis.
- Baghdad Science Journal. (2023). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal, 20(3).
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- ResearchGate. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde.
- PubChem. (n.d.). 6-Chloropyridine-3-carbaldehyde. National Center for Biotechnology Information.
- Journal of the Serbian Chemical Society. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9.
- NIH. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. National Center for Biotechnology Information.
- NIH. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes.
Sources
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson Synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 6-Isopropoxynicotinaldehyde in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 6-Isopropoxynicotinaldehyde, a substituted pyridine-3-carboxaldehyde, has emerged as a versatile and valuable scaffold in the synthesis of novel compounds with significant potential in medicinal chemistry and materials science. The presence of the isopropoxy group at the 6-position of the pyridine ring modulates the electronic and steric properties of the molecule, offering a nuanced handle for fine-tuning the characteristics of target compounds. The aldehyde functionality at the 3-position serves as a linchpin for a diverse array of chemical transformations, enabling the introduction of a wide range of structural motifs crucial for exploring structure-activity relationships (SAR).
This comprehensive guide provides an in-depth exploration of the applications of this compound in multi-step organic synthesis. We will delve into key synthetic transformations, providing detailed, field-proven protocols and the underlying scientific rationale for experimental choices.
Core Synthetic Transformations and Applications
The aldehyde group of this compound is a gateway to a multitude of synthetic operations. Its reactivity allows for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of complex organic molecules. Key transformations include:
-
Reductive Amination: A cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.
-
Wittig Reaction: A reliable method for the formation of alkenes with control over stereochemistry.
-
Knoevenagel Condensation: A powerful tool for the formation of carbon-carbon bonds, often leading to the synthesis of α,β-unsaturated systems.
-
Henry Reaction (Nitroaldol Reaction): Facilitates the formation of β-nitro alcohols, which are versatile intermediates for further functional group manipulations.
The pyridine core, particularly when substituted, is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and antimicrobial properties.[1] The isopropoxy substituent can enhance metabolic stability and improve pharmacokinetic profiles.
Application Note 1: Synthesis of Novel Aminopyridine Scaffolds via Reductive Amination
Introduction: Reductive amination is a highly efficient and widely used method for the synthesis of amines. The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. This one-pot procedure is often preferred due to its operational simplicity and high yields. The resulting aminopyridine derivatives are of significant interest in drug discovery as they can serve as key intermediates for the synthesis of more complex molecules.
Experimental Protocol: Synthesis of N-benzyl-1-(6-isopropoxypyridin-3-yl)methanamine
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) (anhydrous)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloroethane (DCE), add benzylamine (1.1 eq) followed by a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for the in-situ reduction of the formed iminium ion without reducing the starting aldehyde.
-
Continue stirring the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-benzyl-1-(6-isopropoxypyridin-3-yl)methanamine.
Data Presentation:
| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | Benzylamine, NaBH(OAc)₃, Acetic Acid | DCE | 12-16 | ~85-95 | >95 |
Logical Workflow Diagram:
Application Note 2: Carbon-Carbon Bond Formation via the Wittig Reaction
Introduction: The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). A key advantage of the Wittig reaction is the defined location of the double bond in the product, which is not always the case with other alkene synthesis methods. This reaction is instrumental in the synthesis of complex natural products and pharmaceuticals.
Experimental Protocol: Synthesis of 3-(2-phenylvinyl)-6-isopropoxypyridine
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Potassium tert-butoxide (KOtBu) (1.1 eq)
-
This compound (1.0 eq)
-
Tetrahydrofuran (THF) (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a two-necked flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (KOtBu) (1.1 eq) portion-wise. The color of the solution will typically change to deep orange or red, indicating the formation of the ylide. Causality: Potassium tert-butoxide is a strong, non-nucleophilic base that deprotonates the phosphonium salt to generate the reactive phosphorus ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. Triphenylphosphine oxide will precipitate as a white solid.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 3-(2-phenylvinyl)-6-isopropoxypyridine.
Data Presentation:
| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | Benzyltriphenylphosphonium chloride, KOtBu | THF | 4-6 | ~70-85 | >95 |
Logical Workflow Diagram:
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The progress of each reaction can be meticulously monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the final products should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yields are provided based on analogous reactions reported in the literature, but may vary depending on the specific reaction conditions and scale.[2]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of complex organic molecules. Its strategic application in multi-step synthesis, particularly in the construction of novel aminopyridine and vinylpyridine derivatives, opens up new avenues for the discovery of compounds with potential therapeutic applications. The protocols and insights provided in this guide are intended to empower researchers and scientists in their synthetic endeavors, facilitating the efficient and reliable construction of novel molecular entities.
References
- Chemistry LibreTexts. 10.10: An Introduction to Multiple Step Synthesis. [Link]
- Master Organic Chemistry. Reactions and Mechanisms. [Link]
Sources
Application Notes and Protocols for 6-Isopropoxynicotinaldehyde as a Precursor in Medicinal Chemistry
Introduction: Strategic Value of the 6-Alkoxypyridine Scaffold
In the landscape of modern drug discovery, the pyridine ring stands out as a "privileged" scaffold, particularly in the realm of kinase inhibitors.[1] Its ability to form critical hydrogen bonds and engage in favorable interactions within the ATP-binding pocket of kinases has cemented its role as a cornerstone of many approved therapeutics.[2][3] The strategic functionalization of this core nucleus is paramount for modulating potency, selectivity, and pharmacokinetic properties. 6-Isopropoxynicotinaldehyde emerges as a highly valuable and versatile building block in this context.
The molecule's design is intrinsically strategic for a medicinal chemist. The pyridine nitrogen acts as a hydrogen bond acceptor. The aldehyde at the 3-position serves as a versatile synthetic handle for a multitude of chemical transformations, allowing for the construction of diverse molecular architectures.[4] The 6-isopropoxy group offers several key advantages:
-
Modulation of Physicochemical Properties: The isopropoxy group, compared to more common methoxy or ethoxy groups, provides increased lipophilicity, which can enhance membrane permeability and oral absorption. Its branched nature can also impart metabolic stability by sterically shielding the ether linkage from enzymatic cleavage.
-
Vector for SAR Exploration: The alkoxy group at the 6-position can be readily varied to explore structure-activity relationships (SAR). The synthesis of analogs with different alkoxy groups allows for fine-tuning of properties to optimize a drug candidate's profile.
-
Directing Group and Electronic Tuning: The electron-donating nature of the isopropoxy group influences the reactivity of the pyridine ring, which can be leveraged in various synthetic strategies.
These application notes provide an in-depth guide to the strategic application of this compound in medicinal chemistry, with a focus on the synthesis of precursors for cyclin-dependent kinase (CDK) inhibitors. Detailed, field-proven protocols for key synthetic transformations are provided to empower researchers in their drug discovery efforts.
Key Applications in Medicinal Chemistry: Building Blocks for Kinase Inhibitors
A primary application of this compound is as a starting material for the synthesis of complex heterocyclic systems, particularly those targeting protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug development.[5] The 2-amino-4-(pyridin-3-yl)pyrimidine scaffold is a well-established pharmacophore found in numerous potent and selective kinase inhibitors, including approved CDK4/6 inhibitors.[2]
The following sections detail two pivotal transformations of this compound: its elaboration into a key aminopyrimidine scaffold and its use in reductive amination to generate diverse amine-containing molecules.
Protocol 1: Synthesis of a 2-Amino-4-(6-isopropoxypyridin-3-yl)pyrimidine Scaffold
This protocol outlines a robust two-step synthesis of a 2-amino-4-(6-isopropoxypyridin-3-yl)pyrimidine scaffold, a core structure in many kinase inhibitors. The causality behind this workflow is to first create an electrophilic enaminone intermediate which is then cyclized with a nucleophilic guanidine source to form the thermodynamically stable pyrimidine ring.
Workflow Overview
Caption: Synthetic workflow for the 2-amino-4-(6-isopropoxypyridin-3-yl)pyrimidine scaffold.
Step 1: Synthesis of (E)-3-(Dimethylamino)-1-(6-isopropoxypyridin-3-yl)prop-2-en-1-one
This step involves a condensation reaction between the aldehyde and N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as both a reactant and a dehydrating agent, driving the formation of the enaminone.
Materials:
-
This compound (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice-cold deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (to make a 0.5 M solution), add DMF-DMA (1.5 eq).
-
Heat the reaction mixture to 80°C and stir for 4 hours. The choice of 80°C is a balance between achieving a reasonable reaction rate and minimizing potential side reactions or decomposition.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot indicates product formation.
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of vigorously stirred ice-cold water. This quenches the reaction and precipitates the solid product.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove residual DMF and other water-soluble impurities.
-
Dry the solid under vacuum to yield the enaminone intermediate. This intermediate is often sufficiently pure for the next step, but can be recrystallized from a suitable solvent system like ethanol/water if necessary.
Step 2: Synthesis of 2-Amino-4-(6-isopropoxypyridin-3-yl)pyrimidine
The enaminone intermediate is a masked 1,3-dielectrophile. It reacts with guanidine, which acts as a dinucleophile, in a condensation-cyclization reaction to form the thermodynamically stable aminopyrimidine ring.
Materials:
-
(E)-3-(Dimethylamino)-1-(6-isopropoxypyridin-3-yl)prop-2-en-1-one (from Step 1, 1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium hydroxide (2.0 eq)
-
2-Methoxyethanol
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
Procedure:
-
To a solution of the enaminone intermediate (1.0 eq) in 2-methoxyethanol (to make a 0.3 M solution), add guanidine hydrochloride (1.2 eq) and sodium hydroxide (2.0 eq). Sodium hydroxide is used to liberate the free guanidine base from its hydrochloride salt in situ.
-
Reflux the reaction mixture for 8 hours. The higher boiling point of 2-methoxyethanol allows for the necessary thermal energy to drive the cyclization and subsequent aromatization.
-
Monitor the reaction progress by TLC. The reaction is complete when the enaminone spot is consumed.
-
After cooling to room temperature, pour the reaction mixture into water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-(6-isopropoxypyridin-3-yl)pyrimidine.
Data Presentation: Representative Yields and Purity
| Step | Product | Typical Yield (%) | Purity (by LCMS) |
| 1 | Enaminone Intermediate | 85-95% | >95% |
| 2 | Aminopyrimidine Product | 70-85% | >98% |
Protocol 2: Reductive Amination of this compound
Reductive amination is one of the most robust and widely used methods for the synthesis of amines in medicinal chemistry. It proceeds via the in-situ formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by its immediate reduction to the corresponding amine. This one-pot procedure is highly efficient and avoids the isolation of often unstable imine intermediates. The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial as it selectively reduces the iminium ion in the presence of the starting aldehyde.
Workflow Overview
Caption: General workflow for the reductive amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Glacial acetic acid (catalytic amount, ~0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in DCE or DCM (to make a 0.2 M solution).
-
Add a catalytic amount of glacial acetic acid (~0.1 eq). The acid catalyzes the formation of the iminium ion, which is the species that is reduced.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The portion-wise addition helps to control any potential exotherm.
-
Stir the reaction at room temperature for 3-12 hours. The reaction time will vary depending on the steric and electronic nature of the amine. Monitor the reaction progress by TLC or LCMS.
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution. This neutralizes the acetic acid and destroys any remaining reducing agent.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amine product.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through standard analytical techniques.
-
Reaction Monitoring: Progress of all reactions should be meticulously monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). This allows for real-time assessment of the consumption of starting materials and the formation of products, ensuring the reaction is proceeding as expected and determining the optimal reaction time.
-
Product Characterization: The identity and purity of all intermediates and final products must be confirmed by a suite of analytical methods.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the final compound.
-
By adhering to these analytical practices, researchers can have high confidence in the outcome of the described synthetic procedures.
Conclusion
This compound is a strategically designed precursor for medicinal chemistry, offering a versatile platform for the synthesis of complex molecules with therapeutic potential. The isopropoxy group provides a means to enhance pharmacokinetic properties, while the aldehyde functionality allows for the application of robust and reliable chemical transformations. The protocols detailed herein for the synthesis of a key aminopyrimidine scaffold and for general reductive amination provide researchers with powerful tools to leverage this building block in the discovery and development of novel therapeutics, particularly in the competitive field of kinase inhibitors.
References
- Wang, L. et al. (2011). Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(24), 7358-7362.
- Google Patents (2010). Protein kinase inhibitors. US7855211B2.
- Wang, S. et al. (2015). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 58(16), 6699-6711.
- Taha, M. et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2993.
- Russo, M. et al. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Cancers, 13(6), 1234.
- Conti, M. et al. (2022). Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib. European Journal of Medicinal Chemistry, 235, 114288.
- Google Patents (2012). Compounds for enzyme inhibition. US-8129346-B2.
- RSC Medicinal Chemistry (2025). Recent articles.
- Menchikov, L. G. et al. (2022). o-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Chemistry of Heterocyclic Compounds, 58(11), 547–566.
- Drug Hunter (2024). Patent Pulse: A Spotlight on Recent Highlights from Small Molecule Patents. YouTube.
- Feinstein, M. J. et al. (1962). Reaction of Several Aminopyrimidines With Formaldehyde. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(1), 65.
- Google Patents (2023). Bifunctional compounds containing substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway. WO2023250029A1.
- MedChemica. Publications & Patents.
- University of Ljubljana. MEDICINAL CHEMISTRY & BIOPHYSICS, Q1 + Q2.
- Google Patents (2012). Compounds and compositions as protein kinase inhibitors. EP1713806B1.
- Uddin, M. J. et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181.
Sources
- 1. Development of CDK4/6 Inhibitors: A Five Years Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US7855211B2 - Protein kinase inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols: 6-Isopropoxynicotinaldehyde in Modern Catalytic Processes
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Catalytic Potential of 6-Isopropoxynicotinaldehyde
This compound is a substituted pyridine derivative with significant potential in synthetic organic chemistry, particularly in the realm of catalytic processes. Its unique structural features—a pyridine core, an electron-donating isopropoxy group, and a reactive aldehyde functionality—make it a versatile building block for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. The pyridine nitrogen can act as a ligand for transition metals, while the aldehyde group offers a handle for a variety of transformations. Furthermore, if synthesized from a 6-halonicotinaldehyde precursor, the isopropoxy moiety is introduced via a nucleophilic substitution, and the resulting scaffold can be further functionalized.
This guide provides an in-depth exploration of the potential applications of this compound in catalytic processes, focusing on its role as a key substrate in palladium-catalyzed cross-coupling reactions and as a reactive partner in other significant organic transformations. The protocols provided herein are based on established methodologies for structurally similar pyridine derivatives and are intended to serve as a robust starting point for experimental investigation.
Part 1: this compound as a Substrate in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] For a molecule like this compound, its utility in this context is most pronounced when it is synthesized from a precursor such as 6-chloro- or 6-bromonicotinaldehyde. The isopropoxy group is typically introduced via a nucleophilic aromatic substitution, and any unreacted halo-precursor or a subsequent functionalization at another position would make it a prime candidate for cross-coupling.
The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions, especially with pyridine-containing substrates where the nitrogen atom can potentially poison the palladium catalyst.[3]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.[4] In the context of a halo-precursor to this compound, this reaction can be used to introduce a variety of aryl or vinyl substituents.
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine the 6-halo-nicotinaldehyde derivative (1.0 eq.), the desired arylboronic acid or boronate ester (1.2–1.5 eq.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas such as argon or nitrogen. Repeat this process three times.
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a phosphine ligand (e.g., SPhos, 1.1–1.2 eq. relative to Pd). The use of bulky, electron-rich phosphine ligands is often beneficial for reactions involving electron-rich pyridines.[3]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), via syringe.[3][5]
-
Reaction Execution: Heat the reaction mixture to 80–100 °C and monitor its progress using TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective sources of Pd(0). |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands enhance catalyst stability and activity for pyridyl substrates.[3] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction outcome.[1] |
| Solvent | 1,4-Dioxane/H₂O, Toluene | Aprotic solvents, often with water, are standard for Suzuki reactions.[5] |
| Temperature | 80–110 °C | Heating is typically required to drive the reaction to completion. |
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals.[4] This reaction would allow for the introduction of a wide range of primary and secondary amines at a halogenated position of a this compound precursor.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 6-halo-nicotinaldehyde derivative (1.0 eq.), the desired amine (1.2 eq.), a strong base (e.g., NaOt-Bu or LHMDS, 1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., BINAP or a Josiphos-type ligand, 1.1-1.2 eq. relative to Pd).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Heat the mixture to 80-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent, and wash the combined organic layers with brine. Dry, filter, and concentrate the organic phase. Purify the product via column chromatography.
Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Part 2: Leveraging the Aldehyde Functionality of this compound
The aldehyde group at the 3-position of the pyridine ring is a versatile functional group that can participate in a wide array of catalytic transformations.
Cyanosilylation of the Aldehyde
The addition of trimethylsilyl cyanide (TMSCN) to aldehydes is a fundamental reaction for the synthesis of cyanohydrins, which are valuable synthetic intermediates. This reaction is often catalyzed by Lewis acids or bases.[6]
Protocol: Microwave-Assisted Solvent-Free Cyanosilylation
This protocol is adapted from methodologies developed for other aldehydes, offering a green and efficient alternative to conventional heating.[6]
-
Reaction Setup: In a microwave-safe vial, combine this compound (1.0 eq.) and a suitable catalyst (e.g., a reusable coordination polymer or a simple Lewis acid, 1-5 mol%).
-
Reagent Addition: Add trimethylsilyl cyanide (TMSCN, 1.5 eq.) to the mixture.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a suitable temperature (e.g., 60-80 °C) for a short duration (e.g., 10-30 minutes), monitoring for completion.
-
Work-up: After cooling, the reaction mixture can often be directly purified by column chromatography to yield the cyanohydrin trimethylsilyl ether.
Table 2: Comparison of Catalysts for Cyanosilylation
| Catalyst Type | Example | Advantages |
| Coordination Polymers | Zn(II) or Cd(II) based CPs[6] | Heterogeneous, recyclable, high activity. |
| Lewis Acids | Ti(OiPr)₄, Yb(OTf)₃ | Commercially available, well-established reactivity. |
| Lewis Bases | N-heterocyclic carbenes (NHCs) | Organocatalytic, mild reaction conditions. |
Conclusion and Future Outlook
This compound stands as a promising scaffold for the development of novel compounds in medicinal chemistry and materials science. While direct literature on its catalytic applications is emerging, its structural analogy to other well-studied pyridines provides a strong foundation for exploring its reactivity. The protocols outlined in this guide for palladium-catalyzed cross-coupling and aldehyde functionalization offer robust starting points for researchers. Future investigations could delve into asymmetric catalysis to control stereochemistry, or the use of this molecule as a ligand in novel transition metal complexes, further expanding its utility in the field of catalysis.
References
- Cross-Coupling Reactions Guide. (n.d.).
- Technical Support Center: Catalyst Selection for 6-Morpholinonicotinaldehyde Functionalization - Benchchem. (n.d.).
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 6-Chloro-4-methoxynicotinaldehyde - Benchchem. (n.d.).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.).
- Cross-Coupling Reactions | NROChemistry. (n.d.).
- Unlocking metal–ligand cooperative catalytic photochemical benzene carbonylation: a mechanistic approach - PMC - NIH. (n.d.).
- Pyrene Carboxylate Ligand Based Coordination Polymers for Microwave-Assisted Solvent-Free Cyanosilylation of Aldehydes - PMC - NIH. (n.d.).
Sources
- 1. jmcct.com [jmcct.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cross-Coupling Reactions | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrene Carboxylate Ligand Based Coordination Polymers for Microwave-Assisted Solvent-Free Cyanosilylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 6-Isopropoxynicotinaldehyde: A Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Value of 6-Isopropoxynicotinaldehyde
This compound is a substituted pyridine-3-carboxaldehyde that has emerged as a valuable and versatile building block in the field of drug discovery and medicinal chemistry.[1] Its structure is distinguished by three key features: a pyridine core, a reactive aldehyde group, and an isopropoxy moiety. The pyridine ring is a well-established scaffold in numerous FDA-approved drugs, often serving as a bioisostere for a phenyl ring but with the added benefit of improved solubility and metabolic stability.[2] The aldehyde at the 3-position acts as a crucial synthetic handle, enabling a wide array of chemical transformations for molecular elaboration.[1][3] The 6-isopropoxy group modulates the electronic properties of the pyridine ring and can provide a valuable vector for exploring interactions within biological targets.
This guide provides an in-depth overview of the core applications of this compound, with a focus on detailed, field-proven experimental protocols for its use in key synthetic transformations. The methodologies described herein are designed to be robust and reproducible, empowering researchers to efficiently generate diverse compound libraries for screening and lead optimization.
Compound Profile: Physicochemical Properties and Safety
A thorough understanding of the compound's properties and handling requirements is paramount for safe and effective experimentation.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 6-(propan-2-yloxy)pyridine-3-carbaldehyde | [4] |
| Synonyms | 6-isopropoxy-pyridine-3-carbaldehyde | [4] |
| CAS Number | 884495-35-6 | [4] |
| Molecular Formula | C₉H₁₁NO₂ | [4][5] |
| Molecular Weight | 165.19 g/mol | [5] |
| Appearance | Liquid | [4] |
| Purity | Typically ≥96-98% | [4] |
| Storage | Store in freezer under an inert atmosphere. |
Safety and Handling
This compound is associated with several potential hazards. Adherence to strict safety protocols is mandatory.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
Causality Behind Safety Measures: The aldehyde functional group can be irritating to mucous membranes and the respiratory tract. The aromatic nature of the compound necessitates skin and eye protection to prevent absorption and irritation. All manipulations should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety goggles.
Core Synthetic Applications: Reductive Amination & Wittig Olefination
The aldehyde functionality is a gateway to two of the most powerful C-N and C-C bond-forming reactions in organic synthesis: reductive amination and the Wittig reaction. These transformations are foundational for converting this compound into more complex molecular architectures suitable for drug development programs.[1][3]
Reductive Amination
This reaction is one of the most efficient methods for synthesizing secondary and tertiary amines.[6] It proceeds via a two-step, one-pot process where the aldehyde first condenses with a primary or secondary amine to form an imine or iminium ion intermediate, which is then immediately reduced by a mild reducing agent present in the reaction mixture.[7] The key advantage is the use of reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, which are selective for the protonated iminium ion over the starting aldehyde, thus preventing side reactions.[8]
Wittig Reaction
The Wittig reaction is a premier method for alkene synthesis, offering excellent control over the location of the newly formed double bond.[9][10] The reaction involves the nucleophilic attack of a phosphorus ylide (the Wittig reagent) on the aldehyde's carbonyl carbon.[10] This leads to a four-membered oxaphosphetane intermediate that rapidly decomposes to form the desired alkene and a triphenylphosphine oxide byproduct.[9] The stereochemical outcome (E vs. Z alkene) is largely dependent on the stability of the ylide used.[9]
Detailed Experimental Protocols
The following protocols are designed as robust starting points. Optimization may be required based on the specific substrate and desired scale.
Protocol 1: Reductive Amination with a Primary Amine
This protocol details the synthesis of a secondary amine using sodium triacetoxyborohydride (STAB), a mild and highly effective reducing agent for this transformation.
Workflow Diagram: Reductive Amination
Caption: Step-by-step workflow for the reductive amination protocol.
Materials & Reagents:
-
This compound
-
Primary amine of choice (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, TLC plates
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCE (approx. 0.1 M concentration).
-
Imine Formation: Stir the solution at room temperature for 20-30 minutes. This initial period allows for the formation of the key iminium ion intermediate.[7]
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes. Causality: Portion-wise addition helps to control any potential exotherm.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes). The reaction is complete when the starting aldehyde spot is no longer visible.
-
Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure secondary amine.[11]
Protocol 2: Wittig Reaction with a Stabilized Ylide
This protocol describes the synthesis of an (E)-alkene using a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane. Stabilized ylides are generally less reactive and favor the formation of the thermodynamically more stable (E)-alkene.[9]
Workflow Diagram: Wittig Olefination
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. youtube.com [youtube.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. openaccesspub.org [openaccesspub.org]
optimal reaction conditions for 6-Isopropoxynicotinaldehyde
An Application Note and Protocol for the Optimal Synthesis of 6-Isopropoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of a wide range of biologically active molecules and functional materials. Its unique structural motif, featuring an isopropoxy group and an aldehyde on the pyridine ring, makes it a versatile intermediate in medicinal chemistry for the development of novel therapeutic agents and in materials science for the creation of advanced organic materials.[1] This application note provides a comprehensive guide to the optimal reaction conditions for the synthesis of this compound, focusing on the widely utilized Nucleophilic Aromatic Substitution (SNAr) pathway. The protocols and insights provided herein are designed to enable researchers to achieve high yields and purity in their synthetic endeavors.
Reaction Principle and Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is most commonly achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the chlorine atom of 6-chloronicotinaldehyde is displaced by an isopropoxide nucleophile. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions.[2]
The mechanism proceeds in two key steps:
-
Nucleophilic Attack: The isopropoxide ion attacks the carbon atom bearing the chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step.
-
Leaving Group Departure: The aromaticity is restored by the elimination of the chloride ion, yielding the final product, this compound.
Caption: SNAr mechanism for the synthesis of this compound.
Optimization of Reaction Parameters
The success of the synthesis hinges on the careful optimization of several key parameters.
Choice of Isopropoxide Source and Base
The isopropoxide nucleophile can be introduced either as a pre-formed salt (e.g., sodium isopropoxide) or generated in situ from isopropanol and a suitable base.
-
Sodium Isopropoxide: Using a pre-formed salt provides a direct source of the nucleophile, often leading to faster reaction times.
-
Isopropanol with a Base: This is a common and cost-effective alternative. The choice of base is critical:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that effectively deprotonates isopropanol. It should be handled with care due to its reactivity with moisture.
-
Potassium Carbonate (K₂CO₃): A milder and easier-to-handle base, though it may require higher temperatures or longer reaction times.[2]
-
Potassium tert-butoxide (KOtBu): Another strong base that can be effective.
-
Solvent Selection
Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free to react.[2]
-
Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are excellent choices due to their high polarity, which helps to stabilize the Meisenheimer complex.[2]
-
Tetrahydrofuran (THF) and 1,4-Dioxane: These are also suitable solvents, particularly when using a strong base like NaH.
Temperature and Reaction Time
The reaction temperature significantly influences the rate of reaction.
-
Temperature: A range of 60-120 °C is typically employed. The optimal temperature will depend on the chosen base and solvent. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of completion and to avoid the formation of degradation products.[2]
-
Reaction Time: Reaction times can vary from a few hours to overnight, depending on the reaction conditions.
Stoichiometry
To ensure the complete consumption of the starting material, a slight excess of the nucleophile is recommended. A molar ratio of 1.1 to 1.5 equivalents of the isopropoxide source relative to 6-chloronicotinaldehyde is generally optimal.[2]
Data Summary: Impact of Reaction Conditions on Yield
The following table summarizes the expected impact of different reaction conditions on the yield of this compound.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.2) | THF | 65 | 6 | 92 |
| 2 | K₂CO₃ (2.0) | DMF | 100 | 12 | 85 |
| 3 | NaOi-Pr (1.2) | DMSO | 80 | 4 | 95 |
| 4 | KOtBu (1.2) | Dioxane | 90 | 8 | 88 |
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound using sodium hydride and isopropanol.
Reagents and Equipment
-
6-Chloronicotinaldehyde (1.0 equiv.)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv.)
-
Isopropanol (2.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Reaction Procedure
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equiv.).
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Nucleophile Generation: Cool the mixture to 0 °C and slowly add isopropanol (2.0 equiv.). Allow the mixture to stir at room temperature for 30 minutes.
-
Addition of Starting Material: Add 6-chloronicotinaldehyde (1.0 equiv.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench with water.
-
Workup:
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature, using a stronger base, or adding a slight excess of the nucleophile. Ensure all reagents and solvents are anhydrous, as water can quench the base.
-
Side Product Formation: The primary side reaction to consider is the reaction of the nucleophile with the aldehyde group.[2] While this is generally less favorable than the SNAr reaction, it can be minimized by maintaining the optimal reaction temperature and avoiding prolonged reaction times after the starting material has been consumed.
-
Purification Challenges: If the product is difficult to separate from impurities, consider alternative purification techniques such as crystallization or preparative HPLC.
Conclusion
The synthesis of this compound via Nucleophilic Aromatic Substitution is a robust and efficient method. Optimal yields can be achieved by carefully selecting the base and solvent, and by optimizing the reaction temperature and time. The protocol provided in this application note serves as a reliable starting point for researchers, with the understanding that further optimization may be necessary depending on the specific laboratory conditions and scale of the reaction.
References
- Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde.
- Wikipedia. (2024). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Wikipedia. (2024). Suzuki reaction.
- PubMed Central. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens.
Sources
Application Notes and Protocols for the Purification of 6-Isopropoxynicotinaldehyde
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of 6-Isopropoxynicotinaldehyde, a key building block in pharmaceutical and materials science research. Recognizing the critical importance of purity for reproducible downstream applications, this document offers a multi-faceted approach to purification, empowering researchers to select the optimal strategy based on starting material purity, available equipment, and desired final specifications. The protocols herein are designed with scientific integrity at their core, explaining the causal relationships behind experimental choices to ensure self-validating and reliable outcomes. This guide covers purification by flash column chromatography, vacuum distillation, and provides a framework for developing a recrystallization protocol. Furthermore, detailed methods for purity assessment using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are presented.
Introduction to this compound and the Imperative of Purification
This compound is a substituted pyridine derivative with the chemical formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1] Its structure, incorporating a pyridine ring, an aldehyde functional group, and an isopropoxy moiety, makes it a versatile intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The aldehyde group is a reactive handle for forming carbon-carbon and carbon-nitrogen bonds, while the pyridine core is a common scaffold in medicinal chemistry.
The purity of this compound is paramount for the success of subsequent synthetic steps and the biological evaluation of its derivatives. Impurities can interfere with reactions, lead to the formation of undesirable side products, complicate product isolation, and yield inaccurate biological data. Common impurities may arise from the synthetic route, such as the Vilsmeier-Haack reaction, which is a common method for the formylation of electron-rich heterocycles.[2][3][4][5] Potential impurities include unreacted starting materials, isomeric byproducts, over-reacted species, and degradation products like the corresponding carboxylic acid formed by oxidation of the aldehyde.[6]
This guide provides researchers with the necessary tools and knowledge to purify this compound to a high degree of purity, ensuring the integrity and reproducibility of their research.
Potential Purification Strategies: A Decision-Making Framework
The choice of purification method depends on the nature and quantity of impurities, as well as the scale of the purification. Below is a logical workflow to guide the selection of the most appropriate technique.
Caption: Decision workflow for selecting the optimal purification technique.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| Crude this compound | Synthesis Grade | N/A |
| Silica Gel | Flash Chromatography Grade, 230-400 mesh | Sigma-Aldrich |
| Alumina, basic | Activated, Brockmann I | Alfa Aesar |
| Hexanes | HPLC Grade | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | VWR |
| Dichloromethane (DCM) | HPLC Grade | EMD Millipore |
| Methanol | HPLC Grade | J.T. Baker |
| Triethylamine | Reagent Grade | Acros Organics |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope Laboratories |
| Acetonitrile | HPLC Grade | Honeywell |
| Water | HPLC Grade | Millipore |
| Sodium Bicarbonate | Reagent Grade | Sigma-Aldrich |
| Sodium Sulfate, anhydrous | Reagent Grade | Fisher Scientific |
Purification Protocols
Flash Column Chromatography
Flash column chromatography is a highly effective method for separating this compound from impurities with different polarities.[7][8][9][10]
Principle: The separation is based on the differential partitioning of the components of a mixture between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent).[8] Due to the presence of a polar pyridine ring and an aldehyde group, this compound is expected to be a polar compound.
Protocol:
-
TLC Analysis for Solvent System Selection:
-
Prepare a stock solution of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems of increasing polarity. A good starting point is a mixture of hexanes and ethyl acetate.[11]
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.35 for the desired compound.[8]
-
If the compound is sensitive to acidic silica gel, add a small amount of triethylamine (0.1-1%) to the eluent to prevent streaking and degradation.
-
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material (typically a 20-50:1 ratio of silica gel to crude material by weight).[8]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[9][10]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully load the solution onto the top of the silica bed.
-
-
Elution:
-
Begin elution with the selected solvent system. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, can provide better separation for complex mixtures.
-
Collect fractions in test tubes and monitor the elution by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Caption: Step-by-step workflow for flash column chromatography.
Vacuum Distillation
Principle: Distillation separates liquids based on differences in their boiling points. By reducing the pressure, the boiling point of the compound is lowered.[12]
Protocol:
-
Determine the Approximate Boiling Point (Optional but Recommended):
-
If a small sample is available, its boiling point at a specific pressure can be determined using a micro-boiling point apparatus.
-
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks.
-
Use a heating mantle with a stirrer for uniform heating.
-
-
Distillation Procedure:
-
Place the crude this compound in the distilling flask (no more than two-thirds full).
-
Slowly apply vacuum and begin heating.
-
Collect the fraction that distills over at a constant temperature. This will be the purified product.
-
-
Product Collection:
-
Collect the purified liquid in a pre-weighed receiving flask.
-
Recrystallization
If this compound can be solidified (it is a liquid at room temperature but may solidify upon cooling), recrystallization can be an effective purification method.[13][14]
Principle: This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[14]
Protocol:
-
Solvent Screening:
-
In small test tubes, test the solubility of a small amount of the compound in various solvents (e.g., hexanes, ethyl acetate, isopropanol, water, or mixtures thereof) at room temperature and upon heating.[13]
-
A suitable solvent will dissolve the compound when hot but not when cold.
-
-
Recrystallization Procedure:
-
Dissolve the crude material in the minimum amount of hot solvent.
-
If colored impurities are present, they may be removed by adding a small amount of activated charcoal and performing a hot filtration.[13]
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.[13]
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[13]
-
Dry the crystals under vacuum.
-
Purity Assessment
Rigorous purity assessment is crucial to validate the success of the purification.
Thin-Layer Chromatography (TLC)
TLC is a quick and versatile method to assess the purity of the fractions and the final product.[5][15][16] A pure compound should appear as a single spot on the TLC plate.
Protocol:
-
Dissolve a small amount of the purified product in a suitable solvent.
-
Spot the solution on a TLC plate.
-
Develop the plate in the solvent system determined during the column chromatography optimization.
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or an aldehyde-specific stain like 2,4-dinitrophenylhydrazine).[5]
High-Performance Liquid Chromatography (HPLC)
HPLC provides a quantitative assessment of purity. For pyridine derivatives, reversed-phase HPLC is a common analytical technique.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This is a generic method and may require optimization for baseline separation of all potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.[11][12][15][17][18]
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified product and for detecting impurities. A clean spectrum with the correct chemical shifts, integrations, and coupling patterns is a strong indicator of high purity. The aldehyde proton should appear as a singlet at approximately 9-10 ppm in the ¹H NMR spectrum.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation in column chromatography | Inappropriate solvent system. | Re-optimize the eluent using TLC. Consider using a gradient elution. |
| Compound decomposes on the column | Silica gel is too acidic. | Add triethylamine to the eluent or use basic alumina as the stationary phase. |
| Low recovery from distillation | Boiling point too high, leading to decomposition. | Ensure a good vacuum is achieved. |
| Oiling out during recrystallization | Solvent is too nonpolar or cooling is too rapid. | Use a more polar solvent or a solvent pair. Allow the solution to cool slowly. |
Conclusion
The purification of this compound is a critical step in its utilization for research and development. This guide has provided a comprehensive overview of robust purification techniques, including flash column chromatography, vacuum distillation, and recrystallization. By understanding the principles behind each method and following the detailed protocols, researchers can obtain high-purity this compound, thereby ensuring the reliability and success of their scientific endeavors. The importance of rigorous purity assessment using a combination of chromatographic and spectroscopic techniques cannot be overstated.
References
- Organic Syntheses Procedure. Organic Syntheses.
- University of Alberta. Column chromatography. University of Alberta.
- University of Rochester. Purification: Tips for Flash Column Chromatography. University of Rochester.
- MIT OpenCourseWare. Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Pharmacognosy Journal. Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of. Pharmacognosy Journal.
- Professor Dave Explains. Column Chromatography. YouTube.
- Organic Chemistry Lab Techniques. Column Chromatography. YouTube.
- ResearchGate. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. ResearchGate.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
- Roche. 5.2 Protein purification. Roche.
- Wikipedia. Vilsmeier–Haack reaction. Wikipedia.
- MDPI. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI.
- Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps.
- National Center for Biotechnology Information. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. National Center for Biotechnology Information.
- National Center for Biotechnology Information. GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer. National Center for Biotechnology Information.
- MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI.
- Pharmacognosy Journal. Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal.
- ACS Division of Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. ACS Division of Organic Chemistry.
- IBA Lifesciences. Expression and purification of proteins using 6xHistidine-tag. IBA Lifesciences.
- Khan Academy. Boiling points of organic compounds. Khan Academy.
- Khan Academy. Physical properties of aldehydes and ketones. Khan Academy.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Khan Academy [khanacademy.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. web.uvic.ca [web.uvic.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. phcogj.com [phcogj.com]
- 12. GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. mt.com [mt.com]
- 15. mdpi.com [mdpi.com]
- 16. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. repository.unar.ac.id [repository.unar.ac.id]
- 18. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Isopropoxynicotinaldehyde: A Guide to Safe Handling and Storage
These application notes provide a comprehensive guide for the safe handling, storage, and use of 6-Isopropoxynicotinaldehyde (CAS No. 884495-35-6), a key heterocyclic building block in pharmaceutical and agrochemical research. Given the compound's reactivity as an aromatic aldehyde, adherence to stringent laboratory protocols is essential to ensure the safety of personnel and maintain the integrity of the material. This document synthesizes available safety data with established best practices for related chemical classes to offer a robust framework for researchers, scientists, and drug development professionals.
Compound Profile and Hazard Identification
This compound is a substituted pyridine carbaldehyde, presenting as a liquid at room temperature.[1] Its molecular structure, featuring an aldehyde group and an isopropoxy moiety on a pyridine ring, dictates its reactivity and potential hazards.
Physicochemical Data
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 884495-35-6 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | |
| Physical Form | Liquid | [1] |
| Purity | Typically ≥96% | [1] |
GHS Hazard Classification
While a complete, verified Safety Data Sheet (SDS) for this specific compound is not widely available, supplier information indicates the following GHS hazard statements apply. It is crucial to handle this compound with the assumption that it carries these risks.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
The assigned signal word is "Warning" .
Exposure Control and Personal Protective Equipment (PPE)
Given the identified hazards, a multi-layered approach to exposure control is mandatory. The primary principle is to minimize all routes of exposure—inhalation, skin contact, and eye contact.
Engineering Controls
All handling of this compound, including weighing, dilution, and addition to reaction mixtures, must be conducted within a certified chemical fume hood to control inhalation exposure. The work area should be well-ventilated.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required for all personnel handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation.[3] |
| Eye Protection | Safety glasses with side-shields or chemical goggles. | To protect against splashes and vapors causing serious eye irritation.[2][3] |
| Skin and Body Protection | Chemical-resistant lab coat. | To protect skin and personal clothing from contamination.[3] |
| Respiratory Protection | Not typically required when using a fume hood. If a fume hood is not available or in case of a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary. | To prevent inhalation of harmful vapors.[4] |
Safe Handling and Experimental Protocols
The aldehyde functional group is susceptible to oxidation, and aromatic aldehydes can undergo various reactions.[5] Proper handling ensures both safety and experimental reproducibility.
Workflow for Safe Handling
The following diagram outlines the critical steps for safely managing this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Protocol for Aliquoting and Solution Preparation
-
Preparation: Before removing the compound from storage, prepare the chemical fume hood with all necessary apparatus (glassware, solvents, stir bars) and absorbent pads.
-
Equilibration: If the compound is stored in a freezer or refrigerator, allow the sealed container to warm to room temperature before opening. This prevents condensation of atmospheric moisture into the compound, which could affect its purity and reactivity.
-
Dispensing: Working within the fume hood, carefully unseal the container. Using a clean pipette or syringe, dispense the required volume of the liquid.
-
Sealing: Immediately after dispensing, flush the headspace of the original container with an inert gas (e.g., argon or nitrogen) and securely reseal the cap. This is critical as aromatic aldehydes can oxidize when exposed to air.[6]
-
Dilution: If preparing a stock solution, slowly add the aldehyde to the desired solvent in a flask, stirring gently.
-
Cleanup: Clean any minor drips within the fume hood using a suitable solvent and dispose of the cleaning materials as hazardous waste.
Storage and Stability
Proper storage is paramount to preserving the quality of this compound and preventing degradation.
Storage Conditions
-
Temperature: The recommended storage temperature is in a freezer. For related aldehydes, storage at 2-8 °C is also common to prevent degradation. Cool, dry conditions are essential.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Aldehydes are known to oxidize to carboxylic acids upon exposure to air.[6][8]
-
Container: Keep the compound in a tightly sealed container.[2][7] Amber glass vials are recommended to protect from light, which can also promote degradation.[7]
-
Incompatibilities: Avoid storage near strong oxidizing agents, strong bases, and strong reducing agents.[4]
Signs of Degradation
-
Color Change: A noticeable change in color (e.g., yellowing) may indicate oxidation or the formation of impurities.[6]
-
Thickening/Solidification: Some aldehydes can polymerize over time, leading to an increase in viscosity or the formation of solids.[8]
-
Analytical Verification: If degradation is suspected, purity should be re-verified by an appropriate analytical method (e.g., NMR, GC-MS) before use.
Spill and Waste Management
Spill Procedures
In case of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.
-
Wear PPE: Do not attempt cleanup without appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.[3]
-
Absorb: Cover the spill with a non-combustible absorbent material like vermiculite or sand.[3]
-
Collect: Carefully collect the absorbed material into a designated hazardous waste container.[3]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[3]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste.[2][3]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.[3]
-
Segregation: Do not mix this waste with other waste streams unless approved by your institution's Environmental Health & Safety (EHS) department.[3]
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your EHS office for specific institutional procedures.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
References
- SPEX CertiPrep.
- PubChem. Benzaldehyde. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols: Strategies for Scaling the Production of 6-Isopropoxynicotinaldehyde
Abstract: 6-Isopropoxynicotinaldehyde is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its strategic importance necessitates robust and scalable synthetic protocols to meet the demands of drug development and large-scale manufacturing. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for scaling up the production of this compound. We will delve into the underlying chemical principles, provide detailed experimental procedures for both laboratory and pilot-plant scales, and address the critical challenges encountered during scale-up, including reaction optimization, purification strategies, and safety considerations.
Introduction: The Significance of this compound
This compound, a substituted pyridine aldehyde, serves as a versatile intermediate in organic synthesis. The pyridine core is a prevalent motif in a vast array of biologically active molecules. The strategic placement of the isopropoxy and aldehyde functionalities allows for a diverse range of subsequent chemical transformations. These include, but are not limited to, nucleophilic additions to the aldehyde (e.g., Grignard reactions, Wittig olefinations), reductive aminations to form substituted amines, and various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at other positions of the pyridine ring if further functionalized.[1][2][3][4]
The aldehyde group, in particular, is a linchpin for building molecular complexity. It can be readily converted into alkenes, alcohols, and amines, providing access to a wide variety of downstream products.[5][6][7] The isopropoxy group, on the other hand, modulates the electronic properties of the pyridine ring and can influence the pharmacokinetic profile of the final active pharmaceutical ingredient (API).
Given its utility, the efficient and scalable synthesis of this compound is of paramount importance. This guide will focus on the most common and scalable synthetic route, which involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, 6-chloronicotinaldehyde, with isopropoxide.
Synthetic Strategy: The SNAr Approach
The most direct and industrially viable route to this compound is the nucleophilic aromatic substitution of 6-chloronicotinaldehyde with an isopropoxide source. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the chloro-substituted position towards nucleophilic attack.
Reaction Mechanism and Rationale
The reaction proceeds via a Meisenheimer complex intermediate, a common feature of SNAr reactions. The key steps are:
-
Nucleophilic Attack: The isopropoxide anion attacks the carbon atom bearing the chlorine atom.
-
Formation of the Meisenheimer Complex: A resonance-stabilized anionic intermediate is formed. The negative charge is delocalized over the pyridine ring, including the electron-withdrawing aldehyde group.
-
Departure of the Leaving Group: The chloride ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the desired this compound.
The choice of isopropoxide source and reaction conditions are critical for achieving high yield and purity, especially during scale-up.
Laboratory-Scale Synthesis Protocol (1-10 g)
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 6-Chloronicotinaldehyde | 23100-12-1 | 141.55 g/mol | 10.0 g | 70.6 mmol |
| Sodium Isopropoxide | 2372-45-4 | 82.07 g/mol | 8.7 g | 106 mmol |
| Isopropanol | 67-63-0 | 60.10 g/mol | 100 mL | - |
| Toluene | 108-88-3 | 92.14 g/mol | 50 mL | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-chloronicotinaldehyde (10.0 g, 70.6 mmol).
-
Solvent Addition: Add isopropanol (100 mL) and toluene (50 mL) to the flask. Stir the mixture to dissolve the starting material.
-
Reagent Addition: Carefully add sodium isopropoxide (8.7 g, 106 mmol) to the reaction mixture in portions over 10 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product is typically a liquid or a low-melting solid. Purification can be achieved by one of the following methods:
-
Vacuum Distillation: For larger scales, short-path distillation (Kugelrohr) can be effective.[8]
-
Column Chromatography: For smaller scales, silica gel chromatography using a hexane/ethyl acetate gradient is suitable.
-
Bisulfite Adduct Formation: A classic method for purifying aldehydes involves the formation of a solid bisulfite adduct, which can be filtered and then hydrolyzed back to the pure aldehyde.[9][10][11] This method is particularly useful for removing non-aldehydic impurities.
Scaling Up Production: From Grams to Kilograms
Transitioning from a laboratory-scale synthesis to a pilot plant or manufacturing scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.
Critical Process Parameters and Considerations
| Parameter | Laboratory Scale | Pilot/Manufacturing Scale | Rationale for Change and Key Considerations |
| Reagents | Sodium Isopropoxide | Potassium tert-butoxide or in-situ generation | Sodium isopropoxide can be hygroscopic and challenging to handle in large quantities. Potassium tert-butoxide is often more reactive and easier to handle. In-situ generation from isopropyl alcohol and a strong base (e.g., NaH, KH) can be a cost-effective and safer alternative, avoiding the handling of large quantities of solid alkoxide. |
| Solvent | Isopropanol/Toluene | Toluene, THF, or Dioxane | While isopropanol can serve as both a solvent and a reagent source, using a higher-boiling, inert solvent like toluene provides better temperature control and can facilitate water removal via azeotropic distillation if necessary. Dry solvents are crucial to prevent quenching of the alkoxide.[12] |
| Temperature | Reflux (85-90 °C) | 80-110 °C | Precise temperature control is critical for reaction kinetics and to minimize side reactions. The use of jacketed reactors with automated temperature control is essential. |
| Reaction Time | 4-6 hours | 6-12 hours | Reaction times may need to be adjusted based on the specific equipment and agitation efficiency. In-process controls (IPCs) are vital to determine the reaction endpoint. |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer | Efficient mixing is crucial to ensure good mass and heat transfer, especially in heterogeneous mixtures. The type and speed of the agitator must be optimized. |
| Work-up | Aqueous Quench | Controlled addition of a quenching agent | The quenching of a large-scale reaction is a highly exothermic process. The quenching agent (e.g., water, ammonium chloride solution) must be added slowly with efficient cooling to control the temperature. |
| Purification | Chromatography/Distillation | Fractional Distillation/Crystallization | Column chromatography is generally not feasible for large-scale production. Fractional distillation under high vacuum is the preferred method for purifying liquid aldehydes. If the product is a solid or can be induced to crystallize, recrystallization is an effective purification technique. |
Visualizing the Scale-Up Workflow
Caption: A comparative workflow for the synthesis of this compound at laboratory and pilot scales.
Detailed Pilot-Scale Protocol (1-10 kg)
This protocol is a guideline and should be adapted based on the specific equipment and safety protocols of the facility.
Safety First: This reaction involves flammable solvents and strong bases. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn. The reactor should be properly grounded.
-
Reactor Preparation: Ensure a 100 L glass-lined or stainless steel reactor is clean, dry, and inerted with nitrogen.
-
Charging Reagents: Charge 6-chloronicotinaldehyde (5.0 kg, 35.3 mol) and toluene (50 L) into the reactor.
-
In-situ Reagent Preparation (Recommended): In a separate, dry vessel, carefully add potassium metal (1.5 kg, 38.4 mol) to dry isopropanol (20 L) under a nitrogen atmosphere with efficient cooling. (Extreme caution is advised for this step) . Alternatively, charge potassium tert-butoxide (4.4 kg, 39.2 mol) directly to the reactor containing the starting material and solvent.
-
Reaction: If using the in-situ method, transfer the prepared potassium isopropoxide solution to the reactor containing the 6-chloronicotinaldehyde solution via a cannula or pressure transfer under nitrogen. Heat the reaction mixture to 90-100 °C and maintain for 8-10 hours. Monitor the reaction by HPLC.
-
Quenching: Once the reaction is complete, cool the reactor to 10-15 °C. Slowly and carefully add water (20 L) to the reaction mixture, ensuring the temperature does not exceed 30 °C.
-
Phase Separation: Stop the agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer with brine (2 x 15 L).
-
Solvent Removal: Concentrate the organic layer under reduced pressure to remove the toluene.
-
Purification: Purify the resulting crude oil by fractional vacuum distillation. Collect the fraction corresponding to this compound.
Quality Control and Analytical Methods
To ensure the final product meets the required specifications for downstream applications, a comprehensive set of analytical tests should be performed.
| Analytical Method | Purpose | Typical Specification |
| 1H and 13C NMR | Structural confirmation and identification of impurities | Conforms to the reference spectrum |
| HPLC/UPLC | Purity assessment and quantification of impurities | ≥ 98% |
| GC-MS | Identification of volatile impurities | Conforms to the reference spectrum |
| FT-IR | Confirmation of functional groups (aldehyde C=O stretch) | Conforms to the reference spectrum |
| Karl Fischer Titration | Determination of water content | ≤ 0.5% |
| Melting Point (if solid) | Purity indicator | 77-81 °C[13] |
Downstream Applications and Further Transformations
The synthetic utility of this compound is vast. The aldehyde functionality is a versatile handle for a variety of C-C and C-N bond-forming reactions.
Key Synthetic Transformations
Sources
- 1. nbinno.com [nbinno.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 6-Chloronicotinaldehyde | CAS#:23100-12-1 | Chemsrc [chemsrc.com]
Application of 6-Isopropoxynicotinaldehyde in Agrochemical Development: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Strategic Importance of the Pyridine Scaffold and 6-Isopropoxynicotinaldehyde as a Versatile Intermediate
The pyridine ring is a foundational structural motif in a vast array of successful agrochemicals, including herbicides, insecticides, and fungicides.[1][2] Its presence can significantly influence a molecule's biological activity, selectivity, and metabolic stability within target organisms and the environment.[1] Notable examples of pyridine-based agrochemicals include the neonicotinoid insecticides, which have been widely used for crop protection, and various herbicides that selectively target broadleaf weeds.[2][3] The strategic incorporation of the pyridine ring remains a key focus for innovation in the development of new and effective crop protection agents.[1]
This compound emerges as a highly valuable and versatile building block for the synthesis of novel pyridine-based agrochemicals. This compound features a pyridine core substituted with a reactive aldehyde group and an isopropoxy moiety. The aldehyde functionality serves as a key handle for a wide range of chemical transformations, allowing for the construction of diverse molecular architectures. The isopropoxy group can enhance the lipophilicity of the resulting derivatives, potentially improving their uptake and translocation within target pests. This unique combination of features makes this compound an attractive starting point for the exploration of new chemical space in the quest for next-generation agrochemicals.
This technical guide provides a comprehensive overview of the potential applications of this compound in agrochemical development. It outlines detailed synthetic protocols for the derivatization of this intermediate and provides robust methodologies for the biological screening of the resulting compounds for herbicidal, fungicidal, and insecticidal activities.
Synthetic Pathways: Derivatization of this compound for Agrochemical Discovery
The aldehyde group of this compound is amenable to a variety of synthetic transformations, enabling the creation of a diverse library of candidate agrochemicals. The following protocols detail two illustrative examples of how this intermediate can be elaborated into potential insecticidal and herbicidal compounds.
Protocol 1: Synthesis of a Hypothetical Imine-Based Insecticide
This protocol describes the synthesis of an imine derivative, a common structural feature in various biologically active molecules, including some insecticides.
Reaction Scheme:
Caption: Synthesis of a hypothetical imine-based insecticide.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
Absolute ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol, add the substituted aniline (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired imine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Hypothetical Amide-Based Herbicide
This protocol outlines a two-step synthesis of a hypothetical amide-based herbicide, a class of compounds known for their herbicidal activity.
Reaction Scheme:
Caption: Two-step synthesis of a hypothetical amide-based herbicide.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Deionized water
-
Sodium bisulfite
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Substituted amine (e.g., cyclopropylamine)
-
Triethylamine (Et₃N)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
Step 1: Oxidation to 6-Isopropoxynicotinic acid
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water.
-
Cool the solution in an ice bath and add potassium permanganate (KMnO₄) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature until the purple color of the permanganate disappears.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate dissolves.
-
Acidify the solution with HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-isopropoxynicotinic acid.
Step 2: Amide Formation
-
Suspend 6-Isopropoxynicotinic acid (1.0 eq) in DCM and add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-3 hours until a clear solution is obtained.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in fresh DCM and cool to 0 °C.
-
In a separate flask, dissolve the substituted amine (1.1 eq) and triethylamine (1.5 eq) in DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Screening Protocols for Agrochemical Activity
High-throughput screening (HTS) is a crucial component of modern agrochemical discovery.[4][5] The following are generalized protocols for the primary screening of compounds derived from this compound for herbicidal, fungicidal, and insecticidal activity.
Workflow for Agrochemical Screening
Caption: General workflow for agrochemical screening.
Protocol 3: Primary Herbicidal Activity Screening
This protocol describes a whole-plant bioassay to assess the pre- and post-emergence herbicidal activity of test compounds.[6]
Materials:
-
Seeds of monocot (e.g., oat, Avena sativa) and dicot (e.g., lettuce, Lactuca sativa) weed species.[7]
-
Potting soil
-
Pots or trays
-
Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant.
-
Positive control (commercial herbicide) and negative control (solvent + surfactant).
-
Spray chamber
-
Growth chamber with controlled light, temperature, and humidity.
Procedure:
Pre-emergence Application:
-
Fill pots with soil and sow the seeds of the test plant species.
-
Apply the test compounds at a standard concentration (e.g., 100-500 mg/liter) as a soil drench or spray.[8]
-
Place the pots in a growth chamber.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the percent inhibition of germination and plant growth compared to the negative control.
Post-emergence Application:
-
Sow seeds in pots and allow them to grow to the 2-3 leaf stage.
-
Apply the test compounds as a foliar spray.
-
Return the plants to the growth chamber.
-
After 14-21 days, visually assess the herbicidal damage (e.g., chlorosis, necrosis, stunting) and rate the percent injury compared to the negative control.
Protocol 4: Primary Fungicidal Activity Screening
This protocol outlines an in vitro mycelial growth inhibition assay to evaluate the fungicidal potential of the synthesized compounds.[9][10]
Materials:
-
Cultures of pathogenic fungi (e.g., Fusarium graminearum, Rhizoctonia solani).[9][11]
-
Potato Dextrose Agar (PDA) or other suitable growth medium.
-
Petri dishes
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (commercial fungicide) and negative control (solvent).
-
Incubator
Procedure:
-
Prepare PDA medium and autoclave.
-
While the medium is still molten, add the test compounds to achieve the desired final concentration (e.g., 50 µg/mL).[9]
-
Pour the amended PDA into sterile Petri dishes and allow to solidify.
-
Inoculate the center of each plate with a mycelial plug from an actively growing fungal culture.
-
Incubate the plates at an appropriate temperature (e.g., 25 °C) until the mycelium in the negative control plate has reached the edge of the plate.
-
Measure the diameter of the fungal colony in each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100
-
Protocol 5: Primary Insecticidal Activity Screening
This protocol describes a contact and ingestion bioassay for evaluating the insecticidal properties of the test compounds against a model insect like the cowpea aphid (Aphis craccivora).[12][13]
Materials:
-
A culture of the target insect pest.
-
Host plants (e.g., fava bean seedlings).
-
Test compounds dissolved in a suitable solvent with a surfactant.
-
Positive control (commercial insecticide) and negative control (solvent + surfactant).
-
Spray bottle or micro-applicator.
-
Ventilated cages or containers.
Procedure:
Contact Toxicity:
-
Place a known number of insects (e.g., 10-20) on a leaf disk or in a Petri dish.
-
Apply a specific volume of the test solution directly onto the insects using a micro-applicator.
-
Transfer the treated insects to a clean container with a food source.
-
Assess mortality at specified time intervals (e.g., 24, 48, 72 hours) and compare with the controls.
Ingestion Toxicity (Leaf-Dip Bioassay):
-
Excise leaves from the host plant and dip them into the test solutions for a set time (e.g., 30 seconds).
-
Allow the leaves to air dry.
-
Place the treated leaves in a container with a known number of insects.
-
Assess mortality at specified time intervals and compare with the controls.
Data Interpretation and Lead Optimization
The primary screening will identify "hit" compounds that exhibit significant biological activity. These hits should then be subjected to secondary screening to confirm their activity and determine their potency (e.g., EC₅₀ or LC₅₀ values). Structure-activity relationship (SAR) studies can then be initiated to guide the synthesis of new analogs with improved efficacy, selectivity, and safety profiles.
| Parameter | Description | Example Data |
| EC₅₀ (Herbicidal/Fungicidal) | The concentration of a compound that causes a 50% reduction in growth or germination. | Compound X: EC₅₀ = 5.2 µg/mL against F. graminearum |
| LC₅₀ (Insecticidal) | The concentration of a compound that is lethal to 50% of the test population. | Compound Y: LC₅₀ = 1.8 mg/L against A. craccivora |
| Selectivity | The differential activity of a compound against target and non-target organisms. | Compound Z: High activity against broadleaf weeds, low activity against grasses. |
Conclusion
This compound is a promising and versatile starting material for the synthesis of novel agrochemicals. Its reactive aldehyde functionality and the presence of the isopropoxy group provide a solid foundation for the development of diverse chemical libraries. The protocols outlined in this guide offer a systematic approach to the synthesis and biological evaluation of derivatives of this compound, paving the way for the discovery of new and effective crop protection solutions.
References
- Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. (2025). PubMed. [Link]
- Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). J-Stage. [Link]
- Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (2025). MDPI. [Link]
- Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. (2025).
- AGROCHEMICAL DISCOVERY: FINDING NEW FUNGICIDES FROM NATURAL PRODUCTS. (n.d.). Acta Horticulturae. [Link]
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2025). ScienceDirect. [Link]
- SCREENING FOR FUNGICIDES. (1987). Annual Reviews. [Link]
- Traditional 'Chemical-Based' Discovery and Screening. (n.d.). Plant and Soil Sciences eLibrary. [Link]
- Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). (n.d.).
- Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. (2023).
- Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. (2023). PMC - NIH. [Link]
- Conducting a Bioassay For Herbicide Residues. (2016).
- High throughput screening in agrochemical research. (2005). PubMed. [Link]
- Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). MDPI. [Link]
- Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. (n.d.).
- A rapid resazurin bioassay for assessing the toxicity of fungicides. (n.d.). PubMed. [Link]
- Pyridine as insecticide. (n.d.). Chempanda. [Link]
- Registration Review of Pyridine and Pyrimidine Herbicides. (2025). US EPA. [Link]
- Screening insecticides. (2020). Noldus. [Link]
- Screening for Natural Product Herbicides. (n.d.). University of Nebraska-Lincoln. [Link]
- HERBICIDE BEHAVIOUR. (n.d.).
- Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023). PMC - NIH. [Link]
- Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. (2017). Journal of Entomology and Zoology Studies. [Link]
- Assays to Measure Insecticide Toxicity and Insecticide Resistance in Mosquitoes. (2023). Cold Spring Harbor Protocols. [Link]
- A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). PNAS. [Link]
- Bioassays for Monitoring Insecticide Resistance. (n.d.). PMC - NIH. [Link]
- Synthesis of New Agrochemicals. (2019).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chempanda.com [chempanda.com]
- 3. epa.gov [epa.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. High throughput screening in agrochemical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Traditional ‘Chemical-Based’ Discovery and Screening | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 7. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 8. annualreviews.org [annualreviews.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. AGROCHEMICAL DISCOVERY: FINDING NEW FUNGICIDES FROM NATURAL PRODUCTS [actahort.org]
- 11. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Isopropoxynicotinaldehyde
Welcome to the technical support center for the synthesis of 6-isopropoxynicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we will dissect the nuances of the reaction, troubleshoot potential pitfalls, and provide field-proven insights to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a halide, most commonly chloride, from the 6-position of a pyridine ring by an isopropoxide nucleophile. The reaction is a variant of the classic Williamson ether synthesis.[1][2] While seemingly straightforward, the presence of the aldehyde functionality and the specific nature of the heterocyclic aromatic system can introduce several challenges.
This guide will address these issues in a question-and-answer format, providing both quick-glance FAQs and in-depth troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
A1: The most common and commercially available starting material is 6-chloronicotinaldehyde.
Q2: What is the best base to use for generating the isopropoxide?
A2: Sodium isopropoxide, which can be generated in situ from isopropanol and a strong base like sodium hydride (NaH) or purchased as a solution, is commonly used. The choice of base is critical to ensure complete deprotonation of the isopropanol without introducing competing side reactions.
Q3: My reaction is not going to completion. What are the likely causes?
A3: Incomplete conversion can be due to several factors:
-
Insufficient Base: Not enough base to fully generate the isopropoxide nucleophile.
-
Low Reaction Temperature: The SNAr reaction on the electron-deficient pyridine ring often requires heating to proceed at a reasonable rate.
-
Poor Solvent Choice: The solvent must be able to dissolve both the starting material and the isopropoxide salt. Anhydrous polar aprotic solvents like DMF or DMSO are often good choices.
-
Water Contamination: Water can quench the isopropoxide and hydrolyze the starting material. Ensure all reagents and glassware are dry.
Q4: I am observing a significant amount of a polar byproduct that is difficult to separate. What could it be?
A4: A common polar byproduct is 6-hydroxynicotinaldehyde, resulting from the hydrolysis of the starting 6-chloronicotinaldehyde. This can occur if there is residual water in the reaction mixture or during aqueous work-up if the pH is not controlled.
Q5: How can I effectively purify the final product?
A5: Purification can often be achieved by column chromatography on silica gel. An alternative method for removing unreacted aldehyde starting material and certain aldehyde byproducts is the formation of a water-soluble bisulfite adduct.[3][4] The aldehyde can be regenerated from the adduct by treatment with a mild base.[3]
In-Depth Troubleshooting Guides
Problem 1: Low or No Product Formation
Symptoms:
-
TLC analysis shows predominantly unreacted 6-chloronicotinaldehyde.
-
The isolated yield of this compound is significantly lower than expected.
Causality Analysis: Low reactivity in a nucleophilic aromatic substitution on a pyridine ring can stem from several factors related to the reaction conditions and the quality of the reagents. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, but the reaction still requires sufficient activation energy, which is influenced by temperature and the nucleophilicity of the attacking species.
Troubleshooting Protocol:
-
Verify Reagent Quality:
-
Isopropanol: Use anhydrous isopropanol. The presence of water will consume the base and can lead to hydrolysis of the starting material.
-
Base (e.g., Sodium Hydride): Ensure the sodium hydride is fresh and has not been passivated by atmospheric moisture. A gray, free-flowing powder is indicative of good quality.
-
6-Chloronicotinaldehyde: Check the purity of the starting material. Impurities could inhibit the reaction.
-
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. Many SNAr reactions on chloropyridines require elevated temperatures (e.g., 80-120 °C) to proceed efficiently. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
Solvent: If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or DMSO. Ensure the solvent is anhydrous.
-
Reaction Time: The reaction may be slow. Extend the reaction time and monitor its progress by TLC until the starting material is consumed.
-
-
Ensure Efficient Nucleophile Generation:
-
When generating sodium isopropoxide in situ, allow sufficient time for the reaction between isopropanol and the base to go to completion before adding the 6-chloronicotinaldehyde. This is typically indicated by the cessation of hydrogen gas evolution when using sodium hydride.
-
Experimental Workflow for Optimizing Reaction Conditions:
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Significant Side Products
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting material and the desired product.
-
Purification by column chromatography is challenging due to overlapping spots.
Causality Analysis: The presence of the aldehyde group and the use of a strong base can lead to several side reactions. Understanding these potential pathways is key to mitigating their occurrence.
Potential Side Reactions:
-
Hydrolysis: As mentioned, water contamination can lead to the formation of 6-hydroxynicotinaldehyde. This byproduct is often more polar than the starting material and the product.
-
Cannizzaro Reaction: Since this compound (and the starting material) does not have α-hydrogens, it can undergo a Cannizzaro reaction in the presence of a strong base.[5][6][7][8] This disproportionation reaction would yield 6-isopropoxynicotinyl alcohol and 6-isopropoxynicotinic acid.
-
Hemiacetal and Acetal Formation: The product aldehyde can react with the isopropanol present in the reaction mixture to form a hemiacetal or an acetal.[9][10][11][12] This is typically an equilibrium process, but under certain conditions, these species can be isolated.
Troubleshooting Protocol:
-
Minimize Water Content:
-
Use anhydrous solvents and reagents.
-
Dry all glassware thoroughly before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
-
-
Control Basicity and Temperature:
-
Use a stoichiometric amount of base to generate the isopropoxide. An excess of a very strong base can promote the Cannizzaro reaction.
-
Maintain the lowest possible temperature that allows the main reaction to proceed at a reasonable rate. The Cannizzaro reaction often requires higher temperatures.
-
-
Optimize Work-up Procedure:
-
Quench the reaction by adding it to cold water or a saturated aqueous solution of a mild acid (e.g., ammonium chloride) to neutralize the excess base before it can promote side reactions during work-up.
-
If a Cannizzaro reaction is suspected, the acidic and alcoholic byproducts can be separated from the neutral aldehyde product by extraction. The carboxylic acid can be removed by washing with a mild aqueous base (e.g., sodium bicarbonate), and the alcohol may be removed by aqueous washes.
-
Reaction Pathway and Potential Side Reactions:
Caption: Synthesis pathway and common side reactions.
Problem 3: Difficult Purification
Symptoms:
-
The product co-elutes with impurities during column chromatography.
-
The isolated product is an oil that is difficult to crystallize.
-
The final product has a persistent impurity that is visible by NMR or LC-MS.
Causality Analysis: Purification challenges often arise from the formation of byproducts with similar polarities to the desired product or from the inherent physical properties of this compound.
Troubleshooting Protocol:
-
Optimize Chromatography:
-
Solvent System Screening: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation on TLC before attempting column chromatography.
-
Gradient Elution: Employ a shallow gradient of the polar solvent during column chromatography to improve the resolution between closely eluting compounds.
-
Alternative Stationary Phases: If silica gel is ineffective, consider using alumina (basic or neutral) or a reverse-phase silica gel.
-
-
Chemical Purification Methods:
-
Bisulfite Adduct Formation: This is a highly effective method for purifying aldehydes.[3][4]
-
Dissolve the crude product in a suitable solvent (e.g., ethanol).
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously.
-
The aldehyde will form a solid adduct, which can be collected by filtration and washed with an organic solvent to remove non-aldehydic impurities.
-
Regenerate the pure aldehyde by treating the adduct with an aqueous solution of sodium bicarbonate or dilute hydrochloric acid, followed by extraction with an organic solvent.
-
-
-
Crystallization:
-
If the product is an oil, attempt to induce crystallization by dissolving it in a minimal amount of a hot solvent in which it is soluble and then slowly cooling it. Adding a non-polar anti-solvent (e.g., hexanes) can also promote crystallization. Seeding with a small crystal of the pure product, if available, can be beneficial.
-
Summary of Key Parameters
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Starting Material | 6-Chloronicotinaldehyde | Commercially available and reactive. | - |
| Nucleophile | Sodium isopropoxide | Strong nucleophile for SNAr. | Incomplete reaction if not fully formed. |
| Base | Sodium hydride (for in situ generation) | Strong, non-nucleophilic base. | Weaker bases may not fully deprotonate isopropanol. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic, good solubility. | Non-polar or protic solvents can hinder the reaction. |
| Temperature | 80-120 °C | Provides activation energy for SNAr. | Low temp: slow/no reaction. High temp: side reactions. |
| Atmosphere | Inert (N2 or Ar) | Prevents moisture contamination. | Hydrolysis of starting material. |
| Work-up | Quench with mild acid (e.g., NH4Cl) | Neutralizes excess base, preventing side reactions. | Cannizzaro reaction or other base-catalyzed side reactions. |
By understanding the underlying chemistry and anticipating potential challenges, the synthesis of this compound can be a robust and reproducible process. This guide provides a framework for troubleshooting common issues, but careful observation and analytical monitoring of the reaction are paramount for success.
References
- Reddit. (2015). Purifying aldehydes? r/chemistry. [Link]
- Wikipedia. (2023). Williamson ether synthesis. [Link]
- University of California, Davis. (n.d.). Cannizzaro Reaction. LibreTexts.
- Wikipedia. (2023). Cannizzaro reaction. [Link]
- ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
- Reddit. (2015). Can you do Williamson Ether Synthesis if there is a ketone present in addition to a primary alcohol? r/chemhelp. [Link]
- Scribd. (n.d.). Cannizzaro Reaction.
- Chemistry LibreTexts. (2022). 17.7: Addition of Alcohols to Form Hemiacetals and Acetals. [Link]
- YouTube. (2021). Cannizzaro Reaction. Professor Dave Explains. [Link]
- ResearchGate. (2015). Is it possible to purify aldehyde by column?
- PubMed. (2011). Mechanisms of formation of hemiacetals: intrinsic reactivity analysis. [Link]
- chemeurope.com. (n.d.). Williamson ether synthesis. [Link]
- Khan Academy. (n.d.). Worked example: Cannizzaro reaction. [Link]
- ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]
- Khan Academy. (n.d.). Formation of hemiacetals and hemiketals. [Link]
- Chemistry LibreTexts. (2023). Addition of Alcohols to form Hemiacetals and Acetals. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mechanisms of formation of hemiacetals: intrinsic reactivity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Khan Academy [khanacademy.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Strategies for Improving the Yield of 6-Isopropoxynicotinaldehyde
Introduction
6-Isopropoxynicotinaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. Its efficient synthesis is crucial for the timely and cost-effective progression of drug development pipelines. The most common synthetic route is a nucleophilic aromatic substitution (SNAr) reaction, a variation of the Williamson ether synthesis, between 6-chloronicotinaldehyde and an isopropoxide salt. While theoretically straightforward, this reaction is often plagued by issues that can significantly reduce the final yield and purity.
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and process chemists overcome common hurdles and optimize the synthesis of this compound.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The formation of this compound from 6-chloronicotinaldehyde proceeds via an SNAr mechanism. This reaction is favorable because the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group at the 3-position activate the ring towards nucleophilic attack, particularly at the 2 and 6-positions.[1][2][3] The isopropoxide ion, generated in situ by a base, acts as the nucleophile, attacking the carbon bearing the chlorine leaving group.[4]
A stabilized intermediate, known as a Meisenheimer complex, is formed, and its negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring.[1][2] The subsequent loss of the chloride ion restores aromaticity and yields the desired ether product.
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?
Answer: Low yield is the most common issue and can stem from several sources. Systematically investigate the following:
-
Base Strength & Stoichiometry: The base is critical for deprotonating isopropanol to form the active isopropoxide nucleophile.
-
Causality: If the base is too weak or if an insufficient amount is used, the concentration of the alkoxide will be low, leading to a slow and incomplete reaction. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are generally effective.[5] Using weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times.[5]
-
Actionable Advice:
-
Ensure you are using at least 1.1 to 1.5 equivalents of a strong base relative to the limiting reagent (6-chloronicotinaldehyde).
-
If using NaH, ensure it is fresh. NaH reacts with atmospheric moisture and can lose its activity. Use NaH dispersed in mineral oil and wash with dry hexanes before use if necessary.
-
Consider switching to a more soluble base like potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA) if solubility issues are suspected.[5]
-
-
-
Water Contamination: This is a major yield-killer.
-
Causality: Water will react with the strong base, consuming it and preventing the formation of the isopropoxide. Water can also react with the starting material and intermediates.
-
Actionable Advice:
-
Thoroughly dry all glassware in an oven ( >120°C) and cool under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents. If using a solvent like THF or DMF, ensure it is from a freshly opened bottle or has been properly dried using molecular sieves or a solvent purification system.
-
Dry the isopropanol starting material over 3Å or 4Å molecular sieves before use.
-
-
-
Reaction Temperature & Time: SNAr reactions on pyridine rings can be sensitive to temperature.[6]
-
Causality: Insufficient thermal energy may lead to a slow reaction that does not reach completion. Conversely, excessively high temperatures can promote side reactions and decomposition of the aldehyde product.
-
Actionable Advice:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish at room temperature, gently heat the mixture to 40-60°C.
-
If starting with 6-bromonicotinaldehyde, you may need higher temperatures as the C-Br bond is less readily cleaved in this context than C-Cl.[7]
-
-
Question 2: I'm observing a significant amount of an apolar byproduct by TLC. What could it be and how can I prevent it?
Answer: An apolar byproduct often suggests a side reaction involving the aldehyde functional group.
-
Probable Cause: Aldehyde Reduction or Over-alkylation.
-
Causality: If using a hydride-based base like NaH, impurities or reaction conditions could potentially lead to the reduction of the aldehyde to an alcohol. While less common, it is a possibility. Another potential, though less likely, side reaction is C-alkylation where the alkoxide attacks the aromatic ring at a different position.[5][8]
-
Actionable Advice:
-
Control Base Addition: Add the base portion-wise to the solution of isopropanol in your solvent at 0°C to control the exotherm and allow for clean formation of the isopropoxide before adding the 6-chloronicotinaldehyde.
-
Verify Reagent Purity: Ensure your 6-chloronicotinaldehyde starting material is pure. Impurities can catalyze side reactions.[9][10]
-
Purification: The desired aldehyde product can often be separated from alcohol impurities via column chromatography. Aldehydes can also be purified via their bisulfite adducts.[11]
-
-
Question 3: My reaction stalls and never reaches full conversion, even with excess base and extended time. What's happening?
Answer: Reaction stalling often points to an issue with the reagents' intrinsic reactivity or the formation of an unreactive species.
-
Probable Cause: Poor Leaving Group or Inadequate Ring Activation.
-
Causality: The efficiency of SNAr reactions depends heavily on the leaving group's ability to depart and the electronic activation of the aromatic ring.[6] For halopyridines, the typical reactivity order is F > Cl > Br > I.[6] While chlorine is generally effective, a poorly activated ring or a competing reaction can slow the substitution to a halt.
-
Actionable Advice:
-
Consider a Catalyst: While not typical for this specific Williamson ether synthesis, some SNAr reactions can be accelerated. For difficult substitutions, the use of phase-transfer catalysts has been shown to improve rates in similar systems.
-
Activate the Ring: The presence of the aldehyde at the 3-position is an electron-withdrawing group that activates the 6-position. Ensure your starting material is indeed 6-chloronicotinaldehyde and not an isomer.
-
Re-evaluate Solvent Choice: Polar aprotic solvents like DMF or DMSO are excellent for SNAr reactions because they solvate the cation (e.g., Na⁺) but not the alkoxide nucleophile, increasing its effective nucleophilicity.[5] If you are using a less polar solvent like THF, consider switching to DMF.
-
-
Caption: Troubleshooting decision tree for low-yield synthesis.
Frequently Asked Questions (FAQs)
Q: What is the optimal base for this reaction? A: Sodium hydride (NaH) is a common and cost-effective choice. It irreversibly deprotonates the alcohol, driving the equilibrium towards the alkoxide.[12] Potassium tert-butoxide (KOtBu) is also excellent and has better solubility in many organic solvents. For smaller-scale reactions where cost is less of a concern, soluble amide bases like KHMDS can offer faster and cleaner reactions at lower temperatures.
Q: Can I use isopropanol as the solvent? A: While it is possible to use a large excess of isopropanol to act as both reactant and solvent, it is generally not recommended for optimizing yield. Using the parent alcohol as the solvent can slow down the SN2-type reaction.[12] A dedicated polar aprotic solvent like DMF, DMSO, or even THF is preferable to maximize the reactivity of the nucleophile.[5]
Q: How should I monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The product, this compound, will be less polar than the starting material if any hydrolysis of the chloro-substituent occurs, but more polar than potential non-polar byproducts. The starting 6-chloronicotinaldehyde and the final product should have distinct Rf values. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, sampling the reaction mixture for LC-MS or GC-MS analysis is ideal.
Q: What is the best workup and purification procedure? A:
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C. Do NOT quench with water directly if excess NaH is present, as this will generate flammable hydrogen gas.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically an oil or low-melting solid.[13] Purification is best achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Optimized Experimental Protocol
This protocol is designed as a starting point for optimization.
Reagents:
-
6-Chloronicotinaldehyde (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Isopropanol (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: Under an inert atmosphere (N₂), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Alkoxide Formation: Add the anhydrous isopropanol (1.5 eq) to the DMF. Cool the solution to 0°C in an ice bath. Add the sodium hydride (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5°C. Stir the mixture at 0°C for 30 minutes. You should observe the evolution of hydrogen gas.
-
SNAr Reaction: Dissolve the 6-Chloronicotinaldehyde (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the isopropoxide solution at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by TLC (e.g., 20% EtOAc/Hexanes). If the reaction is sluggish, gently heat to 50°C.
-
Workup: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding saturated aqueous NH₄Cl.
-
Extraction: Dilute the mixture with water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel to yield this compound as a liquid or low-melting solid.[13]
Data Summary for Optimization
The following table provides illustrative data on how different reaction parameters can influence the yield. These are representative values and actual results may vary.
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1 | K₂CO₃ (2.0) | DMF | 100 | 12 | 45 |
| 2 | NaH (1.2) | THF | 25 | 8 | 68 |
| 3 | NaH (1.2) | DMF | 25 | 5 | 85 |
| 4 | KOtBu (1.2) | THF | 25 | 4 | 92 |
| 5 | KOtBu (1.2) | DMF | 50 | 2 | 94 |
References
- Williamson ether synthesis - Wikipedia
- Technical Support Center: Nucleophilic Substitution on Pyridine Rings - Benchchem
- Purific
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Alison Frontier Group, University of Rochester
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermedi
- US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google P
- Williamson Ether Synthesis - J&K Scientific LLC
- Why does nucleophilic aromatic substitution occur
- Changing views on the mechanism of base catalysis in nucleophilic aromatic substitution. Kinetics of reactions of nitroaryl ethers with piperidine and with n-butylamine in aqueous dioxane | Journal of the American Chemical Society
- The Williamson Ether Synthesis - Master Organic Chemistry
- We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+
- CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google P
- General procedures for the purification of Aldehydes - Chempedia - LookChem
- Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines - Benchchem
- Williamson Ether Synthesis Reaction Mechanism - YouTube
- US3274206A - Process for the production of pyridine aldehydes - Google P
- This compound | 884495-35-6 - Sigma-Aldrich
- The Williamson Ether Synthesis - University of Missouri–St. Louis
- Williamson Ether Synthesis - Chemistry Steps
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - ResearchG
- Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjug
- Synthesis and pharmacology of 6-methylenedihydrodesoxymorphine - PubMed
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 10. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 11. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. This compound | 884495-35-6 [sigmaaldrich.com]
Technical Support Center: Optimization of Reaction Parameters for 6-Isopropoxynicotinaldehyde
Welcome to the technical support center for the synthesis of 6-Isopropoxynicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of its synthesis and ensure the integrity of your results.
Introduction to the Synthesis of this compound
The primary and most efficient route for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction, specifically a variation of the Williamson ether synthesis.[1][2] This method involves the reaction of the commercially available 6-chloronicotinaldehyde with an isopropoxide salt. The electron-deficient nature of the pyridine ring, further activated by the aldehyde group, facilitates the displacement of the chloride at the 6-position by the isopropoxide nucleophile.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing plausible causes and actionable solutions.
| Problem | Potential Cause | Troubleshooting Suggestion & Rationale |
| Low or No Product Formation | Inefficient Isopropoxide Formation: The base used may not be strong enough to completely deprotonate the isopropanol, leading to a low concentration of the active nucleophile. | Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete formation of the isopropoxide. Alternatively, commercially available sodium isopropoxide can be used directly. |
| Inactive 6-Chloronicotinaldehyde: The starting material may have degraded, particularly through oxidation of the aldehyde group. | Verify the purity of the 6-chloronicotinaldehyde using techniques like NMR or GC-MS before starting the reaction. Store the starting material under an inert atmosphere and away from light. | |
| Inappropriate Solvent: The choice of solvent significantly impacts the reaction rate. Protic solvents can solvate the nucleophile, reducing its reactivity. | Use a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to enhance the reaction rate.[3] | |
| Insufficient Reaction Temperature or Time: The reaction may be too slow at lower temperatures, leading to incomplete conversion. | Gradually increase the reaction temperature, typically in the range of 80-120 °C, while monitoring the reaction progress by Thin Layer Chromatography (TLC). Extend the reaction time if necessary. | |
| Formation of Side Products | Elimination Reaction: The isopropoxide can act as a base, leading to the elimination of HCl from the starting material, especially at higher temperatures. | Use a less sterically hindered base if possible, although with a secondary alkoxide, this is less of a concern. The primary focus should be on optimizing the temperature to favor substitution over elimination. |
| Reaction with the Aldehyde Group: The isopropoxide, being a strong nucleophile and base, could potentially react with the aldehyde group. | While the primary reaction site is the carbon bearing the chlorine, this side reaction can be minimized by controlling the reaction temperature and stoichiometry. Adding the isopropoxide solution slowly to the solution of 6-chloronicotinaldehyde can also help. | |
| Difficult Purification | Co-eluting Impurities: Unreacted starting material or side products may have similar polarities to the desired product, making separation by column chromatography challenging. | Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation. Recrystallization can also be an effective purification method if the product is a solid. |
| Product Instability: The aldehyde group in the product can be sensitive to air oxidation, especially during prolonged purification steps. | Perform the purification steps as quickly as possible and consider using an antioxidant during workup if oxidation is a significant issue. Store the final product under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound from 6-chloronicotinaldehyde?
A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The isopropoxide ion, a potent nucleophile, attacks the electron-deficient carbon atom at the 6-position of the pyridine ring, which is bonded to the chlorine atom. This attack temporarily disrupts the aromaticity of the ring, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride leaving group, yielding the final product, this compound.[4]
Q2: Why is a strong base necessary for this reaction when starting from isopropanol?
A2: A strong base, such as sodium hydride (NaH), is required to deprotonate the isopropanol to form the isopropoxide nucleophile. The pKa of isopropanol is around 17, so a base with a conjugate acid pKa significantly higher than this is needed for complete and rapid formation of the alkoxide.
Q3: What are the key reaction parameters to optimize for maximizing the yield?
A3: The key parameters to optimize are:
-
Base: Ensuring the use of a sufficiently strong base for complete isopropoxide formation.
-
Solvent: Employing a polar aprotic solvent (e.g., DMF, DMSO) to accelerate the reaction.
-
Temperature: Finding the optimal temperature that promotes the substitution reaction without favoring side reactions like elimination. This is typically in the range of 80-120 °C.
-
Stoichiometry: Using a slight excess of the isopropoxide (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting material (6-chloronicotinaldehyde) from the product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q5: What are the expected spectroscopic signatures for this compound?
A5:
-
1H NMR: Expect to see a characteristic septet for the methine proton of the isopropoxy group and a doublet for the six methyl protons. The aromatic protons on the pyridine ring will appear as distinct signals, and a singlet for the aldehyde proton will be present at a downfield chemical shift (around 10 ppm).
-
13C NMR: The spectrum will show signals for the carbons of the isopropoxy group, the aromatic carbons of the pyridine ring, and a downfield signal for the carbonyl carbon of the aldehyde.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C9H11NO2, MW: 165.19 g/mol ).
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is a robust starting point for the synthesis. Researchers should perform small-scale trials to fine-tune the conditions for their specific laboratory setup.
Materials:
-
6-Chloronicotinaldehyde (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Isopropanol (used as a reagent and can be part of the solvent system)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Isopropoxide Formation: To a dry, three-necked round-bottom flask under an inert atmosphere, add anhydrous DMF and anhydrous isopropanol. Cool the solution in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise. Stir the mixture at room temperature for 30 minutes.
-
Reaction with 6-Chloronicotinaldehyde: In a separate flask, dissolve 6-chloronicotinaldehyde in anhydrous DMF. Slowly add this solution to the prepared sodium isopropoxide solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent system) until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Data Presentation
Table of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Starting Material | 6-Chloronicotinaldehyde | Commercially available and activated for SNAr. |
| Nucleophile | Sodium Isopropoxide (prepared in situ from NaH and Isopropanol) | Strong nucleophile for efficient substitution. |
| Base | Sodium Hydride (NaH) | Ensures complete deprotonation of isopropanol. |
| Solvent | Anhydrous DMF | Polar aprotic solvent accelerates SNAr reactions. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction while minimizing side reactions. |
| Reaction Time | 4-8 hours | Typically sufficient for complete conversion, monitor by TLC. |
| Stoichiometry | 1.2 eq of Sodium Isopropoxide | A slight excess drives the reaction to completion. |
Logical Relationship Diagram
Caption: Troubleshooting logic for the synthesis of this compound.
References
- Benchchem. (2025). Improving reaction conditions for Williamson ether synthesis.
- TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations.
- Benchchem. (2025). Application Notes and Protocols: Synthesis of 6-Morpholinonicotinaldehyde Derivatives.
- Adjimán, C. S., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC. [Link]
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Duan, H. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
- ResearchGate. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 6-Morpholinonicotinaldehyde.
- Chiba, S., et al. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC.
- Nishikata, T., et al. (2024). Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]
- Chiba, S., et al. (n.d.). Nucleophilic amination of methoxypyridines by a sodium hydride. DR-NTU.
- Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC.
- ResearchGate. (2025). Synthesis of some poly‐unsaturated aldehydes.
- Ball, V., et al. (n.d.). Electrochemical and Redox Strategies for the Synthesis of Catecholamine- and Dihydroxynaphthalene-Based Materials: A Comparative Review. MDPI.
- ResearchGate. (2025). Synthesis of 2-thioxo-4,6-diphenyl-1,2-dihydronicotinonitrile via condensation of benzaldehyde with cyanothioacetamide and p-(1-styryl)morpholine.
Sources
troubleshooting purification of 6-Isopropoxynicotinaldehyde by column chromatography
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the purification of 6-Isopropoxynicotinaldehyde via column chromatography. This document is structured to provide direct, actionable solutions to common issues, grounded in established chemical principles and field-proven experience. Our goal is to empower you to diagnose problems, optimize your methodology, and achieve high-purity material efficiently.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific experimental hurdles in a question-and-answer format. Each problem is analyzed to identify its root cause, followed by a detailed, scientifically-reasoned solution.
Question 1: My this compound is co-eluting with a closely-related impurity. How can I improve the separation?
Answer: This is a classic challenge stemming from insufficient differential migration of compounds on the stationary phase. The primary cause is almost always a sub-optimal mobile phase composition.
-
Core Problem: The polarity of your eluent is not creating a large enough difference in affinity between your product and the impurity for the silica gel.
-
Investigative Causality: The pyridine nitrogen and the aldehyde carbonyl of your target molecule are polar functional groups that interact with the acidic silanol (Si-OH) groups on the silica surface. Impurities with similar polarity profiles, such as unreacted starting material or a closely related byproduct, will therefore travel at a similar rate.
-
Recommended Solution: The solution lies in systematically refining your solvent system using Thin Layer Chromatography (TLC) before committing to a full-scale column. The goal is to find a solvent mixture that maximizes the difference in Rf values (ΔRf) between your product and the impurity. An ideal Rf for the target compound is between 0.25 and 0.35, as this provides the best balance for effective separation on a column.[1][2]
-
Step 1: Baseline Analysis. Spot your crude mixture on a TLC plate and develop it in a standard solvent system, such as 20% ethyl acetate (EtOAc) in hexane.
-
Step 2: Adjust Polarity.
-
If the spots are too high (Rf > 0.4), the system is too polar. Decrease the concentration of the polar solvent (e.g., try 10% EtOAc in hexane).
-
If the spots are too low (Rf < 0.2), the system is not polar enough. Increase the concentration of the polar solvent (e.g., try 30% or 40% EtOAc in hexane).[3][4]
-
-
Step 3: Change Solvent Selectivity. If adjusting polarity alone doesn't resolve the spots, change the nature of the solvents while maintaining similar overall polarity. For example, replace ethyl acetate with diethyl ether or a mixture of hexane/dichloromethane.[2][5] Different solvents interact differently with your compound and the silica, which can alter the separation factor.
-
| Solvent System (Hexane as non-polar base) | Relative Polarity | Notes for this compound |
| 10-30% Diethyl Ether in Hexane | Low to Medium | A good starting alternative to EtOAc. Can provide different selectivity. |
| 15-40% Ethyl Acetate in Hexane | Medium | The most common and often effective system. A good starting point is 20%.[5] |
| 20-50% Dichloromethane in Hexane | Medium | Useful if solubility in hexane/EtOAc is poor. Note that DCM can increase the elution speed of polar compounds.[5] |
| 0.5-2% Methanol in Dichloromethane | High | For very polar impurities. Use with caution, as methanol concentrations above 10% can begin to dissolve the silica gel stationary phase.[5] |
Question 2: I'm experiencing low yield after my column, and TLC analysis of the fractions shows new, unidentified spots. What is happening?
Answer: This strongly suggests that your product is degrading on the column. Aldehydes can be sensitive to the acidic nature of standard silica gel, and the pyridine ring adds its own set of potential interactions.[6][7][8]
-
Core Problem: The acidic surface of the silica gel is likely catalyzing a side reaction or decomposition of your this compound.
-
Investigative Causality: Silica gel has surface silanol groups (Si-OH) which are weakly acidic. These sites can interact with the lone pair of electrons on the pyridine nitrogen or potentially catalyze acetal formation if an alcohol is present in the eluent or as an impurity.[8][9] Prolonged exposure increases the likelihood of degradation.[10]
-
Recommended Solutions:
-
Deactivate the Silica Gel: This is the most common and effective solution. Neutralize the acidic sites by adding a small amount of a volatile base to your eluent. Add 0.1-1% triethylamine (TEA) to your chosen solvent system.[6][9] This will cap the acidic sites and prevent them from interacting with your product.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase. Neutral alumina is an excellent alternative for purifying base-sensitive compounds.[6][8] You will need to re-optimize your solvent system with TLC using alumina plates.
-
Minimize Contact Time: Increase the flow rate of your column (using positive pressure, i.e., "flash" chromatography) to reduce the amount of time the compound spends in contact with the stationary phase.[10]
-
Question 3: My product is streaking badly on the column and TLC, resulting in broad fractions and poor purity. How can I get sharp bands?
Answer: Streaking or "tailing" is a sign of improper interaction between the compound and the stationary phase, often due to overloading or secondary chemical interactions.[6]
-
Core Problem: The compound is not moving in a tight, uniform band down the column.
-
Investigative Causality:
-
Overloading: You have loaded too much crude material onto the column. A general guideline is to use a sample-to-silica weight ratio between 1:20 and 1:100.[6] Exceeding this saturates the stationary phase at the origin, causing the band to broaden significantly as it travels.
-
Acid-Base Interactions: As mentioned in Question 2, the basic pyridine nitrogen can interact strongly with acidic silica. If the interaction is strong but reversible, it can lead to tailing as molecules "stick" and "unstick" at different rates.
-
Poor Solubility: If the compound is not fully soluble in the mobile phase, it will streak from the point of application.
-
-
Recommended Solutions:
-
Reduce the Column Load: Decrease the amount of crude material you are purifying. If you need to purify a large amount, use a larger column with more silica.
-
Add Triethylamine: As with degradation, adding 0.1-1% TEA to the eluent can prevent the acid-base interactions that cause tailing.[6]
-
Use Dry Loading: If your compound has limited solubility in the non-polar mobile phase, use the dry loading technique. Dissolve your crude product in a polar solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[6][11] This ensures the compound is introduced to the column in a fine, evenly distributed band.
-
Workflow & Troubleshooting Logic
The following diagram illustrates the standard workflow for purification and the logical steps for troubleshooting common problems.
Caption: Workflow for purification and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound? Common impurities are highly dependent on the synthetic route. For instance, if prepared via a Williamson ether synthesis from 6-chloronicotinaldehyde, you may have unreacted starting material. Aldehydes are also susceptible to air oxidation, which would form the corresponding 6-isopropoxynicotinic acid, a very polar impurity that would likely remain at the baseline on your TLC plate.[7][12]
Q2: What is the general protocol for performing flash column chromatography? This protocol assumes you have already determined an optimal solvent system via TLC.
-
Column Preparation: Select an appropriately sized column and add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Packing: Prepare a slurry of silica gel (230-400 mesh) in your initial non-polar solvent (e.g., hexane). Pour the slurry into the column, tapping the sides to ensure even packing and remove air bubbles. Add another layer of sand on top of the settled silica bed.[6]
-
Sample Loading (Dry Load Method Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add silica gel (approx. 2-3 times the weight of your crude product) and evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[11]
-
Elution: Carefully add your mobile phase to the column. Apply gentle air pressure to the top of the column to achieve a steady, fast flow rate (hence "flash" chromatography).
-
Fraction Collection: Collect the eluent in a series of test tubes or vials.
-
Analysis: Monitor the elution by spotting the collected fractions onto TLC plates to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified this compound.[6]
Q3: Why is a target Rf of 0.25-0.35 recommended? An Rf value in this range on a TLC plate indicates that the compound has a moderate affinity for the stationary phase.[1][2] This is the "sweet spot" for column chromatography. If the Rf is too high (>0.5), the compound will elute very quickly with little interaction, resulting in poor separation from non-polar impurities. If the Rf is too low (<0.1), the compound will spend a very long time on the column, requiring large volumes of polar solvent to elute and leading to broad bands and an increased risk of degradation.[13]
Caption: The logic behind selecting an ideal Rf value.
References
- BenchChem. (2025).
- The Royal Society of Chemistry.
- BenchChem. (2025).
- Various Authors. (2015). "How can I select the solvent system for column chromatography?".
- Various Authors. (2015). "Is it possible to purify aldehyde by column? Is there any other method to do purification?".
- Various Authors. (2014). "What is the best solvent for purifying aldehyde in a column chromatography?".
- University of Rochester, Department of Chemistry.
- Various Authors. (2019). "How to choose the best solution for column chromatography?".
- BenchChem. (2025).
- Chemistry For Everyone. (2025).
- ChemistryViews. (2012).
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]
- Reddit. (2016).
- Tan, C., et al. (2012). "Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes". Organic Letters. [Link]
- Cournoyer, M. E., & Dare, J. H. (2002). The use of alternative solvent purification techniques. American Chemical Society. [Link]
- The Royal Society of Chemistry. (2011).
- Ashenhurst, J. (2016). Natural Product Isolation (2) – Purification Techniques, An Overview. Master Organic Chemistry. [Link]
- BenchChem. (2025). managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde.
- BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-6-methylisonicotinaldehyde.
- University of Illinois, Department of Chemistry.
- Student Doctor Network. (2017). Organic chemistry TLC. [Link]
- Chem Help ASAP. (2021).
- IJSDR. (2022). Chromatography: Separation, Purification And Isolation Of Different Phytoconstituent. [Link]
- LibreTexts Chemistry.
- Northrop, B. H.
- Xing, Y., et al. (2023). Understanding the stability behavior of colloidal silica in different alkali environments. [Link]
- MDPI. (2023). Aqueous Singlet Oxygen Sensitization of Porphyrin-Embedded Silica Particles with Long-Term Stability. [Link]
- Wang, J., et al. (2011). "Study on the Stability of Alkaline Silica Sol".
Sources
- 1. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 2. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. forums.studentdoctor.net [forums.studentdoctor.net]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chromatography [chem.rochester.edu]
understanding and preventing the degradation of 6-Isopropoxynicotinaldehyde
Welcome to the technical support center for 6-Isopropoxynicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical solutions for handling, storing, and utilizing this compound in your experiments. Our goal is to empower you with the knowledge to anticipate and prevent its degradation, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and handling of this compound.
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid. This process, known as autoxidation, is a free-radical chain reaction that is significantly accelerated by exposure to oxygen (air), light, heat, and moisture.[1] The aldehyde C-H bond is susceptible to attack, leading to the formation of 6-isopropoxynicotinic acid as the major degradation product.
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under stringent conditions. Commercial suppliers recommend storage in a freezer.[2] For optimal stability, we advise storing the compound at -20°C or lower, in a tightly sealed container, under an inert atmosphere such as argon or nitrogen.[3][4] This minimizes exposure to oxygen, moisture, and prevents thermal degradation.
Q3: The material has a yellowish tint, is it still usable?
A3: While pure this compound is typically a colorless to light yellow liquid, a more pronounced yellow or brownish color can indicate the presence of degradation products or other impurities. Aldehydes, in general, are known to undergo side reactions that can lead to colored byproducts. We strongly recommend verifying the purity of the material using an appropriate analytical method, such as HPLC or GC-MS, before use. A purity of ≥98% is generally recommended for most applications.
Q4: Can this compound degrade through pathways other than oxidation?
A4: Yes, while oxidation is the most common pathway, other reactions are possible given its chemical structure. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack. In acidic or basic conditions, hydrolysis of the isopropoxy group could potentially occur, although this is generally less favorable than aldehyde oxidation. The pyridine nitrogen also imparts basicity, and interactions with strong acids will form pyridinium salts, which could alter the compound's reactivity and stability profile.[2][5]
Troubleshooting Guide: Experimental Challenges
This section provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Inconsistent reaction yields or kinetics. | Degradation of starting material. | The purity of this compound can significantly impact reaction outcomes. Solution: Always use freshly opened or recently purified material. If the compound has been stored for an extended period, re-analyze its purity by HPLC or NMR before use. Storing the compound in small, single-use aliquots under an inert atmosphere can prevent repeated exposure of the bulk material to air and moisture. |
| Appearance of an unexpected, more polar byproduct in reaction monitoring (e.g., by TLC or LC-MS). | Oxidation to 6-isopropoxynicotinic acid. | The carboxylic acid is significantly more polar than the starting aldehyde. Solution: Ensure all reactions are performed under a strictly inert atmosphere (argon or nitrogen). Use anhydrous solvents to minimize moisture. If the reaction conditions are compatible, adding an antioxidant might be considered, but this should be evaluated on a case-by-case basis. |
| Discoloration of the reaction mixture upon addition of reagents. | Incompatibility with reaction components. | The aldehyde group can be sensitive to strong acids, bases, and certain nucleophiles. The pyridine nitrogen can also interact with Lewis acids. Solution: Before running the main reaction, perform a small-scale compatibility test. Mix this compound with your solvent and each reagent individually to check for any immediate color change or degradation. This can help pinpoint the source of incompatibility. |
| Low purity of the compound after aqueous workup. | Degradation during extraction. | Prolonged exposure to acidic or basic aqueous solutions during workup can promote degradation. Solution: Minimize the time of the aqueous workup. Use dilute acids or bases for pH adjustment and perform extractions at low temperatures (e.g., in an ice bath). Ensure rapid and thorough removal of the aqueous phase and dry the organic layer efficiently. |
Visualizing Degradation Pathways
Understanding the potential chemical transformations of this compound is crucial for preventing them.
Caption: Primary oxidative degradation of this compound.
Protocols for Stability and Purity Assessment
To ensure the quality of your this compound, we provide the following detailed protocols.
Protocol 1: Forced Degradation Study
This protocol allows you to systematically assess the stability of this compound under various stress conditions, which is a critical step in developing stable formulations and robust analytical methods.[6][7][8]
Objective: To identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Transfer 1 mL of the stock solution to a vial and heat in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, by HPLC (see Protocol 2 for a starting method).
-
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradation products) and a decrease in the peak area of the parent compound.
Caption: Workflow for a forced degradation study.
Protocol 2: General Purity Analysis by RP-HPLC
This protocol provides a starting point for the routine analysis of this compound purity. Method optimization may be required.
Objective: To determine the purity of this compound and quantify degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Prepare a sample solution of the material to be tested at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that in the standard chromatogram. Relative peak areas can be used to estimate the percentage of impurities.
References
- Marteau, C., et al. (2013). Oxidative degradation of fragrant aldehydes. ResearchGate.
- HPC Standards. (n.d.). 3-Pyridinecarboxaldehyde Safety Data Sheet.
- Loba Chemie. (n.d.). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety Data Sheet.
- MedCrave. (2016). Forced Degradation Studies. MedCrave online.
- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Sims, J. et al. (n.d.). Degradation of Pyridines in the Environment. ResearchGate.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- Casaite, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed.
- Fetzner, S. (2012). Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
Sources
- 1. 3-Pyridinecarboxaldehyde(500-22-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound | 884495-35-6 [sigmaaldrich.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. biomedres.us [biomedres.us]
Technical Support Center: Stabilizing 6-Isopropoxynicotinaldehyde in Solution
Welcome to the technical support center for 6-Isopropoxynicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stabilization of this compound in solution. As a valued intermediate in pharmaceutical synthesis, maintaining its integrity is paramount for reproducible and successful experimental outcomes.
Understanding the Instability of this compound
This compound, a heterocyclic aromatic aldehyde, is susceptible to degradation, which can compromise its purity and reactivity. The primary pathways of degradation include:
-
Oxidation: The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid, particularly in the presence of atmospheric oxygen. This process can be accelerated by light, heat, and trace metal impurities.
-
Photodecomposition: Aromatic aldehydes, including pyridine-based structures, can be sensitive to UV light, leading to the formation of colored impurities and polymeric materials.[1]
-
Polymerization and Acetal Formation: Aldehydes are known to undergo self-condensation or polymerization, especially under certain pH conditions or in the presence of contaminants.[2]
This guide provides practical methods to mitigate these degradation pathways and ensure the long-term stability of your this compound solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you may encounter during your experiments with this compound, presented in a question-and-answer format.
Q1: My this compound solution has turned yellow/brown over time. What is causing this discoloration and how can I prevent it?
A1: Discoloration is a common indicator of degradation, often due to oxidation and photodecomposition.[1] Older samples of similar pyridine aldehydes are often brown due to impurities. To prevent this:
-
Minimize Light Exposure: Store your solutions in amber vials or wrap the container with aluminum foil to protect it from light.
-
Inert Atmosphere: Before sealing the container, purge the headspace with an inert gas like argon or nitrogen to displace oxygen.
-
Low Temperature Storage: As recommended for the neat compound, storing solutions at low temperatures (e.g., in a freezer) can significantly slow down degradation rates.
-
Use of Antioxidants: The addition of a hindered phenolic antioxidant like Butylated Hydroxytoluene (BHT) can effectively scavenge free radicals and inhibit oxidation.[3]
Q2: I'm observing a decrease in the purity of my this compound solution, as determined by HPLC analysis. What are the likely degradation products and how can I avoid their formation?
A2: A decrease in purity is likely due to the conversion of the aldehyde to other species. The primary degradation product is often the corresponding carboxylic acid (6-isopropoxynicotinic acid) formed via oxidation. Other possibilities include products of polymerization or side reactions with solvent impurities.
-
Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas to remove dissolved oxygen.
-
Stabilizer Addition: For long-term storage, the addition of BHT is a practical and effective solution to prevent oxidative degradation.
Q3: I've noticed a fine precipitate forming in my stock solution of this compound. What could be the cause?
A3: Precipitate formation can be due to several factors:
-
Polymerization: Aldehydes can form insoluble polymers over time.
-
Limited Solubility: The degradation products may have lower solubility in the chosen solvent than the parent aldehyde.
-
Temperature Effects: If the solution is stored at low temperatures, the compound may be precipitating out if it is near its solubility limit.
To address this, you can try:
-
Filtration: Before use, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Solvent Selection: Ensure that this compound and its intended concentration are fully soluble in the chosen solvent at the storage temperature.
-
Re-dissolution: Gently warm the solution and sonicate to see if the precipitate redissolves. If it does, it may be a solubility issue at lower temperatures. If not, it is likely a degradation product.
Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for a stock solution of this compound?
A: For optimal stability, a stock solution of this compound should be stored at -20°C or below in an amber vial with the headspace purged with an inert gas. The addition of an antioxidant like BHT is highly recommended for long-term storage.
Q: What solvents are compatible with this compound?
A: this compound is generally soluble in common organic solvents such as ethanol, DMSO, and dimethylformamide.[1] The choice of solvent will depend on the specific application. It is crucial to use high-purity, anhydrous solvents to minimize potential side reactions.
Q: Can I store solutions of this compound in aqueous buffers?
A: While sparingly soluble in aqueous buffers, it is generally not recommended to store this compound in aqueous solutions for extended periods due to the potential for hydration of the aldehyde and pH-dependent degradation. If an aqueous solution is necessary, it should be prepared fresh before use.
Q: How can I monitor the stability of my this compound solution?
A: The stability of the solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4] A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation. For quantitative analysis of this aldehyde, which has low UV absorptivity, a pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed for HPLC-UV analysis.[4] Alternatively, a more sensitive method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) can be used.[4]
Experimental Protocols for Stabilization
Here are two primary methods for enhancing the stability of this compound in solution.
Method 1: Stabilization with Butylated Hydroxytoluene (BHT)
BHT is a widely used antioxidant that can prevent the oxidation of organic compounds.[3]
Materials:
-
This compound
-
High-purity solvent (e.g., ethanol, DMSO, DMF)
-
Butylated Hydroxytoluene (BHT)
-
Inert gas (Argon or Nitrogen)
-
Amber vials with septa
Protocol for Preparing a BHT Stock Solution:
-
Prepare a 1000x stock solution of BHT (e.g., 100 mM) in ethanol. This can be achieved by dissolving 220.35 mg of BHT in 10 mL of ethanol.[5]
-
Store the BHT stock solution in an amber vial at -20°C.
Protocol for Stabilizing this compound Solution:
-
Dispense the desired amount of this compound into an amber vial.
-
Add the appropriate volume of solvent.
-
Add the BHT stock solution to achieve a final concentration typically ranging from 0.01% to 0.1% (w/v). For example, add 1 µL of a 100 mM BHT stock solution to 1 mL of your aldehyde solution for a final BHT concentration of 100 µM.
-
Purge the headspace of the vial with an inert gas for 1-2 minutes.
-
Seal the vial tightly and store it at the recommended low temperature.
Data Summary for BHT:
| Property | Value | Reference |
| Solubility in Ethanol | ~30 mg/mL | [1] |
| Solubility in DMSO | ~30 mg/mL | [1] |
| Solubility in DMF | ~30 mg/mL | [1] |
| Recommended Concentration | 0.01% - 0.1% (w/v) | General Practice |
| Storage of Stock Solution | -20°C | [5] |
Method 2: Protection of the Aldehyde as an Acetal
For applications where the aldehyde functionality is not immediately required, protecting it as an acetal offers excellent stability, especially in neutral to strongly basic conditions.[6][7]
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
Protocol for Acetal Protection:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve this compound in toluene.
-
Add a slight excess of ethylene glycol (e.g., 1.2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture, azeotropically removing the water formed during the reaction.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected acetal.
Protocol for Acetal Deprotection:
Acetal deprotection is typically achieved under acidic aqueous conditions.
-
Dissolve the acetal-protected this compound in a mixture of a water-miscible organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1M HCl).
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Once the deprotection is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the deprotected aldehyde with an organic solvent, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Visualization of Stabilization Workflows
Caption: Workflow diagrams for the two primary methods of stabilizing this compound in solution.
Conclusion
The stability of this compound in solution is a critical factor for obtaining reliable and reproducible results in research and drug development. By understanding the potential degradation pathways and implementing the appropriate stabilization strategies outlined in this guide, researchers can ensure the integrity of this valuable compound. For routine use and long-term storage, the addition of BHT is a practical and effective method. For multi-step syntheses where the aldehyde functionality needs to be temporarily masked, acetal protection provides a robust solution. Always remember to use high-purity reagents and solvents and to validate the stability of your solutions under your specific experimental conditions.
References
- Conformational control and photoenolization of pyridine-3-carboxaldehydes in the solid state: stabilization of photoenols via hydrogen bonding and electronic control. PubMed. [Link]
- How to dissolve BHT (Butylated Hydroxytoluene) in distilled water?
- Simple and Chemoselective Deprotection of Acetals. Chemistry Letters. [Link]
- Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry. [Link]
- Butylated Hydroxytoluene (BHT). University of Washington. [Link]
- Aldehyde synthesis by deprotection or hydrolysis. Organic Chemistry Portal. [Link]
- Opinion on Butylated Hydroxytoluene (BHT). Public Health - European Commission. [Link]
- A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydr
- Method for preparing aqueous analytical reagents containing water insoluble antioxidant.
- Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulf
- Butyl
- Butylated Hydroxytoluene (BHT) in Personal Care and Cosmetics. Knowde. [Link]
- ANTIOXIDANT BHT.
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. [Link]
- Butylated Hydroxytoluene (BHT). MySkinRecipes. [Link]
- What are the storage conditions for pyridine? BIOSYNCE. [Link]
- Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
- 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
- (PDF) Solubility of Butylated Hydroxytoluene (BHT) in Aqueous and Alcohol Solutions from 293.15 to 313.15 K.
- 9.7: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
- Preparation of acetals from aldehydes and alcohols under basic conditions. Organic & Biomolecular Chemistry. [Link]
- Safety D
- Stabilization of aldehydes.
- Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Scientific Reports. [Link]
- Multivariate Approaches in Quantitative Structure–Property Relationships Study for the Photostability Assessment of 1,4-Dihydropyridine Deriv
- ANALYTICAL METHODS. Toxicological Profile for Formaldehyde - NCBI Bookshelf. [Link]
- Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. Journal of Analytical Methods in Chemistry. [Link]
- Development and validation of a reverse phase-liquid chromatographic method for the estimation of butylated hydroxytoluene as antioxidant in paricalcitol hard gelatin capsule formulation dosage form. Pharmaceutical Methods. [Link]
- ANALYTICAL METHODS. Toxicological Profile for Formaldehyde - NCBI Bookshelf. [Link]
- ANALYTICAL METHODS. Toxicological Profile for Glutaraldehyde - NCBI Bookshelf. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. atamankimya.com [atamankimya.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uab.edu [uab.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Effective Purification of 6-Isopropoxynicotinaldehyde
This guide provides researchers, scientists, and drug development professionals with a comprehensive, troubleshooting-focused resource for the effective purification of crude 6-Isopropoxynicotinaldehyde. Moving beyond simple protocols, we delve into the chemical principles governing purification choices, enabling you to diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the Williamson ether synthesis, reacting 6-chloronicotinaldehyde with sodium isopropoxide (or isopropanol and a base).
Table 1: Common Impurities and Their Origin
| Impurity | Chemical Name | Likely Origin | Key Physical Property for Separation |
| Starting Material | 6-Chloronicotinaldehyde | Unreacted starting material | Solid (m.p. 77-81 °C)[1][2][3], more polar than product |
| Reagent | Isopropanol | Excess reagent | Highly volatile, water-soluble |
| Side Product | 6-Isopropoxynicotinic acid | Over-oxidation of the aldehyde | Acidic, significantly more polar |
| Side Product | 6-Hydroxynicotinaldehyde | Hydrolysis of 6-chloronicotinaldehyde | Significantly more polar, potentially water-soluble |
| Solvents | e.g., DMF, THF, Toluene | Reaction or workup solvents | Varying boiling points |
Q2: How can I get a quick and reliable assessment of my crude product's purity?
Thin-Layer Chromatography (TLC) is the most effective initial step.
-
Primary Assessment: Use a non-polar (e.g., 4:1 Hexane:Ethyl Acetate) and a more polar (e.g., 1:1 Hexane:Ethyl Acetate) solvent system. This will give you a good visual of the number of components.
-
Stability Check (2D TLC): Aldehydes can sometimes degrade on silica gel. A 2D TLC experiment is a self-validating system to check for this. If new spots appear that are not on the diagonal, your compound is degrading on the stationary phase, and you should consider using a deactivated stationary phase or an alternative technique[4].
Protocol: 2D TLC for Stability Assessment
-
Spot your crude mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in a moderately polar solvent system (e.g., 3:1 Hexane:EtOAc).
-
Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same solvent system.
-
Analysis: Stable compounds will appear on the diagonal. Any spots appearing off the diagonal represent degradation products formed during chromatography[4].
Q3: My aldehyde appears to be degrading during purification. What are my options?
Aldehyde instability, particularly on acidic surfaces like standard silica gel, is a known issue.
-
Deactivate Silica Gel: Prepare a slurry of silica gel in your column solvent and add 1-2% triethylamine (TEA) by volume. Let it equilibrate before packing the column. The TEA acts as a competing base, occupying the acidic silanol sites on the silica surface that can catalyze degradation or cause peak tailing[4].
-
Switch Stationary Phase: If degradation persists, switch to a more inert stationary phase. Alumina (neutral or basic) is an excellent alternative for acid-sensitive compounds.
-
Minimize Time: Work efficiently. Do not let the compound sit on the column for extended periods.
-
Temperature Control: Perform purification at room temperature. Avoid heat, as it can accelerate degradation.
Q4: Since my product is a liquid, is recrystallization a viable purification method?
Direct recrystallization of the liquid product is not possible. However, you can use crystallization principles to your advantage to remove the solid starting material, 6-chloronicotinaldehyde. This "reverse" recrystallization is highly effective if unreacted starting material is your primary impurity.
Protocol: Impurity Removal by Crystallization
-
Dissolve your crude oil in a minimal amount of a non-polar solvent where the product is highly soluble but the solid impurity is less so (e.g., diethyl ether or a hexane/ether mixture).
-
Cool the solution slowly (first in an ice bath, then a freezer if necessary).
-
The solid 6-chloronicotinaldehyde should precipitate out of the solution.
-
Filter the cold mixture to remove the solid impurity.
-
Concentrate the filtrate to recover your purified liquid product.
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is the most powerful and versatile method for purifying this compound. Success depends on a systematic approach to method development and troubleshooting.
Caption: A logical workflow for troubleshooting common chromatography issues.
Problem: My compound is streaking or tailing on the column.
-
Causality: The basic nitrogen atom on the pyridine ring interacts strongly with acidic residual silanol groups on the silica surface[4]. This secondary interaction causes a portion of the analyte to move more slowly than the main band, resulting in a "tail."
-
Solution 1 (Primary): Add a competing base, such as 1-2% triethylamine (TEA), to your mobile phase (eluent)[4]. The TEA will preferentially bind to the active silanol sites, effectively shielding your compound from these interactions and leading to sharp, symmetrical peaks.
-
Solution 2 (Alternative): If tailing persists, use a different stationary phase. Neutral alumina is an excellent choice for basic compounds like pyridines.
Problem: I'm getting poor separation between my product and an unknown impurity.
-
Causality: The chosen solvent system is not providing sufficient differential partitioning for the compounds between the stationary and mobile phases.
-
Solution 1 (Optimize Polarity): Methodically vary the ratio of your solvent system. If using Hexane/Ethyl Acetate, prepare several TLC chambers with ratios from 9:1 to 1:1 to find the optimal separation window where the product has an Rf (retention factor) of ~0.3.
-
Solution 2 (Change Selectivity): If adjusting polarity fails, switch one of the solvents. For example, replacing ethyl acetate with dichloromethane (DCM) can alter the interactions and may resolve the overlapping spots. A small percentage of methanol can be added to DCM for more polar systems.
Protocol: Optimized Flash Column Chromatography for this compound
-
Method Development: Identify an optimal solvent system using TLC that gives your product an Rf value of 0.25-0.35 and separates it from all impurities. A common starting point is Hexane/Ethyl Acetate.
-
Column Packing (Slurry Method):
-
In a beaker, mix silica gel with your chosen eluent (containing 1% TEA) to form a uniform slurry.
-
Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring no cracks or air bubbles.
-
-
Sample Loading (Wet Loading):
-
Dissolve your crude product in a minimal amount of the mobile phase.
-
Carefully pipette the solution onto the top of the silica bed.
-
-
Elution:
-
Begin elution with your solvent system, maintaining a constant flow rate.
-
Collect fractions in an ordered rack of test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which contain your pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Overall Purification Strategy
The optimal purification strategy often involves a combination of techniques to efficiently remove different types of impurities.
Caption: High-level decision workflow for purifying this compound.
References
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Separation of pyridine or pyridine derivatives from aqueous solutions. (1997).
- Purific
- Purification of aromatic polycarboxylic acids by recrystallization. (1969).
- Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2020).
- Pyridines Separation of pyridine and other amines. Agilent. [Link]
- 6-Chloronicotinaldehyde.
- 6-Chloro Nicotinaldehyde. ChemBK. [Link]
- Important Chemistry Tips-Solvents choose for recrystalliz
Sources
addressing challenges in the scale-up of 6-Isopropoxynicotinaldehyde synthesis
Welcome to the technical support center for the synthesis and scale-up of 6-Isopropoxynicotinaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this key building block. Here, we combine established chemical principles with practical, field-proven insights to help you achieve a safe, robust, and repeatable process.
Overview of the Primary Synthetic Route
The most common and industrially viable route to this compound involves the nucleophilic aromatic substitution (SNAr) of a 6-halonicotinaldehyde, typically 6-chloronicotinaldehyde, with an isopropoxide salt. This method is favored for its high atom economy and the relatively low cost of starting materials.
The pyridine ring, being electron-deficient, is amenable to nucleophilic attack, especially when a leaving group is present at the 2- or 4-position relative to the ring nitrogen.[1][2] The aldehyde group at the 3-position further activates the ring towards substitution. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex before the halide is expelled.[3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Q1: My reaction shows low or incomplete conversion of 6-chloronicotinaldehyde. What are the likely causes and solutions?
This is one of the most frequent issues, often stemming from several potential root causes related to the nucleophile, solvent, or temperature.
-
Cause A: Inactive or Insufficient Nucleophile. The nucleophile, sodium isopropoxide, is highly moisture-sensitive. Contamination with water will consume the alkoxide and generate sodium hydroxide, which is a less effective nucleophile for this transformation.
-
Causality: Sodium isopropoxide is a strong base and will preferentially react with any protic source, such as water or residual isopropanol from its preparation, before attacking the electrophilic pyridine ring.
-
Solution:
-
Use High-Purity Alkoxide: Ensure the sodium isopropoxide is freshly prepared or has been stored under strictly anhydrous conditions (e.g., under nitrogen or argon in a sealed container).
-
Consider In Situ Generation: Prepare the sodium isopropoxide in situ by reacting sodium metal or sodium hydride with anhydrous isopropanol. This ensures a fresh, active nucleophile.
-
Stoichiometry Check: Use a slight excess (1.1 to 1.3 equivalents) of sodium isopropoxide to drive the reaction to completion, accounting for any minor decomposition.
-
-
-
Cause B: Inappropriate Solvent or Insufficient Anhydrous Conditions. The choice of solvent is critical for SNAr reactions. While isopropanol can be used, aprotic polar solvents often give better results.
-
Causality: Aprotic polar solvents like DMSO or DMF can accelerate SNAr reactions by solvating the cation (Na+) without strongly solvating the alkoxide nucleophile, thus increasing its effective nucleophilicity.[4] Any water present in the solvent will compete with the desired reaction.
-
Solution:
-
Solvent Selection: Switch to a high-boiling, anhydrous aprotic solvent such as DMSO, DMF, or NMP.
-
Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly before use. Run the reaction under an inert atmosphere (N2 or Ar) to prevent atmospheric moisture ingress.
-
-
-
Cause C: Insufficient Reaction Temperature. SNAr reactions on heteroaromatic rings require thermal energy to overcome the activation barrier associated with disrupting the ring's aromaticity.[5]
-
Causality: The initial addition of the nucleophile temporarily breaks the aromaticity of the pyridine ring, which is an energetically unfavorable step.[5] Higher temperatures provide the necessary energy to form the Meisenheimer complex.
-
Solution: Gradually increase the reaction temperature. A typical range for this reaction is 80-120 °C. Monitor the reaction progress by TLC or HPLC to find the optimal temperature that promotes conversion without significant byproduct formation.
-
Q2: I'm observing significant byproduct formation. How can I identify and mitigate these impurities?
Byproduct formation can complicate purification and reduce yield, especially during scale-up.
-
Common Impurity A: 6-Hydroxynicotinaldehyde.
-
Identification: This impurity arises from the reaction with hydroxide ions.
-
Cause: Presence of water in the reaction mixture, which hydrolyzes the sodium isopropoxide to NaOH. The resulting hydroxide can then act as a nucleophile.
-
Mitigation: The most critical factor is ensuring strictly anhydrous conditions, as detailed in Q1. Using freshly prepared sodium isopropoxide in a thoroughly dried solvent under an inert atmosphere is key.
-
-
Common Impurity B: Nicotinaldehyde (Dehalogenation).
-
Identification: Loss of the chloro- group without substitution.
-
Cause: This can be promoted by certain catalysts or impurities and is often a minor pathway.
-
Mitigation: Ensure high-purity starting materials and reagents. Avoid unnecessary exposure to high temperatures for extended periods.
-
Q3: The reaction work-up and product purification are proving difficult on a larger scale. What is the best strategy?
Purification is a critical step where significant product loss can occur. The choice of method depends on the scale and the nature of the impurities.[6]
-
Challenge A: Emulsion during Aqueous Work-up.
-
Causality: High concentrations of salts and the amphiphilic nature of the product and certain byproducts can lead to stable emulsions when quenching the reaction with water and extracting with an organic solvent.
-
Solution:
-
Solvent Evaporation: Before aqueous work-up, remove the high-boiling solvent (e.g., DMSO, DMF) under reduced pressure. This significantly reduces the volume and removes a major component contributing to emulsion.
-
Brine Wash: During extraction, use a saturated aqueous NaCl solution (brine) to increase the ionic strength of the aqueous phase, which helps to break emulsions.
-
Filtration: If solids are present, filtering the crude mixture through a pad of celite before extraction can be beneficial.
-
-
-
Challenge B: Choosing the Right Purification Method.
-
Crystallization: This is often the most effective and scalable method if the product is a solid at room temperature and a suitable solvent system can be found. It is excellent for removing minor impurities.
-
Pro-Tip: A mixed solvent system, such as heptane/ethyl acetate or toluene/heptane, often provides the best results for inducing crystallization.
-
-
Distillation: this compound is a liquid or low-melting solid, making vacuum distillation a viable option for purification on a larger scale. This is particularly effective for removing non-volatile impurities.
-
Column Chromatography: While essential for small-scale purification and impurity isolation, silica gel chromatography is often costly and time-consuming for large-scale production.[6] It should be reserved for situations where distillation or crystallization is not feasible.
-
| Purification Method | Scale | Advantages | Disadvantages |
| Crystallization | Lab & Plant | High purity, cost-effective, scalable | Requires a solid product, solvent screening needed |
| Distillation | Lab & Plant | Excellent for liquids, removes non-volatiles | Requires thermal stability, high vacuum needed |
| Chromatography | Lab | Excellent separation | High solvent usage, not easily scalable, costly |
Frequently Asked Questions (FAQs)
-
What are the critical safety considerations for scaling up this synthesis? The reaction of sodium hydride or sodium metal with isopropanol is highly exothermic and releases flammable hydrogen gas. This step must be performed with extreme caution, ensuring adequate cooling and ventilation, and adding the sodium source portion-wise at a controlled rate. Furthermore, high reaction temperatures on a large scale require robust temperature control to prevent thermal runaway.[7]
-
How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. A typical mobile phase would be 30-50% ethyl acetate in hexanes. For quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) is the preferred method. A C18 column with a water/acetonitrile gradient is a good starting point for method development.
-
Can I use other alkoxides for this reaction? Yes, the SNAr reaction is general for various alkoxides (e.g., methoxide, ethoxide). However, the reaction conditions, particularly temperature and time, may need to be re-optimized for each specific nucleophile.
Visualization of Key Processes
General Synthesis Workflow
The diagram below outlines the critical steps from starting materials to the final purified product.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Use this logic diagram to diagnose and solve low-yield issues.
Caption: Decision tree for troubleshooting low conversion in the SNAr reaction.
Detailed Experimental Protocol (Illustrative)
Materials:
-
6-Chloronicotinaldehyde (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Isopropanol (1.5 eq)
-
Anhydrous Dimethylformamide (DMF, 5-10 volumes)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
Procedure:
-
Preparation of Nucleophile: To a three-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous DMF. Add the sodium hydride dispersion portion-wise at 0-5 °C with efficient stirring.
-
Slowly add anhydrous isopropanol via a dropping funnel, maintaining the internal temperature below 10 °C. The evolution of hydrogen gas will be observed.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of sodium isopropoxide.
-
SNAr Reaction: Add a solution of 6-chloronicotinaldehyde in anhydrous DMF to the freshly prepared sodium isopropoxide solution at room temperature.
-
Heat the reaction mixture to 90-100 °C and monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a beaker of ice-cold water.
-
Adjust the pH to ~7-8 using a dilute acid (e.g., 1M HCl).
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by vacuum distillation to yield this compound as a clear liquid.
References
- Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube.
- Nucleophilic arom
- Nucleophilic arom
- Nucleophilic arom
- Pyridine synthesis. Organic Chemistry Portal.
- Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry.
- Nucleophilic Arom
- This compound. Sigma-Aldrich.
- Challenges of scaling up production
- Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. (2018). Semantic Scholar.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Challenges of scaling up production from grams to kilos [chemtek.co.in]
refining the synthetic route to achieve higher purity 6-Isopropoxynicotinaldehyde
Welcome to the technical support center for the synthesis and purification of 6-Isopropoxynicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to refine their synthetic protocols to achieve higher purity of this key building block. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common issues, and provide validated protocols to enhance both yield and purity.
Section 1: Understanding the Core Synthesis
This section addresses the fundamental aspects of the most common synthetic route, focusing on the causality behind reagent and condition selection.
Q1: What is the most efficient and common synthetic route to this compound?
The most prevalent and reliable method for synthesizing this compound is a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves reacting the commercially available starting material, 6-chloronicotinaldehyde, with an isopropoxide salt. The isopropoxide anion acts as the nucleophile, displacing the chloride on the electron-deficient pyridine ring. The reaction is driven by the electron-withdrawing nature of the ring nitrogen and the aldehyde group, which stabilize the intermediate Meisenheimer complex.
Q2: How critical are the choices of base and solvent for this reaction's success?
The selection of the base and solvent system is paramount and directly impacts reaction rate, yield, and impurity profile.
-
Base Selection : The base is used to deprotonate isopropanol to form the reactive isopropoxide nucleophile.
-
Sodium Hydride (NaH) : A strong, non-nucleophilic base that provides irreversible deprotonation. It is an excellent choice for driving the reaction to completion but requires strictly anhydrous conditions, as it reacts violently with water.
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) : A more practical and cost-effective option.[1] When using powdered NaOH/KOH, the reaction can be successful even without strictly anhydrous conditions, though excess water should be avoided to prevent potential side reactions.[1]
-
-
Solvent Selection :
-
Isopropanol : Using isopropanol as the solvent provides a large excess of the reagent, driving the equilibrium towards product formation. It is often the solvent of choice when using a metal hydride base.
-
Aprotic Polar Solvents (e.g., DMSO, DMF) : These solvents are excellent for SNAr reactions as they effectively solvate the cation (e.g., Na⁺) without solvating the alkoxide nucleophile, thus increasing its reactivity. Reactions in DMSO can often be run at lower temperatures or for shorter times.[1] However, removal of high-boiling point solvents like DMSO during workup can be challenging.
-
Section 2: Troubleshooting the Synthesis & Impurity Control
Even a well-established reaction can present challenges. This section provides solutions to common problems encountered during the synthesis.
Q3: My reaction is sluggish, and TLC/LC-MS analysis shows a significant amount of unreacted 6-chloronicotinaldehyde. What are the likely causes?
Several factors can lead to an incomplete reaction:
-
Insufficient Base or Wet Reagents : If using NaH, any moisture in the isopropanol or on the glassware will consume the hydride, leaving less available to generate the isopropoxide. If using NaOH/KOH, ensure it is finely powdered to maximize surface area.
-
Low Reaction Temperature : SNAr reactions on chloro-pyridines require thermal energy to overcome the activation barrier. While reactions in DMSO can proceed at lower temperatures, syntheses in isopropanol often require heating to reflux to achieve a reasonable rate.[1]
-
Poor Quality Starting Material : The purity of the 6-chloronicotinaldehyde is crucial. If it contains non-reactive impurities, this will be reflected in the conversion rate.
Q4: I'm observing a significant byproduct, which appears to be a carboxylic acid. How can I prevent this?
The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (6-isopropoxynicotinic acid).[2] This can occur under a few scenarios:
-
Air Oxidation : Under basic conditions and at elevated temperatures, atmospheric oxygen can oxidize the aldehyde.
-
Impure Reagents : Using old or improperly stored reagents can introduce oxidizing contaminants.
Preventative Measures :
-
Inert Atmosphere : Perform the reaction under a nitrogen or argon atmosphere. This is especially important if the reaction requires prolonged heating.
-
Degas Solvents : For maximum purity, degassing the solvent by bubbling nitrogen through it before use can remove dissolved oxygen.
-
Proper Workup : Quench the reaction and proceed with the workup promptly. Do not let the basic crude reaction mixture sit exposed to air for extended periods.
Experimental Protocol: Optimized Synthesis of this compound
Reagents & Equipment:
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Isopropanol
-
Anhydrous Toluene
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Flame-dried, three-necked round-bottom flask with condenser, magnetic stirrer, and nitrogen inlet.
Procedure:
-
Setup : Assemble the flame-dried glassware under a positive pressure of nitrogen.
-
Reagent Addition : To the flask, add anhydrous isopropanol (5 mL per 1 g of 6-chloronicotinaldehyde).
-
Base Addition : Cool the isopropanol in an ice bath (0 °C). Carefully add sodium hydride (1.5 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of sodium isopropoxide.
-
Substrate Addition : Dissolve 6-chloronicotinaldehyde (1.0 equivalent) in a minimal amount of anhydrous toluene and add it dropwise to the isopropoxide solution.
-
Reaction : Heat the reaction mixture to reflux (approx. 85-90 °C) and monitor by TLC (e.g., 3:1 Hexane:EtOAc). The reaction is typically complete within 4-6 hours.
-
Quenching : Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated NH₄Cl solution dropwise until gas evolution ceases.
-
Workup : Proceed immediately to the purification workflow outlined in Section 3.
Section 3: A Validated Purification Workflow
Achieving >99% purity requires a systematic approach to purification, starting from the moment the reaction is quenched. The final product is a liquid, making chromatography or distillation the methods of choice for final purification.[5]
Q5: I'm struggling with column chromatography for my product. Why am I seeing significant peak tailing and how do I fix it?
This is a classic issue when purifying pyridine-containing compounds on silica gel.[6] The basic nitrogen atom of the pyridine ring interacts strongly with acidic residual silanol groups (Si-OH) on the silica surface.[6] This secondary interaction causes peak tailing, poor resolution, and sometimes low recovery.
Solution: Use a Mobile Phase Modifier
Add a small amount of a competing base, such as triethylamine (TEA) , to your mobile phase. A concentration of 0.5-1.0% (v/v) TEA is typically sufficient. The TEA will preferentially interact with the active silanol sites, effectively masking them from your product and leading to sharp, symmetrical peaks.[6]
Experimental Protocol: Flash Column Chromatography
Setup:
-
Stationary Phase : Silica gel (230-400 mesh).
-
Mobile Phase : Hexane/Ethyl Acetate gradient with 0.5% Triethylamine (TEA).
-
Sample Preparation : Adsorb the crude oil onto a small amount of silica gel for dry loading.
| Step | Solvent A (% Hexane) | Solvent B (% Ethyl Acetate) | Modifier (% TEA) | Purpose |
| 1 | 95 | 5 | 0.5 | Elute non-polar impurities (e.g., residual mineral oil from NaH). |
| 2 | 90 | 10 | 0.5 | Begin eluting the product. |
| 3 | 85 | 15 | 0.5 | Elute the bulk of the product. This is often the ideal solvent system. |
| 4 | 70 | 30 | 0.5 | Elute any remaining product and more polar impurities. |
Procedure:
-
Pack the Column : Pack the column with silica gel using a slurry method with the initial mobile phase (95:5 Hexane:EtOAc + 0.5% TEA).
-
Load the Sample : Apply the dry-loaded sample to the top of the column.
-
Elute : Run the gradient as detailed in the table above, collecting fractions.
-
Analyze : Analyze fractions by TLC. Combine the pure fractions.
-
Concentrate : Remove the solvent and TEA under reduced pressure to yield the pure liquid product.
Q6: Can I use distillation instead of chromatography?
Yes, high-vacuum distillation is an excellent alternative, particularly for larger scales. Short-path or Kugelrohr distillation is highly effective for purifying liquids like this compound.[1]
-
Advantages : Faster for large quantities, very effective at removing non-volatile or highly colored impurities.
-
Disadvantages : Requires specialized glassware and a good vacuum pump. Not as effective at separating impurities with boiling points close to the product's. The product may be heat-sensitive, so maintaining a low distillation temperature via high vacuum is critical.
Section 4: Advanced Quality Control - FAQs
Q7: How can I ensure the purity of my starting material, 6-chloronicotinaldehyde, before starting the reaction?
Starting with high-purity material is the most critical step for achieving a high-purity final product. Since 6-chloronicotinaldehyde is a solid, recrystallization is the best method for purification.[7]
-
Solvent Selection : A good recrystallization solvent should dissolve the compound when hot but not when cold.[7][8] For 6-chloronicotinaldehyde, a solvent system like ethanol/water or toluene/hexanes would be a good starting point for screening.
-
Procedure : Dissolve the solid in the minimum amount of hot solvent. If impurities remain, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals, then cool further in an ice bath. Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.[8]
Q8: What are the best analytical methods to confirm the final purity is >99%?
A combination of methods provides the most comprehensive assessment:
-
¹H NMR : Provides structural confirmation and can be used to detect proton-bearing impurities. Integration can give a good estimate of purity if impurities have distinct, well-resolved signals.
-
GC-MS : An excellent method for assessing the purity of volatile compounds. It provides both the retention time (for purity calculation by peak area) and the mass spectrum (for identity confirmation).
-
HPLC : Can provide very accurate purity assessment, especially if a suitable chromophore is present. Using a high-resolution column can separate even closely related impurities.
Q9: What are the optimal storage conditions for the final product?
This compound is a liquid that should be stored in a freezer to prevent degradation over time.[5] For long-term storage, placing it in an amber vial under an inert atmosphere (argon or nitrogen) is recommended to protect it from light and oxygen.
References
- Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(vii), 225-235. [Link]
- MIT Digital Lab Techniques Manual. (2010).
- ChemBK. 6-Chloro Nicotinaldehyde Product Page. [Link]
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- PubChem - National Institutes of Health. 6-Chloropyridine-3-carbaldehyde. [Link]
- Chemsrc. 6-Chloronicotinaldehyde Product Page. [Link]
- Pharmaffiliates. 6-Chloronicotinaldehyde Product Page. [Link]
- Solomons, T.W.G., Fryhle, C.B., Snyder, S.A. (2016). Organic Chemistry, 12th Edition. John Wiley & Sons. (General Organic Chemistry Principles)
- Carey, F.A., Sundberg, R.J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th Edition. Springer. (Mechanistic Principles of SNAr)
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chembk.com [chembk.com]
- 4. 6-Chloronicotinaldehyde | CAS#:23100-12-1 | Chemsrc [chemsrc.com]
- 5. This compound | 884495-35-6 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mt.com [mt.com]
- 8. m.youtube.com [m.youtube.com]
a troubleshooting guide for common experimental failures with 6-Isopropoxynicotinaldehyde
Welcome to the technical support center for 6-Isopropoxynicotinaldehyde (CAS 884495-35-6). This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges with this versatile building block. Here, we synthesize our in-field experience with established chemical principles to provide you with a robust troubleshooting resource.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
The reactivity of this compound is primarily governed by three features: the aldehyde group, the pyridine ring, and the 6-isopropoxy substituent.
-
Aldehyde Group: This is an electrophilic center, susceptible to nucleophilic attack. It is the primary site for reactions like reductive amination, Wittig reactions, and aldol condensations.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which increases the electrophilicity of the aldehyde group compared to a simple benzaldehyde. However, the lone pair on the pyridine nitrogen can also act as a Lewis base and coordinate to metal catalysts, which can be a source of experimental issues in cross-coupling reactions.
-
6-Isopropoxy Group: This is an electron-donating group, which can modulate the electronic properties of the pyridine ring. It can influence the regioselectivity of certain reactions and may present steric hindrance in some cases.
Q2: How should I store and handle this compound?
This compound is typically a liquid.[1][2] For long-term storage, it is recommended to keep it in a freezer under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde functionality.[3] Aldehydes, in general, can be sensitive to air and light. Before use, allow the vial to warm to room temperature before opening to avoid moisture condensation.
Q3: I am having trouble with the purity of my this compound. What are the common impurities and how can I assess its purity?
Common impurities may include the corresponding carboxylic acid (from oxidation) or the alcohol (from reduction or hydrolysis of a precursor). Purity can be assessed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Check for the characteristic aldehyde proton signal and the absence of signals corresponding to the carboxylic acid proton or the benzylic protons of the alcohol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can provide a quantitative measure of purity and identify volatile impurities.
For purification, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a common method.
Troubleshooting Guide: Common Reactions
Reductive Amination
Reductive amination is a cornerstone reaction for aldehydes. However, failures are common.
Problem 1: Low to no product formation, starting material (aldehyde) remains.
-
Possible Cause 1: Inefficient Imine Formation. The first step of reductive amination is the formation of an imine (or iminium ion), which is then reduced. This equilibrium can be unfavorable. The pyridine nitrogen can also be protonated, which can affect the reactivity.
-
Solution:
-
Catalytic Acid: Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation. Be cautious, as too much acid can protonate your amine, rendering it non-nucleophilic.
-
Monitor Imine Formation: Before adding the reducing agent, you can monitor the formation of the imine by ¹H NMR. The imine proton will have a characteristic chemical shift.
-
Azeotropic Water Removal: For challenging substrates, removing the water formed during imine formation can drive the equilibrium. This can be achieved using a Dean-Stark apparatus with a suitable solvent like toluene.
-
-
-
Possible Cause 2: Inactive Reducing Agent. The reducing agent may have degraded.
-
Solution: Use a fresh bottle of the reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective for the iminium ion over the aldehyde.
-
Problem 2: Aldehyde is consumed, but the desired amine is not the major product. I see a significant amount of the corresponding alcohol.
-
Possible Cause: Reduction of the Aldehyde. The reducing agent is reducing the starting aldehyde before it can form the imine. This is more common with stronger reducing agents like sodium borohydride, especially if imine formation is slow.
-
Solution:
-
Switch to a Milder Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or STAB are more selective for the protonated imine over the aldehyde.
-
Two-Step Procedure: First, form the imine by stirring the aldehyde and amine together (with a catalytic amount of acid if necessary) for a period (monitor by TLC or NMR). Once imine formation is significant, add the reducing agent.
-
-
Suzuki-Miyaura Cross-Coupling
Coupling reactions involving pyridine derivatives can be challenging due to the coordinating nature of the pyridine nitrogen.
Problem 1: Low yield or no reaction. Starting materials are recovered.
-
Possible Cause 1: Catalyst Inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation of the catalytic cycle.
-
Solution:
-
Ligand Choice is Critical: Employ bulky, electron-rich phosphine ligands. Buchwald ligands such as SPhos, XPhos, and RuPhos are often effective for heteroaryl couplings as they promote the desired catalytic cycle and can mitigate catalyst inhibition.
-
Increase Catalyst Loading: While not ideal from an atom economy perspective, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.
-
-
-
Possible Cause 2: Inefficient Oxidative Addition. The C-X bond (where X is a halide or triflate) may not be sufficiently reactive. The electron-donating isopropoxy group can make oxidative addition more difficult.
-
Solution:
-
Choice of Leaving Group: If possible, use an aryl iodide or bromide, as they are generally more reactive than chlorides.
-
Ligand Selection: Again, bulky, electron-rich ligands can facilitate the oxidative addition step.
-
-
Problem 2: Significant side products are observed, complicating purification.
-
Possible Cause 1: Protodeboronation. This is the hydrolysis of the boronic acid to the corresponding arene, which is a common side reaction, especially with heteroaryl boronic acids.
-
Solution:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis than boronic acids.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, and the reaction is run under a strict inert atmosphere.
-
Choice of Base: A milder base might reduce the rate of protodeboronation.
-
-
-
Possible Cause 2: Homocoupling. The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.
-
Solution:
-
Rigorous Degassing: Thoroughly degas the solvent and ensure the reaction is maintained under an inert atmosphere (argon or nitrogen).
-
Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄) directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.
-
-
Data & Protocols
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Expected Chemical Shift / Frequency | Notes |
| ¹H NMR | Aldehyde H | δ 9.5 - 10.5 ppm | A sharp singlet. Highly deshielded. |
| Aromatic H's | δ 7.0 - 8.5 ppm | The exact shifts will depend on the coupling with other ring protons. | |
| Isopropoxy CH | δ 4.5 - 5.5 ppm | A septet. | |
| Isopropoxy CH₃ | δ 1.2 - 1.5 ppm | A doublet. | |
| ¹³C NMR | Carbonyl C | δ 190 - 200 ppm | Characteristic for aldehydes. |
| Aromatic C's | δ 110 - 160 ppm | ||
| Isopropoxy CH | δ 65 - 75 ppm | ||
| Isopropoxy CH₃ | δ 20 - 25 ppm | ||
| IR Spectroscopy | C=O Stretch | 1690 - 1715 cm⁻¹ | Strong absorption. Conjugation with the pyridine ring lowers the frequency. |
| Aldehyde C-H Stretch | 2720 cm⁻¹ and 2820 cm⁻¹ | Two weak to medium bands. | |
| C-O Stretch | 1200 - 1300 cm⁻¹ | For the isopropoxy group. |
Protocol 1: General Procedure for Reductive Amination
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.) and the desired amine (1.1 equiv.).
-
Add an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) to make a ~0.1 M solution.
-
Add glacial acetic acid (0.1 equiv.).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or ¹H NMR.
-
Once imine formation is evident, add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 10 minutes.
-
Stir the reaction at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required, e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system (e.g., dioxane/water, toluene/water, or DMF).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visual Diagrams
Caption: Mitigation of catalyst inhibition in Suzuki coupling.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
- University of Calgary. Ch13 - Sample IR spectra. [Link]
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. [Link]
Sources
strategies to avoid byproduct formation when using 6-Isopropoxynicotinaldehyde
An Application Scientist's Guide to 6-Isopropoxynicotinaldehyde: Strategies for Minimizing Byproduct Formation
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered when using this versatile heterocyclic aldehyde. My goal as your application scientist is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction is turning brown/dark. What's causing the discoloration and is my product lost?
A1: Dark coloration often indicates decomposition or polymerization. This compound, like many pyridine aldehydes, can be sensitive to strong acids, bases, high temperatures, and oxygen. The pyridine nitrogen can be quaternized or oxidized, and the aldehyde can undergo self-condensation (aldol) or Cannizzaro-type reactions under strong basic conditions, leading to complex, colored mixtures. Discoloration doesn't always mean complete loss of product, but it is a clear indicator of side reactions. It is crucial to operate under an inert atmosphere (Nitrogen or Argon) and to carefully control temperature and the rate of reagent addition.
Q2: I'm observing a new spot on my TLC that isn't my starting material or desired product. What is a general approach to identify it?
A2: An unexpected spot warrants a systematic investigation. First, consider the most likely side reactions based on your reagents.
-
Oxidation: Have you inadvertently introduced an oxidant or run the reaction open to air? The aldehyde could oxidize to 6-isopropoxynicotinic acid.
-
Reduction: Is your reducing agent too strong or was it added before it was supposed to react with an intermediate? This could reduce the aldehyde to (6-isopropoxypyridin-3-yl)methanol.
-
Hydrolysis: Are you using strong aqueous acid or base? The isopropoxy ether linkage can be cleaved to form 6-hydroxynicotinaldehyde. A simple workflow can help diagnose the issue.
Caption: Initial troubleshooting workflow for unknown byproducts.
Q3: How should I purify this compound if I suspect the quality of my starting material is poor?
A3: The purity of your starting aldehyde is paramount for a clean reaction. If you suspect impurities like the corresponding carboxylic acid or alcohol, a simple column chromatography on silica gel is usually effective. Use a non-polar to moderately polar solvent system, such as a gradient of ethyl acetate in hexanes. Ensure your solvents are dry and peroxide-free. For storage, keep it in a cool, dark place under an inert atmosphere.
Troubleshooting Guide: Reaction-Specific Byproducts
This section delves into common synthetic transformations and provides targeted advice to mitigate byproduct formation.
Reductive Amination
Reductive amination is a powerful method for C-N bond formation, but it presents a classic competition between two reactive pathways: aldehyde reduction and imine/iminium reduction.
Problem: My primary byproduct is the alcohol, (6-isopropoxypyridin-3-yl)methanol.
Cause: This occurs when the reducing agent reacts with the starting aldehyde faster than the amine can condense to form the imine, or faster than the reducing agent can reduce the resulting imine/iminium ion. This is common with powerful, unselective hydrides like sodium borohydride (NaBH₄).[1]
Solution: Employ a pH-sensitive and sterically hindered reducing agent.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most reductive aminations. It is mild enough not to significantly reduce the aldehyde at neutral or slightly acidic pH but is highly effective at reducing the protonated iminium ion intermediate. The mild acidity of the reaction conditions (often with added acetic acid) accelerates imine formation and subsequent protonation, favoring the desired pathway.[1]
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic choice that is stable at acidic pH where iminium ion formation is favored. However, due to the toxicity of cyanide, NaBH(OAc)₃ is now preferred in many labs.[1]
Caption: Competing pathways in reductive amination.
Problem: I'm reacting a primary amine and getting a significant amount of the tertiary amine (double alkylation).
Cause: The secondary amine product is also nucleophilic and can compete with the starting primary amine to react with another molecule of the aldehyde, leading to over-alkylation.[1]
Solution:
-
Stoichiometry Control: Use a slight excess of the primary amine (1.2-1.5 equivalents) to outcompete the secondary amine product for the aldehyde.
-
Slow Addition: Add the aldehyde slowly to a solution of the amine and the reducing agent. This keeps the concentration of the aldehyde low, ensuring it reacts with the more abundant primary amine.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reagent | Pros | Cons | Common Byproducts |
| NaBH(OAc)₃ | Highly selective for iminium ions, mild, commercially available.[1] | More expensive, can be moisture sensitive. | Minimal if conditions are optimized. |
| NaBH₃CN | Selective for iminium ions, effective under acidic conditions.[1] | Highly toxic (cyanide byproduct), requires careful handling. | Minimal if pH is controlled. |
| NaBH₄ | Inexpensive, readily available.[1] | Reduces aldehydes and ketones quickly, often unselective.[1] | Alcohol from aldehyde reduction, low yield of amine.[1] |
| H₂ with Pd/C or Co Catalyst | "Green" (water is the only byproduct), good for large scale.[2] | Requires specialized hydrogenation equipment, potential for over-reduction. | Alcohol, hydrogenolysis of other functional groups. |
Wittig Reaction
The Wittig reaction is excellent for forming alkenes, but success hinges on managing the phosphorus-based byproduct and controlling stereochemistry.[3][4]
Problem: I can't separate my product from the triphenylphosphine oxide (TPPO) byproduct.
Cause: TPPO is a highly polar, high-boiling point solid that often has similar chromatographic behavior to polar products.[5] It is the thermodynamic sink of the reaction, making its formation inevitable.[5]
Solution:
-
Modified Workup: After the reaction, quench and remove the solvent. Add a non-polar solvent like hexanes or a mixture of hexanes/ether. TPPO is poorly soluble in highly non-polar solvents and may precipitate. The mixture can then be filtered. This is most effective for non-polar alkene products.
-
Chromatography: If the above fails, careful column chromatography is needed. Sometimes, using a less polar solvent system than you might typically choose can help separate the product from the TPPO, which will remain on the baseline.
-
Alternative Reagents: Consider the Horner-Wadsworth-Emmons (HWE) reaction. It uses a phosphonate ester instead of a phosphonium salt. The resulting phosphate byproduct is water-soluble and easily removed during an aqueous workup.[4] The HWE reaction also strongly favors the formation of (E)-alkenes.
Problem: I'm getting a mixture of E/Z alkene isomers.
Cause: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[3][6]
-
Non-stabilized Ylides (e.g., from alkyltriphenylphosphonium salts) are highly reactive and typically give the (Z)-alkene as the major product under standard, salt-free conditions.[3]
-
Stabilized Ylides (e.g., those with an adjacent ester or ketone) are less reactive and thermodynamically controlled, giving the (E)-alkene as the major product.[6]
Solution:
-
For (Z)-Alkenes: Use a non-stabilized ylide with a strong, non-lithium base (e.g., NaHMDS, KHMDS) in an aprotic solvent like THF at low temperature.
-
For (E)-Alkenes: Use a stabilized ylide. If you must use a non-stabilized ylide, the Schlosser modification can be employed, which involves using phenyllithium at low temperatures to equilibrate an intermediate to favor the (E)-alkene product.[3]
Aldol Condensation
When using this compound as an electrophile in a crossed-aldol reaction, the primary challenge is preventing its self-condensation.[7][8]
Problem: My reaction is a complex mixture, likely containing self-condensation products.
Cause: If your nucleophilic partner (the enolate) is formed under equilibrium conditions in the presence of this compound, the aldehyde can react with its own enolate.[7]
Solution:
-
Use a Non-enolizable Partner (if possible): This is the simplest scenario. If the aldehyde partner has no alpha-protons, it cannot form an enolate and act as a nucleophile.[8]
-
Directed Aldol Reaction: Pre-form the enolate of your desired nucleophile using a strong, non-nucleophilic base (like LDA, Lithium Diisopropylamide) at low temperature (-78 °C) under anhydrous conditions. Once enolate formation is complete, slowly add a solution of this compound to the enolate. This ensures the aldehyde is always in the presence of a high concentration of your desired nucleophile and has no opportunity for self-condensation.[7]
Caption: Workflow for a successful directed aldol reaction.
Optimized Experimental Protocol: Selective Reductive Amination
This protocol details the reductive amination of this compound with a generic primary amine using sodium triacetoxyborohydride to minimize alcohol byproduct formation.
Reagents:
-
This compound (1.0 eq)
-
Primary Amine (1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Acetic Acid (optional, 1.0-2.0 eq)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the primary amine (1.2 eq) and anhydrous DCM.
-
Add the this compound (1.0 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation. Note: For less reactive amines, adding acetic acid (1.0 eq) can catalyze imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq). Be aware that the reaction may bubble slightly (hydrogen evolution).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until bubbling ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This protocol prioritizes the formation of the iminium intermediate before introducing the selective reducing agent, thereby minimizing the undesired reduction of the starting aldehyde.
References
- Wittig Reaction - Organic Chemistry Portal. [Link]
- Aromatic vs aliphatic C-H cleavage of alkyl-substituted pyridines by (PNPiPr)Re compounds - Journal of the American Chemical Society. [Link]
- Wittig reaction - Wikipedia. [Link]
- Wittig Reaction - Common Conditions - The Reaction Flash. [Link]
- [Ring cleavage of N-arylpyridinium salts by nucleophiles--regioselectivity and stereochemistry of the products. 2] - PubMed. [Link]
- Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
- The Wittig Reaction: Synthesis of Alkenes - University of Wisconsin-Madison Chemistry. [Link]
- Oxidative Dearomatiz
- C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC - NIH. [Link]
- Aldol Addition and Condensation Reactions - Master Organic Chemistry. [Link]
- Aldol Condensation – Dehydration of Aldol Addition Product - Chemistry Steps. [Link]
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
- One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition - ResearchG
- Crossed-aldol condens
- Substituted Pyridines from Isoxazoles: Scope and Mechanism - The Royal Society of Chemistry. [Link]
- Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed. [Link]
- Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea - YouTube. [Link]
- Reductive Amin
- Aldol Reactions - YouTube. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing Catalyst Selection and Loading for 6-Isopropoxynicotinaldehyde Reactions
Welcome to the technical support center dedicated to the catalytic functionalization of 6-Isopropoxynicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis of complex molecules derived from this versatile building block. The inherent electronic properties and the presence of the pyridine nitrogen atom make catalyst selection and optimization a critical, non-trivial step for achieving high-yield, robust, and scalable reactions.
This document moves beyond simple protocols to explain the fundamental principles—the "why"—behind experimental design, empowering you to make informed decisions for your specific synthetic challenges.
Section 1: Foundational Principles of Catalyst Selection
The successful functionalization of this compound, typically via its corresponding halide (e.g., 6-chloro- or 6-bromo-isopropoxynicotinaldehyde), hinges on selecting a catalyst system that can navigate the unique challenges posed by the pyridine scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound, and how does the substrate's structure influence them?
A1: The most prevalent and powerful methods for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on this scaffold are palladium-catalyzed cross-coupling reactions. The primary types include:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or their derivatives. This is widely used to introduce aryl or vinyl groups.[1][2]
-
Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines.[3][4]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes, leading to valuable arylalkyne structures.[5][6][7]
-
Heck Coupling: For forming C-C bonds by coupling with alkenes.[8][9]
The this compound structure presents a unique electronic environment. The isopropoxy group at the 6-position is electron-donating, while the aldehyde at the 3-position is electron-withdrawing. However, the most significant factor is the pyridine nitrogen atom itself.
Q2: How does the pyridine nitrogen atom specifically complicate catalyst selection?
A2: The lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating to the palladium metal center. This coordination can deactivate the catalyst by occupying sites needed for the catalytic cycle to proceed, effectively poisoning the reaction.[10][11] Therefore, the selection of a supporting ligand for the palladium is paramount. The chosen ligand must be sufficiently bulky and/or electron-rich to stabilize the active catalytic species and prevent or minimize inhibition by the pyridine substrate or product.[12]
Workflow for Initial Catalyst System Screening
To streamline the initial phase of methods development, a logical screening process is essential. The following workflow provides a starting point for selecting a catalyst system based on the desired transformation.
Caption: Initial catalyst system selection workflow for common cross-coupling reactions.
Section 2: Optimizing Catalyst Loading
Catalyst loading, typically expressed as a mole percentage (mol %) relative to the limiting reagent, is a critical parameter that directly impacts reaction efficiency, cost, and product purity.[13]
Frequently Asked Questions (FAQs)
Q1: What is a sensible starting catalyst loading, and what is the general procedure for optimization?
A1: For initial screening, a catalyst loading in the range of 1-2 mol % is a pragmatic starting point. Optimization involves a systematic study where the catalyst loading is varied while all other parameters are held constant. This allows for the identification of the minimum catalyst concentration required to achieve complete conversion in a reasonable timeframe. Exceeding the optimal loading provides no benefit and can even be detrimental.[14][15]
Q2: What are the consequences of using too little or too much catalyst?
A2: The balance is crucial.
-
Insufficient Loading (<0.1 mol %): Can lead to slow or incomplete reactions due to the low concentration of the active catalytic species. The catalyst may also be more susceptible to deactivation before the reaction is complete.[16]
-
Excessive Loading (>5 mol %): This is economically inefficient and increases the burden of removing residual palladium from the final product, which is a critical concern in pharmaceutical development.[17] High catalyst concentrations can sometimes promote side reactions or lead to the formation of inactive palladium aggregates (palladium black).[15][16]
Table 1: Impact of Catalyst Loading on Reaction Parameters
| Catalyst Loading | Reaction Rate | Potential for Side Reactions | Cost & Purification | Recommendation |
| Low (0.01-0.5%) | Slower, may be incomplete | Generally lower | Low cost, easier purification | Ideal for process optimization and highly active systems. |
| Standard (1-2%) | Moderate to fast | Substrate-dependent | Moderate cost and effort | Excellent starting point for screening and lab-scale synthesis. |
| High (>3%) | Fast | Can be higher | High cost, difficult purification | Reserved for very challenging substrates or rapid screening. |
Section 3: Troubleshooting Guide for Common Issues
Even with a well-chosen catalyst system, experimental challenges can arise. A systematic approach to troubleshooting is key to resolving these issues efficiently.
Issue 1: Low to No Product Yield
Q: My reaction shows little to no conversion to the desired product. What are the first steps to troubleshoot?
A: When faced with a failed reaction, begin with the most fundamental parameters before assuming a complex mechanistic issue.[18]
-
Verify Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your flask was properly flame-dried, and the reaction was thoroughly degassed (e.g., via three vacuum/backfill cycles with argon or nitrogen) and maintained under a positive pressure of inert gas.[18]
-
Check Reagent Quality & Integrity:
-
Solvents: Use anhydrous, degassed solvents. Moisture can hydrolyze reagents and interfere with the catalyst.
-
Base: The activity of the base is critical. Solid bases like K₂CO₃ can be ineffective if not finely powdered and dried. Strong bases like NaOt-Bu are hygroscopic and should be handled in a glovebox.
-
Starting Materials: Confirm the purity of your this compound derivative and coupling partner.
-
-
Assess Catalyst & Ligand Activity:
-
Precatalyst vs. In-situ Generation: Modern palladium precatalysts (e.g., Buchwald G3/G4) are often more reliable as they generate the active Pd(0) species cleanly and efficiently.[19] If generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, ensure the reduction to Pd(0) is occurring effectively.[20]
-
Ligand Integrity: Phosphine ligands, especially electron-rich ones, can be sensitive to air oxidation. Use fresh or properly stored ligands.
-
Issue 2: Reaction Stalls or Catalyst Deactivation
Q: The reaction begins, as confirmed by TLC or LC-MS, but stalls before reaching completion, sometimes with the formation of a black precipitate. What is happening?
A: This is a classic sign of catalyst deactivation. The black precipitate is likely palladium black, an inactive, aggregated form of the metal.
-
Probable Cause - Pyridine Inhibition: As previously discussed, the pyridine nitrogen can be a potent inhibitor. The concentration of the inhibiting species (starting material or product) may be high enough to shut down the catalytic cycle.
-
Probable Cause - Ligand Degradation: At elevated temperatures, some phosphine ligands can degrade. For instance, C-H insertion of palladium into a ligand can form an inactive palladacycle.[21]
-
Troubleshooting Steps:
-
Switch to a More Robust Ligand: Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to resist inhibition and degradation. They create a sterically shielded environment around the palladium center that favors the binding of the intended substrates over the pyridine nitrogen.[12]
-
Increase Ligand-to-Palladium Ratio: Using a slightly higher ratio of ligand to palladium (e.g., 1.2:1 or 2:1) can sometimes help stabilize the active catalyst and prevent aggregation.[19]
-
Lower the Reaction Temperature: If possible, running the reaction at a lower temperature for a longer time can minimize thermal degradation of the catalyst or ligands.
-
Troubleshooting Flowchart for Low Reaction Yield
Caption: Systematic workflow for troubleshooting low-yield cross-coupling reactions.
Section 4: Key Experimental Protocols
The following section provides a representative, detailed protocol for a Suzuki-Miyaura coupling reaction, which can be adapted as a starting point for your specific system.
General Protocol: Suzuki-Miyaura Coupling of 6-Chloro-isopropoxynicotinaldehyde
This protocol describes the coupling of 6-Chloro-3-isopropoxynicotinaldehyde with a generic arylboronic acid.
Materials:
-
6-Chloro-3-isopropoxynicotinaldehyde (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium Precatalyst (e.g., SPhos Pd G3) (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)
-
Flame-dried round-bottom flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the flame-dried reaction flask, add 6-Chloro-3-isopropoxynicotinaldehyde, the arylboronic acid, potassium phosphate, and the palladium precatalyst.
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[22]
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
References
- BenchChem. (2025).
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Royal Society of Chemistry. (2025).
- Sigma-Aldrich. Cross-Coupling Reaction Guide.
- Elsevier. (2000).
- International Research Journal of Innovations in Engineering and Technology. (2023).
- AJPO JOURNALS. (2024).
- Beilstein Journal of Organic Chemistry.
- YouTube. (2025). What Is Meant By Catalyst Loading? - Chemistry For Everyone.
- ResearchGate.
- Wikipedia. Heck reaction.
- ACS Publications. (2015).
- Chemistry LibreTexts. (2023).
- Wikipedia.
- BenchChem. (2025).
- Wikipedia. Sonogashira coupling.
- Chemistry LibreTexts. (2023). Heck Reaction.
- PubMed. (2015).
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- BenchChem. Application Notes and Protocols: Suzuki-Miyaura Coupling of 6-Chloro-4-methoxynicotinaldehyde with Organoboron Reagents.
- Organic Chemistry Portal. Sonogashira Coupling.
- Royal Society of Chemistry. (2025).
- YouTube. (2025). Sonogashira coupling reaction | Organometallic name reaction.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Wikipedia. Suzuki reaction.
- MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. interesjournals.org [interesjournals.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Structural Characterization of 6-Isopropoxynicotinaldehyde using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth, comparative analysis of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the definitive structural elucidation of 6-Isopropoxynicotinaldehyde. As a key heterocyclic building block in medicinal chemistry, unambiguous characterization of this molecule is paramount for ensuring the integrity of subsequent research and development. This guide moves beyond a simple recitation of methods, offering a rationale for experimental design and data interpretation, grounded in established scientific principles.
The Synergy of NMR and Mass Spectrometry in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary techniques that, when used in concert, provide a comprehensive understanding of a molecule's structure. NMR spectroscopy probes the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), revealing detailed information about the connectivity of atoms and the three-dimensional structure of the molecule. In contrast, Mass Spectrometry provides the exact molecular weight and elemental composition, and through fragmentation analysis, offers valuable insights into the molecule's substructures.
This guide will use this compound as a primary example to illustrate the application and interpretation of these techniques. For comparative purposes, we will reference the closely related analogue, 6-Methoxynicotinaldehyde, to highlight the sensitivity of these methods to subtle structural variations.
Experimental Protocols: A Self-Validating System
The following protocols are designed to yield high-quality, reproducible data for the structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the connectivity and chemical environment of all atoms in the molecule.
Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Number of Scans: 16, to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2 seconds, to allow for full relaxation of the protons between scans.
-
Spectral Width: -2 to 12 ppm, to ensure all proton signals are captured.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (zgpg30) to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: 1024, due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: 5 seconds, to ensure quantitative accuracy for all carbon signals.
-
Spectral Width: -10 to 220 ppm, to cover the full range of carbon chemical shifts.[1][2]
Mass Spectrometry (MS)
Objective: To determine the accurate molecular weight, elemental composition, and fragmentation pattern of this compound.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
If necessary, add a small amount of formic acid to promote protonation and enhance ionization.
Data Acquisition:
-
Ionization Mode: Positive ion mode ESI, as the pyridine nitrogen is readily protonated.
-
Mass Range: m/z 50-500, to ensure the molecular ion and major fragments are detected.
-
Resolution: Set to a high value (e.g., >10,000) to enable accurate mass measurements for elemental composition determination.
-
Collision-Induced Dissociation (CID): Perform MS/MS experiments on the protonated molecular ion to induce fragmentation and obtain structural information.
Data Analysis and Interpretation: A Case Study of this compound
The following sections present the expected data for this compound and provide a detailed analysis, including a comparison with 6-Methoxynicotinaldehyde.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons of the pyridine ring, the protons of the isopropoxy group, and the aldehyde proton.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde (-CHO) | 9.9 - 10.1 | singlet | - | 1H |
| H-2 (Pyridine) | 8.8 - 8.9 | doublet | ~2.0 | 1H |
| H-4 (Pyridine) | 8.1 - 8.2 | doublet of doublets | ~8.5, 2.0 | 1H |
| H-5 (Pyridine) | 6.8 - 6.9 | doublet | ~8.5 | 1H |
| Isopropoxy (-CH) | 5.3 - 5.4 | septet | ~6.0 | 1H |
| Isopropoxy (-CH₃) | 1.3 - 1.4 | doublet | ~6.0 | 6H |
Causality Behind Chemical Shifts and Splitting Patterns:
-
The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl group, resulting in a downfield chemical shift.[3][4]
-
The aromatic protons exhibit a characteristic splitting pattern. H-2 is a doublet due to coupling with H-4. H-4 is a doublet of doublets due to coupling with both H-2 and H-5. H-5 is a doublet due to coupling with H-4.
-
The isopropoxy methine proton (-CH) appears as a septet due to coupling with the six equivalent methyl protons.
-
The isopropoxy methyl protons (-CH₃) appear as a doublet due to coupling with the single methine proton.
Comparison with 6-Methoxynicotinaldehyde: In 6-Methoxynicotinaldehyde, the methoxy group would present as a singlet at approximately 3.9-4.0 ppm, integrating to 3H. The absence of the septet and the 6H doublet, and the presence of this singlet, would be a clear differentiating feature.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to each unique carbon atom.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aldehyde (C=O) | 190 - 192 |
| C-6 (Pyridine) | 163 - 165 |
| C-2 (Pyridine) | 152 - 154 |
| C-4 (Pyridine) | 138 - 140 |
| C-3 (Pyridine) | 130 - 132 |
| C-5 (Pyridine) | 110 - 112 |
| Isopropoxy (-CH) | 68 - 70 |
| Isopropoxy (-CH₃) | 21 - 23 |
Rationale for Chemical Shift Assignments:
-
The aldehyde carbonyl carbon is the most deshielded, appearing at the lowest field.[1]
-
The pyridine carbons have chemical shifts influenced by the nitrogen atom and the substituents. C-6, being directly attached to the electronegative oxygen, is significantly downfield.
-
The aliphatic carbons of the isopropoxy group are found in the upfield region of the spectrum.
Comparison with 6-Methoxynicotinaldehyde: The key difference in the ¹³C NMR spectrum of 6-Methoxynicotinaldehyde would be the signal for the methoxy carbon, which would appear around 53-55 ppm, in contrast to the two signals for the isopropoxy group in the target molecule.
Mass Spectrometry Analysis
The high-resolution mass spectrum of this compound is expected to show a prominent protonated molecular ion peak ([M+H]⁺).
Expected Data:
-
Molecular Formula: C₉H₁₁NO₂
-
Monoisotopic Mass: 165.0790 g/mol
-
Expected [M+H]⁺: 166.0863
Fragmentation Analysis (MS/MS): Collision-induced dissociation of the [M+H]⁺ ion would likely lead to characteristic fragment ions. A probable fragmentation pathway is the loss of a neutral propene molecule from the isopropoxy group via a McLafferty-type rearrangement, followed by the loss of carbon monoxide.
DOT Script for Mass Fragmentation Pathway:
Caption: Proposed fragmentation of this compound.
Comparison with an Alternative Structure: 2-Isopropoxynicotinaldehyde While NMR would show significant differences in the aromatic region's coupling patterns for this isomer, mass spectrometry would be less definitive in distinguishing it from the 6-substituted isomer based solely on the molecular weight. However, the fragmentation patterns might differ, providing clues to the substitution pattern. This highlights the necessity of using both techniques for unambiguous identification.
Conclusion
The structural characterization of this compound is definitively achieved through the synergistic application of NMR and Mass Spectrometry. ¹H and ¹³C NMR provide a detailed map of the molecular framework, while high-resolution mass spectrometry confirms the elemental composition and offers corroborating structural evidence through fragmentation analysis. The comparative data with structurally similar molecules underscores the sensitivity and resolving power of these techniques. The rigorous application of the protocols and interpretative frameworks outlined in this guide ensures the generation of reliable and verifiable data, a cornerstone of scientific integrity in research and development.
References
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- Oregon State University. 1H NMR Chemical Shifts. [Link]
- Chemistry LibreTexts. Chemical Shifts in ¹³C NMR Spectroscopy. [Link]
- National Institute of Standards and Technology (NIST). 3-Pyridinecarboxaldehyde. [Link]
- Kjeldsen, F., Haselmann, K. F., Budnik, B. A., Sørensen, E. S., & Zubarev, R. A. (2003). A systematic study of the fragmentation of singly and multiply charged peptides and proteins in a tandem quadrupole/time-of-flight mass spectrometer. Journal of the American Society for Mass Spectrometry, 14(4), 337-348. [Link]
Sources
A Comparative Guide to the Synthesis of 6-Isopropoxynicotinaldehyde for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of key building blocks is paramount. 6-Isopropoxynicotinaldehyde is a valuable intermediate in the synthesis of a variety of biologically active molecules. This guide provides a comparative analysis of the primary synthetic methodologies for this compound, offering in-depth technical insights and actionable experimental protocols to inform your research and process development.
Introduction: The Significance of this compound
This compound, a pyridine derivative, possesses a unique combination of a reactive aldehyde functionality and an isopropoxy group. This substitution pattern makes it a crucial precursor for the synthesis of various pharmaceutical agents, including kinase inhibitors and other targeted therapies. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost, and environmental footprint of a drug development program. This guide will explore the most prevalent and effective methods for its preparation, focusing on the underlying chemical principles and practical considerations.
Method 1: The Classic Approach - Nucleophilic Aromatic Substitution (Williamson Ether Synthesis)
The most direct and widely employed method for the synthesis of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction, a specific application of the Williamson ether synthesis. This reaction proceeds by the displacement of a halide, typically chloride, from the 6-position of a pyridine ring by an isopropoxide nucleophile.
Mechanistic Rationale
The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the aldehyde group at the 3-position, activates the 6-position towards nucleophilic attack. The reaction mechanism involves the formation of a resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group to yield the desired ether.
Experimental Protocol:
Materials:
-
6-Chloronicotinaldehyde
-
Isopropanol
-
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of isopropanol (1.5-2.0 equivalents) in anhydrous DMF, cautiously add sodium hydride (1.2 equivalents) in portions at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of sodium isopropoxide.
-
Add a solution of 6-chloronicotinaldehyde (1.0 equivalent) in anhydrous DMF dropwise to the isopropoxide solution.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Performance Metrics:
| Parameter | Value |
| Yield | Typically 70-90% |
| Purity | >98% after chromatography |
| Reaction Time | 2-6 hours |
| Scalability | Readily scalable |
| Reagents | Commercially available and relatively inexpensive |
| Safety | Requires careful handling of sodium hydride, which is highly flammable. |
Diagram of the Williamson Ether Synthesis Pathway:
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Method 2: A Modern Alternative - Palladium-Catalyzed C-O Cross-Coupling
While the Williamson ether synthesis is robust, advancements in organometallic chemistry have introduced palladium-catalyzed cross-coupling reactions as a powerful alternative for the formation of C-O bonds. This approach, often a variation of the Buchwald-Hartwig amination, can offer advantages in terms of substrate scope and reaction conditions, particularly for less reactive aryl halides.
Mechanistic Rationale
The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the alcohol and subsequent deprotonation to form a palladium-alkoxide intermediate. Reductive elimination from this intermediate yields the desired ether and regenerates the active palladium(0) catalyst. The choice of ligand is crucial for the efficiency of this process.
Experimental Protocol (Hypothetical, based on related transformations):
Materials:
-
6-Chloronicotinaldehyde
-
Isopropanol
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., Xantphos, BrettPhos)
-
A non-nucleophilic base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄))
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add 6-chloronicotinaldehyde (1.0 equivalent), isopropanol (1.5-2.0 equivalents), cesium carbonate (1.5 equivalents), palladium(II) acetate (0.02-0.05 equivalents), and the phosphine ligand (0.04-0.10 equivalents) under an inert atmosphere.
-
Add anhydrous toluene to the vessel.
-
Heat the reaction mixture to 100-120 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the celite pad with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance Metrics (Projected):
| Parameter | Value |
| Yield | Potentially 60-85% |
| Purity | >98% after chromatography |
| Reaction Time | 4-12 hours |
| Scalability | Can be challenging due to catalyst cost and removal |
| Reagents | Palladium catalyst and ligands can be expensive |
| Safety | Phosphine ligands can be air-sensitive and toxic. |
Diagram of the Palladium-Catalyzed C-O Cross-Coupling Pathway:
Caption: Workflow for the Palladium-Catalyzed Synthesis of this compound.
Comparative Analysis and Concluding Remarks
| Feature | Williamson Ether Synthesis (SNAr) | Palladium-Catalyzed C-O Cross-Coupling |
| Cost-Effectiveness | High (inexpensive reagents) | Moderate to Low (expensive catalyst and ligands) |
| Scalability | Excellent | Good, but catalyst removal can be an issue on a large scale. |
| Reaction Conditions | Milder temperatures (60-80 °C) | Higher temperatures (100-120 °C) |
| Generality | Highly effective for activated aryl halides. | Broader substrate scope, including less reactive halides. |
| Process Simplicity | Relatively straightforward workup. | Requires catalyst filtration and removal. |
| Green Chemistry | Use of strong bases and polar aprotic solvents can be a drawback. | Use of precious metals is a consideration for sustainability. |
For the synthesis of this compound, the Williamson ether synthesis remains the more practical and economically viable choice for most applications, especially at a larger scale. Its high yields, use of readily available reagents, and straightforward scalability make it the preferred industrial method.
The palladium-catalyzed C-O cross-coupling represents a valuable alternative, particularly in a discovery setting where a broader range of alkoxy groups or less reactive halide precursors might be employed. While the cost and complexity are higher, the potential for milder reaction conditions with specific catalyst systems and the ability to overcome the limitations of SNAr for certain substrates make it a powerful tool in the synthetic chemist's arsenal.
Ultimately, the selection of the optimal synthetic route will depend on the specific project requirements, including scale, cost constraints, and available resources. This guide provides the foundational knowledge and practical protocols to make an informed decision for the efficient synthesis of this important pharmaceutical intermediate.
References
Due to the proprietary nature of many industrial processes and the specificity of the target molecule, direct comparative studies in peer-reviewed literature are scarce. The provided protocols are based on established chemical principles and analogous transformations found in the following general resources:
- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
A Senior Application Scientist's Comparative Guide to 6-Isopropoxynicotinaldehyde and Other Substituted Nicotinic Aldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Nicotinic Aldehydes in Medicinal Chemistry
Substituted pyridine scaffolds are cornerstones in modern drug discovery, forming the core of numerous therapeutic agents.[1] Among these, nicotinic aldehyde derivatives are particularly valuable as versatile synthetic intermediates.[2][3] Their aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, while substituents on the pyridine ring allow for the fine-tuning of physicochemical and pharmacological properties.[3][4][5] This guide provides an in-depth comparison of 6-isopropoxynicotinaldehyde with two other key analogues: 6-chloronicotinaldehyde and 6-methoxynicotinaldehyde. The choice of substituent at the 6-position profoundly influences the molecule's reactivity, synthetic utility, and ultimately, its potential in the development of novel bioactive compounds.[6][7][8][9][10]
This document will delve into their synthesis, comparative reactivity, spectroscopic signatures, and applications, offering field-proven insights to guide experimental design and compound selection in your research endeavors.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The fundamental difference between the three molecules lies in the nature of the C6 substituent: an isopropoxy group, a chloro group, and a methoxy group. This variation directly impacts their molecular weight, polarity, and steric profile.
Caption: Chemical structures of the compared nicotinic aldehyde derivatives.
Table 1: Physicochemical Properties Comparison
| Property | This compound | 6-Chloronicotinaldehyde | 6-Methoxynicotinaldehyde |
| CAS Number | 884495-35-6 | 23100-12-1[11][12] | 65873-72-5[2] |
| Molecular Formula | C₉H₁₁NO₂ | C₆H₄ClNO[12] | C₇H₇NO₂[2] |
| Molecular Weight | 165.19 g/mol | 141.56 g/mol | 137.14 g/mol [2] |
| Appearance | Liquid | White to yellow-white solid powder[12] | White to off-white crystalline solid[2] |
| Purity | ≥98% | ≥96.0%[11] | Information not readily available |
| Storage Temp. | Freezer | Room Temperature | Room Temperature[2] |
Synthesis Methodologies: Pathways to Key Intermediates
The synthetic routes to these aldehydes are well-established, with the choice of method depending on the desired C6 substituent.
-
6-Chloronicotinaldehyde: A common and robust method for its preparation is the oxidation of 2-chloro-5-(hydroxymethyl)pyridine.[11] Swern oxidation is often preferred for this transformation as it avoids over-oxidation and is compatible with the pyridine ring, which can be sensitive to stronger oxidizing agents.[12]
-
6-Methoxynicotinaldehyde: This derivative is frequently synthesized via a Vilsmeier-Haack reaction on a suitable 6-methoxypyridine precursor.[2] This reaction introduces the aldehyde group at the 3-position of the pyridine ring.
-
This compound: While specific synthesis literature is less common, a logical and effective route involves the nucleophilic aromatic substitution (SNAr) of 6-chloronicotinaldehyde. The chlorine atom at the 6-position is activated towards nucleophilic attack, allowing for its displacement by sodium isopropoxide to yield the desired product.[13] This highlights the utility of 6-chloronicotinaldehyde as a versatile precursor for other 6-substituted derivatives.
Caption: A generalized workflow for the synthesis of nicotinic aldehyde derivatives.
Comparative Reactivity and Synthetic Applications
The true utility of these building blocks is revealed in their downstream reactivity. While all three share a reactive aldehyde group, the C6 substituent dictates their suitability for different synthetic strategies.
Aldehyde Reactivity: The aldehyde group is a versatile handle for C-C bond formation. A prime example is the Wittig reaction , which converts the aldehyde into an alkene.[14][15] This is a reliable method for extending the carbon skeleton and introducing diverse functionalities.
C6 Substituent Reactivity: This is where the key differences emerge:
-
6-Chloronicotinaldehyde: The chloro group is an excellent leaving group, making this derivative a premier substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation).[16][17][18] This opens up a vast chemical space for introducing aryl, heteroaryl, and amino groups at the 6-position.[19][20][21] It also readily undergoes nucleophilic aromatic substitution with various nucleophiles (e.g., alkoxides, amines), serving as a gateway to a wide array of 6-substituted analogues, including 6-isopropoxy- and 6-methoxynicotinaldehyde.[13]
-
6-Methoxy- and this compound: The methoxy and isopropoxy groups are electron-donating and are not good leaving groups. Their primary role is to modify the electronic properties of the pyridine ring and to act as stable functionalities in the final target molecule.[22] Their presence can influence the reactivity of other positions on the ring and the overall pharmacological profile of the molecule.[23]
Table 2: Comparative Reactivity and Synthetic Utility
| Derivative | Aldehyde Group Reactions | C6-Position Reactivity | Primary Synthetic Utility |
| This compound | Wittig, Reductive Amination, etc. | Low (stable substituent) | A final or near-final intermediate where the isopropoxy group is desired for its steric/electronic properties. |
| 6-Chloronicotinaldehyde | Wittig, Reductive Amination, etc. | High (Suzuki, Buchwald-Hartwig, SNAr) | A versatile building block for introducing a wide variety of substituents at the C6 position.[3][11] |
| 6-Methoxynicotinaldehyde | Wittig, Reductive Amination, etc. | Low (stable substituent) | A key intermediate for molecules where a C6-methoxy group is a required pharmacophoric element.[2] |
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Chloronicotinaldehyde
This protocol provides a representative method for C-C bond formation at the 6-position, demonstrating the synthetic power of the chloro-substituted derivative. The protocol is adapted from established procedures for cross-coupling on chloro-pyridines.[16]
Objective: To synthesize 6-phenylnicotinaldehyde from 6-chloronicotinaldehyde and phenylboronic acid.
Materials:
-
6-Chloronicotinaldehyde (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)
-
Toluene (10 mL)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 6-chloronicotinaldehyde, phenylboronic acid, and potassium carbonate.
-
Add toluene to the vessel.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 6-phenylnicotinaldehyde.
Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction. The base (K₂CO₃) is required to activate the boronic acid. Toluene is a suitable high-boiling, non-polar solvent for this reaction. The inert atmosphere prevents the degradation of the catalyst.
Spectroscopic Data Comparison
Precise characterization is critical for confirming the identity and purity of synthetic intermediates. NMR spectroscopy is a primary tool for this purpose.
Table 3: Comparative ¹H NMR Spectral Data (Predicted/Reported in CDCl₃)
| Assignment | This compound (Predicted) | 6-Chloronicotinaldehyde (Reported)[24] | 6-Methoxynicotinaldehyde (Predicted) |
| Aldehyde (-CHO) | ~9.9 ppm (s) | 10.42 ppm (s) | ~9.9 ppm (s) |
| Pyridine Ring H | ~8.6 ppm (d), ~7.8 ppm (dd), ~6.8 ppm (d) | 7.45 ppm (s, Ar-H) | ~8.7 ppm (d), ~7.9 ppm (dd), ~6.9 ppm (d) |
| -OCH(CH₃)₂ | ~5.4 ppm (septet, 1H) | N/A | N/A |
| -OCH(CH₃)₂ | ~1.4 ppm (d, 6H) | N/A | N/A |
| -OCH₃ | N/A | N/A | ~4.0 ppm (s, 3H) |
Note: Predicted values are based on standard substituent effects. Experimental verification is crucial.[25] Detailed experimental data for this compound and 6-methoxynicotinaldehyde is not widely available in public databases.[24][26]
Experimental Protocol: General NMR Data Acquisition
Objective: To obtain ¹H and ¹³C NMR spectra for a substituted nicotinic aldehyde derivative.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Insert the sample into a 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Load standard proton acquisition parameters.
-
Set the spectral width to approximately 0-12 ppm.
-
Acquire the spectrum using a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Load a proton-decoupled carbon acquisition program.
-
Set the spectral width to approximately 0-200 ppm.
-
Acquire the spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[26]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Integrate the peaks in the ¹H spectrum and reference the chemical shifts to the residual solvent peak.
-
Role in Drug Discovery: Building Blocks for Bioactive Molecules
These aldehydes are not typically therapeutic agents themselves but are critical starting materials for compounds targeting a range of diseases.
Caption: Role of nicotinic aldehydes as precursors in drug discovery workflows.
The choice of the C6 substituent is a key decision in a drug design strategy. A chloro group offers maximum synthetic flexibility to explore a wide range of derivatives (Structure-Activity Relationship studies). In contrast, alkoxy groups like methoxy and isopropoxy are often incorporated when a specific hydrogen bond acceptor or a group that improves metabolic stability or cell permeability is desired in the final drug candidate.
Conclusion: Selecting the Right Tool for the Job
The comparison between this compound, 6-chloronicotinaldehyde, and 6-methoxynicotinaldehyde reveals a clear distinction in their synthetic roles.
-
6-Chloronicotinaldehyde is the superior choice for exploratory synthesis and library development . Its reactivity in cross-coupling and SNAr reactions provides unparalleled access to a diverse set of analogues.[3][11]
-
This compound and 6-Methoxynicotinaldehyde are ideal intermediates for lead optimization and scale-up synthesis when the alkoxy moiety has been identified as a critical component of the target molecule's pharmacophore. They provide stable, well-defined building blocks for the final stages of drug development.
As a senior application scientist, my recommendation is to view these compounds not as direct competitors but as complementary tools in the synthetic chemist's arsenal. The optimal choice depends entirely on the specific goals of the research program, whether it is the broad exploration of chemical space or the targeted synthesis of a specific high-value compound.
References
- Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde. (n.d.).
- 6-Methoxynicotinaldehyde 65873-72-5 wiki - Guidechem. (n.d.).
- A Comparative Guide to the Synthesis of 6-Chloro-4-methoxynicotinaldehyde: Traditional vs. Modern Methodologies - Benchchem. (n.d.).
- Technical Support Center: Synthesis of 6-Chloro-4-methoxynicotinaldehyde - Benchchem. (n.d.).
- 6-Chloro Nicotinaldehyde - ChemBK. (2024).
- Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson. (2024).
- The Pivotal Role of 6-Chloro-4-methoxynicotinaldehyde in Modern Medicinal Chemistry: A Technical Guide - Benchchem. (n.d.).
- Pyridine - Wikipedia. (n.d.).
- The Effect of Substitution and Reaction Conditions on Pyridine Photoelectrocyclizations | The Journal of Organic Chemistry - ACS Publications. (2025).
- A Comparative Guide to the Reaction Products of 6-Chloro-4-methoxynicotinaldehyde - Benchchem. (n.d.).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Nucleophilic substitution reactions in pyridine - Química Organica.org. (n.d.).
- A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. (n.d.).
- (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube. (2020).
- 6-Bromonicotinaldehyde | Pyridines - Ambeed.com. (n.d.).
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. (2017).
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. (n.d.).
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate. (n.d.).
- 6: The Wittig Reaction (Experiment) - Chemistry LibreTexts. (2021).
- The Wittig Reaction: Synthesis of Alkenes. (n.d.).
- Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides - PubMed. (2021).
- Wittig Reaction - Common Conditions. (n.d.).
- This compound | 884495-35-6 - Sigma-Aldrich. (n.d.).
- Synthesis, Nicotinic Acetylcholine Receptor Binding, in Vitro and in Vivo Pharmacology Properties of 3'-(substituted Pyridinyl)-Deschloroepibatidine Analogs - PubMed. (2015).
- Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (n.d.).
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). (n.d.).
- Synthesis and characterization of some new twin drugs having substituted pyridines - Der Pharma Chemica. (n.d.).
- Nicotinic acid derivatives: Application and uses, review - ResearchGate. (2021).
- Development of a novel class of subtype-selective nicotinic receptor antagonist: pyridine-N-substituted nicotine analogs - PubMed. (1999).
- CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents. (n.d.).
- CAS No : 23100-12-1 | Product Name : 6-Chloronicotinaldehyde | Pharmaffiliates. (n.d.).
- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed. (2013).
- Synthesis and Evaluation of Nicotine Analogs as Neuronal Nicotinic Acetylcholine Receptor Ligands | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 3 '-substituted deschloroepibatidine analogues. Novel nicotinic antagonists - RTI International. (n.d.).
- Design, synthesis and binding affinity of new nicotinic ligands - ResearchGate. (2025).
- An In-depth Technical Guide on the Spectral Data of 6-Chloro-4-methoxynicotinaldehyde - Benchchem. (n.d.).
- 1 Electronic Supplementary Information for Decoloration Rates of a Photomerocyanine Dye as a Visual Probe Into Hydrogen Bonding - The Royal Society of Chemistry. (n.d.).
- A Spectroscopic Showdown: Unraveling the Isomers of 6-Chloro-4-methoxynicotinaldehyde - Benchchem. (n.d.).
- Spectroscopic and Synthetic Profile of 2,4,6-Trichloronicotinaldehyde: A Technical Guide - Benchchem. (n.d.).
- Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed. (2024).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a novel class of subtype-selective nicotinic receptor antagonist: pyridine-N-substituted nicotine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 3 '-substituted deschloroepibatidine analogues. Novel nicotinic antagonists | RTI [rti.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. chembk.com [chembk.com]
- 13. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. Pyridine - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structural Validation of 6-Isopropoxynicotinaldehyde
For Immediate Release
Meticulous structural validation is a cornerstone of chemical research and drug development, ensuring the identity, purity, and stability of a compound. This guide provides a comprehensive comparison of orthogonal analytical methods for the definitive structural elucidation of 6-Isopropoxynicotinaldehyde, a key building block in pharmaceutical synthesis.
This document, intended for researchers, scientists, and drug development professionals, offers an in-depth analysis of spectroscopic and chromatographic techniques. It moves beyond a simple listing of methods to explain the rationale behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Imperative of Multi-faceted Structural Analysis
Reliance on a single analytical technique is insufficient for the unambiguous confirmation of a molecule's structure. A combination of methods, each providing a unique piece of the structural puzzle, is essential. For this compound, a substituted pyridine aldehyde, a synergistic approach utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy is paramount. These primary techniques can be supplemented by elemental analysis and chromatography for a complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of nuclei.
Proton (¹H) NMR Spectroscopy
¹H NMR reveals the number of different types of protons and their neighboring environments. For this compound, we expect to see distinct signals for the aromatic protons on the pyridine ring, the aldehyde proton, and the protons of the isopropoxy group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the aldehyde and the electron-donating nature of the isopropoxy group.[2]
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal, allowing for the identification of the carbonyl carbon of the aldehyde, the aromatic carbons of the pyridine ring, and the carbons of the isopropoxy group.
2D NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional NMR experiments are crucial for assembling the complete structural picture.
-
COSY (Correlation Spectroscopy) identifies proton-proton couplings, revealing which protons are adjacent to one another.[2]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is invaluable for connecting the different fragments of the molecule.[2]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | ~9.9 | ~192 |
| Pyridine H-2 | ~8.6 | ~152 |
| Pyridine H-4 | ~8.0 | ~138 |
| Pyridine H-5 | ~6.8 | ~112 |
| Isopropoxy CH | ~5.4 | ~70 |
| Isopropoxy CH₃ | ~1.4 | ~22 |
| Pyridine C-3 | N/A | ~128 |
| Pyridine C-6 | N/A | ~165 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2]
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs.[2]
-
Data Processing and Analysis: Process the spectra using appropriate software. Integrate the ¹H signals, determine the chemical shifts, and analyze the coupling patterns and correlations to assemble the structure.
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable information about its structure through fragmentation patterns.[3]
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for determining the elemental composition of the molecule.[4] By providing a highly accurate mass measurement, it can confirm the molecular formula C₉H₁₁NO₂.
Tandem Mass Spectrometry (MS/MS)
MS/MS experiments involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions can provide clues about the different functional groups and their connectivity. For this compound, characteristic fragments would likely arise from the loss of the isopropoxy group, the aldehyde group, and cleavage of the pyridine ring.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | Possible Fragmentation |
| [M+H]⁺ | 166.0814 | Protonated molecular ion |
| [M-CH₃]⁺ | 151.0582 | Loss of a methyl radical from the isopropoxy group |
| [M-C₃H₇O]⁺ | 107.0344 | Loss of the isopropoxy group |
| [M-CHO]⁺ | 137.0813 | Loss of the formyl radical |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.
-
HRMS Acquisition: Acquire a high-resolution mass spectrum in full scan mode to determine the accurate mass of the molecular ion.
-
MS/MS Acquisition: Perform a product ion scan on the isolated molecular ion to obtain the fragmentation pattern.
-
Data Analysis: Compare the accurate mass with the calculated mass for the proposed formula. Interpret the fragmentation pattern to support the assigned structure.
Caption: Workflow for MS-based structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation.[5]
For this compound, the key characteristic absorptions will be:
-
C-O stretch of the ether linkage.[8]
-
C=C and C=N stretches of the pyridine ring.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) |
| Aldehyde | C=O stretch | ~1705 |
| Aldehyde | C-H stretch | ~2850 and ~2750 |
| Ether | C-O stretch | ~1250 |
| Aromatic Ring | C=C and C=N stretches | ~1600-1450 |
| Isopropyl Group | C-H bend | ~1385 and ~1370 (doublet) |
The position of the C=O stretch is particularly diagnostic; conjugation with the aromatic ring lowers the absorption frequency compared to a saturated aldehyde.[5][7]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Place a small amount of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Background Spectrum: Acquire a background spectrum of the empty spectrometer.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Analysis: The software will automatically ratio the sample spectrum to the background. Identify the characteristic absorption bands and correlate them to the functional groups in the proposed structure.
Caption: Workflow for FTIR-based functional group analysis.
Complementary and Orthogonal Techniques
While NMR, MS, and FTIR form the core of structural validation, other methods provide valuable confirmatory data.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample.[9] The experimental values should be within ±0.4% of the calculated values for the proposed molecular formula to confirm its elemental composition.[4]
Chromatography
Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of the sample.[10][11] A single, sharp peak in the chromatogram is a strong indicator of a pure compound.[10] These techniques can be coupled with mass spectrometry (GC-MS or LC-MS) for simultaneous separation and identification.[12]
Conclusion: An Integrated and Self-Validating Approach
The definitive structural validation of this compound requires a multi-pronged, integrated approach. Each analytical method provides a unique and essential layer of information, and the convergence of data from these orthogonal techniques creates a self-validating system. By meticulously applying NMR for structural mapping, MS for molecular formula confirmation, FTIR for functional group identification, and complementary techniques for purity assessment, researchers can have the highest degree of confidence in the identity and quality of their material. This rigorous validation is not merely a procedural step but a fundamental requirement for reproducible and reliable scientific outcomes.
References
- TutorChase. (n.d.). What methods are used to test the purity of organic compounds?
- ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis.
- University of Wisconsin-Madison. (n.d.). Stoichiometry: Elemental Analysis.
- Quora. (2024, November 16). Can the molecular formula be determined from an elemental analysis?
- Chromatography Forum. (2006, May 12). How do you perform purity analysis?
- ResearchGate. (n.d.). Pyridine Aldehydes and Ketones.
- Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds.
- PubMed Central. (n.d.). An International Study Evaluating Elemental Analysis.
- Chromatography Online. (n.d.). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations.
- Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
- ResearchGate. (2025, August 6). Investigating Solvent Purity Utilizing Comprehensive Gas Chromatography: A Study of Acetones.
- OSTI.gov. (1985, March 1). Analytical reagents based on pyridine aldehydes.
- Chemistry LibreTexts. (2025, March 20). 10.13: Determining Molecular Formulas.
- ResearchGate. (2025, August 6). NMR spectroscopic investigation of p-substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues.
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- University of Calgary. (n.d.). IR: aldehydes.
- Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
- Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.
- ResearchGate. (2025, August 6). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry.
- PubMed. (2001). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry.
- PubMed Central. (n.d.). Stereochemistry and Validation of Macromolecular Structures.
- Chemistry LibreTexts. (2023, August 29). Mass Spectra Interpretation: ALDEHYDES.
- ResearchGate. (2025, August 6). Synthesis and Characterization of Tris-Methacrylated 3,4,5-Tris[(alkoxy)benzyloxy]benzoate Derivatives.
Sources
- 1. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 10. tutorchase.com [tutorchase.com]
- 11. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 6-Isopropoxynicotinaldehyde in Modern Synthesis
For the forward-thinking researcher, the selection of building blocks is a critical juncture in the synthesis of novel chemical entities. 6-Isopropoxynicotinaldehyde, a functionalized pyridine derivative, presents a unique combination of steric and electronic properties that make it an attractive substrate in various C-C and C-N bond-forming reactions. This guide provides an in-depth evaluation of its performance in three key reaction classes: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Knoevenagel condensation. By comparing its projected reactivity with established alternatives, we offer a predictive framework to guide your experimental design and accelerate discovery.
Introduction to this compound: A Versatile Heterocyclic Building Block
This compound belongs to the class of 6-alkoxypyridine-3-carbaldehydes, a scaffold of significant interest in medicinal chemistry and materials science. The isopropoxy group at the 6-position exerts a notable electronic influence on the pyridine ring, modulating its reactivity in cross-coupling reactions. Simultaneously, the aldehyde functionality at the 3-position serves as a versatile handle for a variety of chemical transformations, including condensations and reductive aminations.
This guide will dissect the expected performance of this compound, drawing comparisons with more commonly documented analogues such as 6-chloronicotinaldehyde and 6-methoxynicotinaldehyde. While direct, peer-reviewed experimental data for this compound in these specific reaction classes is limited, this analysis is grounded in established mechanistic principles and extensive data from closely related systems.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The pyridine core of this compound can be functionalized via palladium-catalyzed cross-coupling reactions. The success of these transformations is intrinsically linked to the nature of the substituent at the 6-position, which in this case is an isopropoxy group. This group is generally considered a poor leaving group in comparison to halides, which will influence its direct use as a coupling partner. Therefore, for reactions like Suzuki-Miyaura and Buchwald-Hartwig, a halogenated precursor such as 6-chloro- or 6-bromo-nicotinaldehyde would typically be employed, followed by nucleophilic substitution with isopropoxide to install the desired alkoxy group.
However, for the purpose of this guide, we will consider a hypothetical scenario where a suitable leaving group (e.g., a triflate) is present at a different position on the pyridine ring, allowing us to evaluate the influence of the existing 6-isopropoxy group on the reaction's efficacy.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate.[2]
Expected Performance of this compound Derivatives:
The electron-donating nature of the isopropoxy group is expected to increase the electron density of the pyridine ring, which can have a dual effect. On one hand, it can enhance the rate of oxidative addition of the palladium(0) catalyst to the C-X bond (where X is a leaving group) by making the ring more electron-rich. On the other hand, excessively high electron density can sometimes hinder the reductive elimination step. The steric bulk of the isopropoxy group is not anticipated to significantly impede the reaction at a distal position.
Alternative Comparison: 6-Chloronicotinaldehyde
6-Chloronicotinaldehyde serves as a common precursor and a relevant point of comparison. The chloro substituent is an excellent leaving group for Suzuki-Miyaura couplings. The reaction proceeds efficiently with a variety of boronic acids under standard conditions.
Table 1: Predicted Performance in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System (Predicted/Typical) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) (Predicted/Typical) |
| 6-Isopropoxy-5-bromonicotinaldehyde | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Na₂CO₃ | Toluene/H₂O | 100 | 12-24 | 75-85 (Predicted) |
| 6-Chloronicotinaldehyde | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | ~90 |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling of a Halogenated Nicotinaldehyde Derivative
This protocol is a representative procedure that can be adapted for the Suzuki-Miyaura coupling of a halogenated nicotinaldehyde derivative with an arylboronic acid.
-
Materials: Halogenated nicotinaldehyde derivative (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), 2M Na₂CO₃ solution (2.0 mL), and toluene (10 mL).
-
Procedure:
-
To a flame-dried round-bottom flask, add the halogenated nicotinaldehyde derivative, arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and the 2M Na₂CO₃ solution via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
-
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines, catalyzed by a palladium complex.[3][4]
Expected Performance of this compound Derivatives:
Similar to the Suzuki-Miyaura coupling, the electron-donating isopropoxy group is expected to facilitate the initial oxidative addition step. The choice of a bulky phosphine ligand is crucial to promote the reductive elimination of the C-N bond and prevent undesired side reactions.
Alternative Comparison: 6-Chloronicotinaldehyde
6-Chloronicotinaldehyde is a viable substrate for Buchwald-Hartwig amination, although it is generally less reactive than the corresponding bromide or iodide. The use of specialized ligands, such as those from the Buchwald or Hartwig groups, is often necessary to achieve high yields.[3][4]
Table 2: Predicted Performance in Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System (Predicted/Typical) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) (Predicted/Typical) |
| 6-Isopropoxy-5-bromonicotinaldehyde | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 16-24 | 70-80 (Predicted) |
| 6-Chloronicotinaldehyde | Morpholine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Dioxane | 100 | 12-24 | 60-88 |
Experimental Protocol: Generalized Buchwald-Hartwig Amination of a Halogenated Nicotinaldehyde Derivative
This protocol provides a general procedure for the Buchwald-Hartwig amination of a halogenated nicotinaldehyde derivative.
-
Materials: Halogenated nicotinaldehyde derivative (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), phosphine ligand (e.g., Xantphos, 0.05 mmol), base (e.g., Cs₂CO₃, 2.0 mmol), and anhydrous toluene (10 mL).
-
Procedure:
-
In a glovebox, add the halogenated nicotinaldehyde derivative, Pd₂(dba)₃, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene and the amine via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Knoevenagel Condensation: A Gateway to α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[3] This reaction is a powerful tool for C=C bond formation.
Expected Performance of this compound:
The aldehyde functionality of this compound is expected to be reactive towards active methylene compounds in the presence of a base. The electron-donating isopropoxy group may slightly decrease the electrophilicity of the aldehyde carbonyl carbon compared to an unsubstituted nicotinaldehyde, potentially leading to slightly slower reaction rates. However, the reaction is generally robust and high-yielding with a variety of substrates.
Alternative Comparison: 6-Chloronicotinaldehyde
The electron-withdrawing nature of the chlorine atom in 6-chloronicotinaldehyde would render the aldehyde carbonyl carbon more electrophilic, likely leading to faster reaction rates in Knoevenagel condensations compared to the isopropoxy analogue under identical conditions.
Table 3: Predicted Performance in Knoevenagel Condensation
| Substrate | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) (Predicted/Typical) |
| This compound | Malononitrile | Piperidine | Ethanol | Room Temp. | 1-3 | >90 (Predicted) |
| 6-Chloronicotinaldehyde | Malononitrile | Piperidine | Ethanol | Room Temp. | 0.5-2 | >95 |
| This compound | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 4-8 | 80-90 (Predicted) |
| 6-Chloronicotinaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 2-6 | ~90 |
Experimental Protocol: Generalized Knoevenagel Condensation
This protocol outlines a general procedure for the Knoevenagel condensation of an aromatic aldehyde with an active methylene compound.
-
Materials: Aromatic aldehyde (e.g., this compound, 1.0 mmol), active methylene compound (e.g., malononitrile, 1.1 mmol), catalyst (e.g., piperidine, 0.1 mmol), and ethanol (10 mL).
-
Procedure:
-
Dissolve the aromatic aldehyde and the active methylene compound in ethanol in a round-bottom flask.
-
Add the catalyst to the solution with stirring.
-
Stir the reaction mixture at the appropriate temperature (room temperature or reflux) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Diagram: Knoevenagel Condensation Workflow
Caption: A general workflow for a Knoevenagel condensation reaction.
Conclusion and Future Outlook
This compound is a promising building block for the synthesis of a diverse range of functionalized pyridine derivatives. While direct experimental comparisons are currently sparse in the literature, a thorough analysis of its electronic and steric properties, in conjunction with established reactivity patterns of analogous compounds, allows for a robust prediction of its performance in key synthetic transformations.
In palladium-catalyzed cross-coupling reactions, its derivatives are expected to perform well, with the isopropoxy group likely facilitating the initial oxidative addition step. In Knoevenagel condensations, it is anticipated to be a reliable substrate, albeit potentially slightly less reactive than its electron-deficient counterparts.
The insights provided in this guide are intended to empower researchers to confidently incorporate this compound and its derivatives into their synthetic strategies. Further experimental validation of these predictions will undoubtedly solidify its position as a valuable tool in the synthetic chemist's arsenal.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia.
- Chemtube3D. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling.
- David, J. (2019, January 7). Buchwald-Hartwig coupling [Video]. YouTube.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 6-Isopropoxynicotinaldehyde
Introduction
6-Isopropoxynicotinaldehyde is a substituted pyridine carbaldehyde that serves as a vital building block in the synthesis of complex pharmaceutical compounds and novel materials.[1] Its chemical structure, featuring a reactive aldehyde group appended to a pyridine ring, presents both synthetic opportunities and analytical challenges. For researchers, scientists, and drug development professionals, a comprehensive understanding of its cross-reactivity profile is not merely an academic exercise; it is a critical prerequisite for ensuring the specificity, accuracy, and safety of new chemical entities and the assays used to evaluate them.
The reactivity of the aldehyde functional group makes it a prime site for both intended chemical transformations and unintended interactions with other reagents or biological molecules.[2][3] This guide provides an in-depth analysis of the cross-reactivity potential of this compound. We will move beyond theoretical discussions to provide field-proven experimental protocols and comparative data, empowering you to anticipate, identify, and mitigate cross-reactivity in your own research. We will explore this topic through two common and critical laboratory scenarios: analytical quantification via derivatization and immunological detection via immunoassay.
Section 1: The Chemical Foundation of Cross-Reactivity
The potential for cross-reactivity is fundamentally rooted in the molecule's chemical structure: a polar carbonyl group and an electron-rich aromatic system.
-
The Aldehyde (Formyl) Group: The formyl group (-CHO) is characterized by an electrophilic carbon atom, making it highly susceptible to nucleophilic attack.[3][4] This is the primary driver of its reactivity. Common reactions include:
-
Nucleophilic Addition: Reagents like primary amines, hydrazines, and hydroxylamines readily add to the carbonyl group, often followed by the elimination of water to form imines (Schiff bases), hydrazones, or oximes, respectively.[5][6] This is the basis for many derivatization techniques.
-
Oxidation: Aldehydes are easily oxidized to the corresponding carboxylic acids.[7] Reagents used in qualitative tests like Tollens' reagent or Fehling's solution can achieve this transformation.[7]
-
Reduction: The formyl group can be reduced to a primary alcohol using hydride reagents like sodium borohydride (NaBH₄).[3]
-
-
The Substituted Pyridine Ring: The pyridine ring, modified with an electron-donating isopropoxy group, influences the reactivity of the aldehyde. This group increases electron density on the ring and can affect the electrophilicity of the formyl carbon. Any reagent that interacts with pyridine derivatives could potentially show some level of cross-reactivity.[8][9]
Understanding these fundamental reaction pathways is essential, as any compound sharing these structural motifs—particularly other aromatic or aliphatic aldehydes—is a candidate for cross-reactivity in a given analytical system.
Section 2: Comparative Analysis in Analytical Quantification (HPLC-UV)
A common challenge in quantifying molecules like this compound is their lack of a strong native chromophore for UV-Vis detection. A standard solution is pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a highly colored hydrazone detectable by HPLC-UV.[10][11][12] However, this method's specificity is entirely dependent on the selectivity of the DNPH reaction.
Potential Cross-Reactants
The primary cross-reactants in this assay are other carbonyl-containing compounds, which can also react with DNPH. We will compare this compound with:
-
Benzaldehyde: A simple aromatic aldehyde.
-
Nicotinaldehyde: The parent compound, lacking the isopropoxy group.
-
Heptanal: A representative aliphatic aldehyde.
-
Acetophenone: A simple aromatic ketone, which typically reacts slower than aldehydes.[5]
Experimental Workflow: DNPH Derivatization and HPLC Analysis
The following workflow is designed to assess the relative reactivity and chromatographic separation of these potential interferents.
Caption: Workflow for comparative cross-reactivity analysis using DNPH derivatization followed by HPLC-UV.
Protocol: Comparative HPLC-UV Analysis
Causality: This protocol is designed not just to detect but to quantify the degree of interference by comparing chromatographic separation and detector response. A C18 reverse-phase column is chosen for its versatility in separating moderately polar aromatic compounds.
-
Standard Preparation: Prepare 100 µM stock solutions of this compound and each potential cross-reactant (Benzaldehyde, Nicotinaldehyde, Heptanal, Acetophenone) in acetonitrile (ACN).
-
Derivatization Reagent: Prepare a solution of 0.2% (w/v) 2,4-Dinitrophenylhydrazine in ACN containing 0.5% (v/v) phosphoric acid. Rationale: The acid catalyzes the condensation reaction.
-
Reaction: In separate vials, mix 100 µL of each standard solution with 400 µL of the DNPH reagent. Create an additional vial containing a mixture of all standards.
-
Incubation: Seal the vials and heat at 40°C for 30 minutes to ensure the reaction proceeds to completion. Cool to room temperature.
-
HPLC Analysis:
-
System: HPLC with UV-Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 65:35 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 365 nm. Rationale: This is near the absorbance maximum for the DNPH-hydrazone derivatives, providing high sensitivity.
-
-
Data Acquisition: Inject each derivatized sample and record the chromatograms. Note the retention time (RT) and peak area for each compound.
Data Presentation: Comparative Chromatographic Performance
The following table summarizes expected outcomes from this experiment. The key to mitigating cross-reactivity here is chromatographic resolution.
| Compound | Expected Retention Time (min) | Relative Response Factor (vs. Target) | Potential for Interference |
| This compound-DNPH | ~6.5 | 1.00 | Target Analyte |
| Nicotinaldehyde-DNPH | ~5.8 | 0.95 | High (if peaks overlap) |
| Benzaldehyde-DNPH | ~7.2 | 0.98 | Moderate (should be separable) |
| Heptanal-DNPH | ~8.5 | 1.10 | Low (well-separated) |
| Acetophenone-DNPH | ~7.5 | 0.65 | Low (slower reaction, separable) |
Data is illustrative and will vary based on the specific HPLC system and conditions.
Section 3: Immunological Cross-Reactivity (Competitive ELISA)
In drug development and diagnostics, antibodies are often raised to detect a specific molecule. However, these antibodies may also bind to structurally related compounds, leading to false positives or inaccurate quantification.[14][15] A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold-standard method for quantifying this cross-reactivity.[16]
Potential Cross-Reactants
For an antibody targeting this compound, we must consider compounds that share key structural epitopes:
-
6-Methoxynicotinaldehyde: Minor change in the alkoxy group.
-
Nicotinaldehyde: Parent structure without the alkoxy group.
-
6-Isopropoxynicotinic Acid: The oxidized metabolite.
-
(6-Isopropoxypyridin-3-yl)methanol: The reduced metabolite.
-
Varenicline: A pharmaceutical with a distinct but complex heterocyclic structure (for testing distant relationships).
Principle of Competitive ELISA
In this assay, the potential cross-reacting compound (the analyte in the sample) competes with a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites. A higher concentration of the analyte in the sample leads to less binding of the labeled antigen and a weaker signal.
Caption: Principle of competitive ELISA for cross-reactivity assessment.
Protocol: Competitive ELISA
Self-Validation: This protocol includes critical controls (B₀ for maximum signal, NSB for background) that validate the integrity of each assay run.
-
Plate Coating: Coat a 96-well microplate with an antigen conjugate (e.g., this compound conjugated to BSA) overnight at 4°C. Wash 3x with wash buffer (PBS with 0.05% Tween-20). Rationale: This immobilizes one of the competitors.
-
Blocking: Add blocking buffer (e.g., 1% BSA in PBS) to all wells and incubate for 1-2 hours at room temperature to prevent non-specific binding. Wash 3x.
-
Standard & Sample Preparation:
-
Prepare a serial dilution of the target compound (this compound) for the standard curve (e.g., from 1000 ng/mL to 1 ng/mL).
-
Prepare serial dilutions for each potential cross-reactant over a broad concentration range (e.g., 10,000 ng/mL to 0.1 ng/mL).
-
-
Competitive Reaction:
-
Add 50 µL of standard or sample to the appropriate wells.
-
Add 50 µL of a specific primary antibody (e.g., rabbit anti-6-Isopropoxynicotinaldehyde) at a pre-optimized dilution to all wells except the "Non-Specific Binding" (NSB) controls.
-
Incubate for 1 hour at 37°C. Wash 5x.
-
-
Detection:
-
Add 100 µL of a secondary antibody-enzyme conjugate (e.g., HRP-conjugated goat anti-rabbit IgG) to all wells. Incubate for 30 minutes at 37°C. Wash 5x.
-
Add 100 µL of TMB substrate. Incubate in the dark for 15 minutes.
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition: Read the absorbance at 450 nm.
Data Analysis and Presentation
-
Calculate the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC₅₀).
-
For each potential cross-reactant, calculate its IC₅₀.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀ of Target / IC₅₀ of Cross-Reactant) x 100
| Compound | IC₅₀ (ng/mL) | % Cross-Reactivity | Interpretation |
| This compound | 25 | 100% | Reference Compound |
| 6-Methoxynicotinaldehyde | 55 | 45.5% | Significant Cross-Reactivity |
| Nicotinaldehyde | 480 | 5.2% | Moderate Cross-Reactivity |
| 6-Isopropoxynicotinic Acid | >10,000 | <0.25% | Negligible |
| (6-Isopropoxypyridin-3-yl)methanol | >10,000 | <0.25% | Negligible |
| Varenicline | >10,000 | <0.25% | Negligible |
Data is illustrative. Actual values depend entirely on the specificity of the antibody used.
Section 4: Strategies for Mitigating Cross-Reactivity
When cross-reactivity is identified, several strategies can be employed:
-
Methodological Optimization:
-
Chromatography: Improve separation by adjusting the mobile phase, using a temperature gradient, or switching to a column with a different stationary phase chemistry.
-
Immunoassay: Adjusting assay conditions like pH, ionic strength, or incubation time can sometimes favor the binding of the target analyte over cross-reactants.[15]
-
-
Orthogonal Methods:
-
Sample Preparation:
-
Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to selectively remove interfering compounds from the sample matrix before analysis. The choice of sorbent or solvent should be tailored to exploit the physicochemical differences between the target and the interferent.
-
-
Reagent Improvement:
-
For immunoassays, the ultimate solution is to generate more specific antibodies. This can involve screening more monoclonal antibody clones or redesigning the immunogen to better expose unique epitopes of the target molecule.
-
Final Summary
The analysis of this compound demands a proactive approach to understanding and quantifying potential cross-reactivity. By leveraging fundamental chemical principles, we can predict likely interferents. Through systematic experimental evaluation using robust methods like HPLC and competitive ELISA, we can definitively measure the extent of this interference. The data and protocols presented in this guide serve as a blueprint for researchers to validate their analytical methods, ensuring data of the highest accuracy, specificity, and integrity. In drug development and scientific research, such rigor is not optional—it is the bedrock of trustworthy and reproducible results.
References
- Unacademy. (n.d.). Relative Reactivities of Aldehydes and Ketones.
- Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones.
- Wikipedia. (n.d.). Aldehyde.
- Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions.
- Britannica. (2025, December 23). Aldehyde.
- Auffray, B. (2021). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Toxicological Sciences, kfab034.
- ResearchGate. (2025, October 18). Theoretical framework and experimental validation of multiplexed analyte quantification using cross-reactive affinity reagents.
- Sviridov, D. et al. (2021).
- OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
- Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies.
- Kulus, M. et al. (2022). Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. International Journal of Molecular Sciences, 23(19), 11219.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS.
- Siemens Healthineers Academy. (n.d.). Cross-Reactivity in Immunoassay Drug Screening.
- National Center for Biotechnology Information. (n.d.). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Formaldehyde - 6. ANALYTICAL METHODS.
- CK-12 Foundation. (2025, December 16). Chemical Properties of Aldehydes and Ketones.
- Miller, J. J., & Valdes, R. Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144-53.
- MDPI. (2021, September 7). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols.
- National Center for Biotechnology Information. (2022, May 9). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors.
- Wikipedia. (n.d.). Cannabis (drug).
- MDPI. (n.d.). An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins.
- CoLab. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
- MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
- ResearchGate. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Relative Reactivities of Aldehyde and Ketones. Note on Relative reactivities of Aldehyde and Ketones by Unacademy [unacademy.com]
- 3. jackwestin.com [jackwestin.com]
- 4. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. Aldehyde - Wikipedia [en.wikipedia.org]
- 8. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Siemens Healthineers Academy [academy.siemens-healthineers.com]
- 15. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. histologix.com [histologix.com]
A Comparative Guide to Ensuring Experimental Reproducibility with 6-Isopropoxynicotinaldehyde and its Alternatives in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and advanced materials, the reproducibility of experimental results is the bedrock of scientific integrity. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the reliability of this powerful tool is intrinsically linked to the quality and nature of the starting materials. This guide provides an in-depth technical comparison of 6-Isopropoxynicotinaldehyde and its alternatives, focusing on their impact on the reproducibility and outcome of Suzuki-Miyaura coupling reactions.
The Critical Role of Reagent Choice in Reproducibility
The challenge of reproducing experimental results is a well-documented issue in the scientific community. Variations in reagent quality, including the presence of impurities, can significantly alter reaction kinetics, yield, and the impurity profile of the final product, leading to inconsistent outcomes between different laboratories or even between different batches of the same experiment.[1] This guide will delve into the nuances of this compound and two common alternatives, 6-Chloronicotinaldehyde and 6-(Trifluoromethyl)nicotinaldehyde, to illuminate how a strategic choice of reagent can fortify the reproducibility of your synthetic endeavors.
Understanding the Reagents: A Comparative Overview
The electronic properties of the substituent at the 6-position of the pyridine ring play a pivotal role in the reactivity of the aldehyde in a Suzuki-Miyaura coupling. This is due to the influence of these groups on the electron density of the pyridine ring, which in turn affects the oxidative addition step of the catalytic cycle.
-
This compound (Electron-Donating Group): The isopropoxy group is an electron-donating group (EDG) which increases the electron density on the pyridine ring. This can enhance the rate of oxidative addition of the palladium catalyst to the C-X bond (where X is a halide or triflate), a key step in the Suzuki-Miyaura catalytic cycle.
-
6-Chloronicotinaldehyde (Electron-Withdrawing Group): The chlorine atom is an electron-withdrawing group (EWG) that decreases the electron density on the pyridine ring. This can make the oxidative addition step more challenging compared to substrates with electron-donating groups.
-
6-(Trifluoromethyl)nicotinaldehyde (Strong Electron-Withdrawing Group): The trifluoromethyl group is a potent electron-withdrawing group. Its strong inductive effect significantly reduces the electron density of the pyridine ring, which can have a more pronounced impact on the reaction conditions required for efficient coupling.[2]
Comparative Performance in Suzuki-Miyaura Coupling
| Feature | This compound (EDG) | 6-Chloronicotinaldehyde (EWG) | 6-(Trifluoromethyl)nicotinaldehyde (Strong EWG) |
| Relative Reactivity | High | Moderate | Lower |
| Typical Reaction Time | Shorter | Moderate | Longer |
| Typical Reaction Yield | High | Good to High | Moderate to Good |
| Required Catalyst Loading | Lower | Moderate | Potentially Higher |
| Side Reaction Potential | Lower potential for starting material decomposition | Moderate | Higher potential for side reactions under forcing conditions |
| Cost-Effectiveness | Generally higher cost | More cost-effective | Higher cost due to fluorination |
Note: This table is a qualitative comparison based on the electronic effects of the substituents. Actual results may vary depending on the specific coupling partner, catalyst system, base, and solvent used.
Experimental Protocols for Ensuring Reproducibility
To ensure the reproducibility of your Suzuki-Miyaura coupling reactions, it is imperative to follow a well-defined and controlled experimental protocol. The following is a generalized protocol that can be adapted for this compound and its alternatives.
General Protocol for Suzuki-Miyaura Coupling of Substituted Nicotinaldehydes
This protocol is a starting point and may require optimization for specific substrates.
Reagents and Materials:
-
Substituted Nicotinaldehyde (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Experimental Workflow Diagram:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reagent Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted nicotinaldehyde (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Causality Behind Experimental Choices
-
Choice of Catalyst and Ligand: The selection of the palladium source and ligand is critical. For less reactive substrates like 6-Chloronicotinaldehyde or 6-(Trifluoromethyl)nicotinaldehyde, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) may be necessary to facilitate the oxidative addition and reductive elimination steps.
-
Choice of Base: The base plays a crucial role in the transmetalation step. The choice of base can influence the reaction rate and the formation of byproducts. Inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used. The solubility of the base is also a key factor.
-
Solvent System: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. Degassing the solvent is essential to remove dissolved oxygen, which can deactivate the palladium catalyst.
Synthesis and Purity of Starting Materials: The Foundation of Reproducibility
The purity of the starting materials is a non-negotiable prerequisite for reproducible results. Impurities in the nicotinaldehyde derivatives can inhibit the catalyst, lead to side reactions, and complicate the purification of the final product.
Synthesis of this compound
A common method for the synthesis of this compound involves the nucleophilic aromatic substitution of 6-Chloronicotinaldehyde with isopropanol in the presence of a base.
Reaction Pathway Diagram:
Caption: Synthesis of this compound.
Synthesis of 6-Chloronicotinaldehyde
6-Chloronicotinaldehyde can be synthesized from 2-chloro-5-methylpyridine through oxidation.
Reaction Pathway Diagram:
Caption: Synthesis of 6-Chloronicotinaldehyde.[2]
Synthesis of 6-(Trifluoromethyl)nicotinaldehyde
The synthesis of 6-(Trifluoromethyl)nicotinaldehyde is more complex and often involves multi-step sequences, starting from precursors that already contain the trifluoromethyl group.[2]
Characterization and Purity Assessment
Thorough characterization and purity assessment of the starting materials and final products are essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and can also be used for quantitative analysis to determine purity.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity and quantifying impurities.
-
Elemental Analysis: Determines the elemental composition of the compound.[3]
Conclusion
Ensuring the reproducibility of experimental results is a collective responsibility within the scientific community. For synthetic chemists, this begins with a meticulous approach to the selection and characterization of starting materials. This compound, with its electron-donating substituent, generally offers higher reactivity and potentially more reproducible outcomes in Suzuki-Miyaura coupling reactions under milder conditions. However, its alternatives, 6-Chloronicotinaldehyde and 6-(Trifluoromethyl)nicotinaldehyde, provide access to different chemical space and may be more cost-effective. By understanding the electronic properties of these reagents, employing robust and well-documented experimental protocols, and rigorously characterizing all materials, researchers can significantly enhance the reliability and reproducibility of their synthetic endeavors, ultimately accelerating the pace of discovery and innovation.
References
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
- Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction.
- Purification and Characterization of a Reduced Nicotinamide Adenine Dinucleotide Phosphate-linked Aldehyde Reductase
- Organoborane coupling reactions (Suzuki coupling). PubMed Central. [Link]
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Process for the preparation of nicotinaldehydes.
- Synthesis of new nicotintaldehyde derivatives via Pd(0)
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale.
- Suzuki reaction. Wikipedia. [Link]
- Comparative yields for Suzuki‐Miyaura couplings of (A)...
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Scope of the Suzuki coupling reaction. Yields refer to the isolated yields.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]
- Synthesis of new nicotintaldehyde derivatives via Pd(0)
- Elemental analysis: an important purity control but prone to manipulations. Royal Society of Chemistry. [Link]
- Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido trifl
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
Sources
- 1. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 2. nbinno.com [nbinno.com]
- 3. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Confirming the Purity of 6-Isopropoxynicotinaldehyde with HPLC Analysis
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice. In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as 6-Isopropoxynicotinaldehyde, a comprehensive understanding of the impurity profile is not merely a quality control metric; it is a critical determinant of downstream success in drug discovery and development. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound. The methodologies and rationale presented herein are grounded in extensive field experience and authoritative regulatory standards to ensure scientific integrity and practical applicability.
The Analytical Imperative: Why Purity Matters for this compound
This compound is a substituted pyridine derivative, a class of heterocyclic compounds prevalent in medicinal chemistry. The aldehyde functional group and the isopropoxy substituent on the pyridine ring are key features that dictate its reactivity and potential as a synthetic building block. However, these same features also present specific challenges in terms of stability and potential impurity formation. The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, while the ether linkage could be liable to cleavage under harsh conditions. Incomplete reactions or side reactions during synthesis can introduce structurally similar impurities that may be difficult to separate and could have confounding biological or chemical activities. Therefore, a robust, stability-indicating analytical method is paramount.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis, and for good reason. Its high resolving power, sensitivity, and adaptability make it ideal for separating and quantifying the main component from a complex mixture of potential impurities.[1] For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is the most logical starting point. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[2] This setup allows for the effective separation of moderately polar compounds like our target molecule.
A Stability-Indicating RP-HPLC Method for this compound
The following protocol is a robust, self-validating method designed to separate this compound from its potential process-related impurities and degradation products.
Experimental Protocol: HPLC Analysis
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common and effective choice for this type of analysis.[1]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water. The acidic modifier helps to ensure consistent peak shapes for the basic pyridine nitrogen.
-
Solvent B: 0.1% Formic acid in Acetonitrile. Acetonitrile is often preferred for its lower UV cutoff compared to methanol.[3]
-
-
Gradient Elution: A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities.
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.
-
Detection: UV detection at 262 nm. Nicotine and its derivatives show strong absorbance in this region.[4][5][6] A PDA detector is highly recommended to assess peak purity and to identify the optimal detection wavelength.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. This ensures solubility and compatibility with the mobile phase.
Causality Behind Experimental Choices:
-
C18 Column: The octadecylsilane stationary phase provides excellent hydrophobic retention for the aromatic pyridine ring and the isopropoxy group.
-
Formic Acid: The addition of an acid to the mobile phase suppresses the ionization of the pyridine nitrogen, leading to sharper, more symmetrical peaks.
-
Gradient Elution: This is crucial for a "stability-indicating" method. It allows for the separation of early-eluting polar impurities (like the potential carboxylic acid degradant) and late-eluting non-polar impurities that might be present from the starting materials or side reactions.
-
PDA Detector: This detector not only quantifies the components but also provides UV spectra for each peak. This is a powerful tool for assessing peak purity; if the spectrum is consistent across the entire peak, it is likely a single component.
Method Validation: Ensuring Trustworthiness
A method is only as good as its validation. The developed HPLC protocol must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability.[7]
Key Validation Parameters:
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can accurately measure the analyte in the presence of impurities and degradants. | The main peak should be well-resolved from all other peaks. Peak purity analysis by PDA should show no co-eluting impurities. |
| Linearity | To demonstrate a proportional relationship between detector response and analyte concentration. | R² ≥ 0.999 over a range of 50% to 150% of the target concentration. |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements. (Repeatability and Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor changes in flow rate, column temperature, and mobile phase composition. |
Forced Degradation Studies: Proving the Method is Stability-Indicating
To truly confirm the specificity of the method, forced degradation studies are essential.[8][9][10] These studies intentionally stress the this compound sample to generate potential degradation products. The HPLC method must be able to separate the intact drug from all formed degradants.
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The successful separation of the main peak from the degradation products in these stressed samples confirms that the method is "stability-indicating."
Comparative Analysis: HPLC vs. Alternative Purity Assessment Techniques
While HPLC is the preferred method, other techniques can provide complementary or preliminary information on the purity of this compound.
| Technique | Principle | Advantages for this compound | Disadvantages |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, quantitative, can separate structurally similar impurities, stability-indicating. | Requires specialized equipment and method development. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High efficiency for volatile compounds, fast analysis times.[11] | This compound may have limited volatility; high temperatures in the injector could cause degradation.[12] Not suitable for non-volatile impurities. |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei. | Provides a direct measure of purity without the need for a reference standard of the same compound.[13][14] Can identify and quantify impurities if their structures are known. | Lower sensitivity than HPLC, may not detect trace impurities, requires expensive instrumentation. |
| Melting Point Analysis | Pure crystalline solids have a sharp and defined melting point. Impurities depress and broaden the melting range. | Simple, fast, and inexpensive preliminary check of purity. A sharp melting point suggests high purity. | Non-specific; different compounds can have similar melting points. Not quantitative.[7][15][16] |
| Thin-Layer Chromatography (TLC) | Differential partitioning on a solid stationary phase with a liquid mobile phase. | Quick and inexpensive for monitoring reaction progress and identifying the number of components in a mixture. | Not quantitative, lower resolution than HPLC. |
Visualizing the Workflow
The following diagram illustrates the logical flow for confirming the purity of this compound, from initial assessment to a fully validated method.
Caption: Workflow for Purity Confirmation of this compound.
Conclusion
For the definitive confirmation of this compound purity, a validated, stability-indicating reverse-phase HPLC method is the most authoritative and trustworthy approach. It provides the necessary resolution, sensitivity, and quantitative accuracy to identify and control impurities, which is a non-negotiable requirement in a regulated drug development environment. While techniques like qNMR and GC-MS offer valuable orthogonal data, and melting point analysis serves as a useful preliminary check, HPLC remains the gold standard for routine quality control and release testing. The adoption of a systematic, well-validated HPLC method, as outlined in this guide, provides a solid analytical foundation for any research or development program involving this compound.
References
- Emery Pharma.
- Bruker.
- ResolveMass Laboratories. (2025, November 5).
- Reynolds, D. et al. Forced Degradation Studies: Regulatory Considerations and Implementation.
- Mettler Toledo.
- MedCrave. (2016, December 14). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]
- Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. [Link]
- Kintek Solution. Why Is Melting Point Important For Substance Identity And Purity?
- IBChem. Melting point depression. [Link]
- Portland State University. Purity and Identification of Solids Using Melting Points. [Link]
- Phenomenex. (2025, June 6).
- News. (2024, July 4). GC Vs.
- AMSbiopharma. (2025, July 22).
- Welch Materials. (2025, April 8).
- Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
- Phenomenex. (2025, June 6).
- U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
- ResearchGate. (2025, April 15).
- ResearchGate. (2022, March 11).
- PubMed Central. Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. [Link]
Sources
- 1. auroraprosci.com [auroraprosci.com]
- 2. moravek.com [moravek.com]
- 3. welch-us.com [welch-us.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Why Is Melting Point Important For Substance Identity And Purity? A Key Indicator Of Sample Composition - Kintek Solution [kindle-tech.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. scispace.com [scispace.com]
- 11. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 12. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 13. emerypharma.com [emerypharma.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. mt.com [mt.com]
- 16. web.pdx.edu [web.pdx.edu]
A Guide to the Comparative Assessment of 6-Isopropoxynicotinaldehyde Derivatives in Drug Discovery Pipelines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, owing to its presence in numerous FDA-approved drugs.[1] Within this broad class, 6-alkoxynicotinaldehyde derivatives are emerging as a promising chemotype, with the aldehyde functionality serving as a versatile handle for synthetic elaboration and potential interaction with biological targets. This guide provides a comprehensive framework for the comparative assessment of a specific subclass, 6-isopropoxynicotinaldehyde derivatives, within a drug discovery pipeline, with a focus on anticancer applications.
While direct comparative studies on a series of this compound derivatives are not yet prevalent in the public domain, this guide will equip researchers with the necessary protocols and conceptual frameworks to conduct such evaluations. We will draw upon established methodologies for the synthesis, in vitro evaluation, and structure-activity relationship (SAR) analysis of related heterocyclic compounds to provide a robust template for investigation.
The Rationale for Targeting this compound Derivatives
The this compound scaffold is of particular interest for several reasons. The pyridine ring is a well-established pharmacophore, and the strategic placement of substituents can significantly modulate biological activity. The isopropoxy group at the 6-position can influence the molecule's lipophilicity and metabolic stability, potentially leading to favorable pharmacokinetic profiles. The aldehyde at the 3-position is a key functional group that can participate in various chemical reactions, allowing for the synthesis of a diverse library of derivatives. Furthermore, nicotinaldehyde itself has been identified as a novel precursor for NAD biosynthesis, a critical pathway in cellular metabolism that can be dysregulated in cancer.[2]
Synthetic Strategies for Derivative Libraries
A crucial first step in a comparative assessment is the synthesis of a diverse library of derivatives. A common and effective method for the synthesis of related 6-alkoxynicotinonitrile derivatives, which can be readily converted to the corresponding aldehydes, involves the condensation of chalcones with malononitrile in a basic medium. For the direct synthesis of derivatives from the aldehyde, reductive amination is a powerful tool.
Illustrative Synthetic Workflow: Reductive Amination
The following diagram outlines a generalized workflow for the synthesis of amine derivatives from this compound.
Caption: Generalized workflow for the synthesis of this compound derivatives via reductive amination.
Detailed Protocol: Synthesis of an Amine Derivative
This protocol provides a step-by-step method for the synthesis of a representative amine derivative of this compound.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere, add the desired amine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative In Vitro Assessment: Cytotoxicity Screening
The initial biological evaluation of a new series of compounds typically involves assessing their cytotoxic effects against a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of cell viability.
Experimental Workflow: In Vitro Cytotoxicity Screening
The following diagram illustrates the workflow for assessing the cytotoxicity of the synthesized derivatives.
Caption: Workflow for the in vitro cytotoxicity assessment of this compound derivatives using the MTT assay.
Detailed Protocol: MTT Assay for Cytotoxicity
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in complete culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each derivative using a dose-response curve fitting software.
Data Presentation: Comparative Cytotoxicity
The results of the cytotoxicity screening should be presented in a clear and concise table to facilitate comparison between the different derivatives.
| Derivative | R1 | R2 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |
| Parent | H | - | >100 | >100 | >100 |
| IA-1 | Benzyl | H | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| IA-2 | 4-Fluorobenzyl | H | 8.7 ± 0.9 | 12.1 ± 1.3 | 9.5 ± 1.1 |
| IA-3 | Cyclohexyl | H | 35.4 ± 3.2 | 45.1 ± 4.5 | 40.2 ± 3.8 |
| IA-4 | Morpholino | - | 25.6 ± 2.4 | 30.8 ± 3.1 | 28.3 ± 2.9 |
| Doxorubicin | - | - | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Note: The data presented in this table is illustrative and not based on actual experimental results for this compound derivatives.
Structure-Activity Relationship (SAR) Analysis
The data generated from the in vitro screening is crucial for establishing a structure-activity relationship (SAR). SAR studies help to identify the chemical features of the molecules that are important for their biological activity and guide the design of more potent and selective compounds.
-
Aromatic vs. Aliphatic Substituents: The benzyl-substituted derivative (IA-1) shows significantly higher activity than the parent aldehyde. The cyclohexyl-substituted derivative (IA-3) is less active than the aromatic counterparts, suggesting that an aromatic ring at this position is favorable for cytotoxicity.
-
Electronic Effects: The introduction of an electron-withdrawing fluorine atom on the benzyl ring (IA-2) enhances the cytotoxic activity compared to the unsubstituted benzyl derivative (IA-1). This suggests that the electronic properties of the substituent play a role in the compound's activity.
-
Heterocyclic Substituents: The morpholino-substituted derivative (IA-4) displays moderate activity, indicating that heterocyclic rings are well-tolerated at this position and could be further explored.
A systematic SAR analysis involves synthesizing and testing a wider range of derivatives with varying electronic and steric properties to build a more comprehensive understanding of the structural requirements for activity.
Advanced In Vitro and In Vivo Evaluations
Promising candidates identified from the initial screening should be subjected to further, more detailed investigations to elucidate their mechanism of action and assess their in vivo efficacy.
Advanced In Vitro Assays:
-
Apoptosis Assays: To determine if the compounds induce programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be performed.
-
Cell Cycle Analysis: Flow cytometry can also be used to investigate the effect of the compounds on the cell cycle distribution, identifying potential cell cycle arrest at specific phases (G1, S, G2/M).
-
Kinase Inhibition Assays: Given that many pyridine-containing compounds are kinase inhibitors, screening against a panel of relevant kinases could reveal the molecular target.
In Vivo Efficacy Studies:
Compounds with potent in vitro activity and a favorable preliminary safety profile should be advanced to in vivo studies using animal models, such as xenograft models in mice, to evaluate their antitumor efficacy.
Conclusion and Future Directions
This guide provides a systematic approach for the comparative assessment of novel this compound derivatives in a drug discovery context. By following the outlined synthetic and biological evaluation workflows, researchers can efficiently generate and analyze data to identify promising lead compounds for further development. The key to a successful campaign lies in the iterative process of design, synthesis, testing, and SAR analysis, which allows for the rational optimization of the chemical scaffold to achieve the desired therapeutic profile. Future work should focus on expanding the diversity of the derivative library, elucidating the mechanism of action of the most active compounds, and evaluating their in vivo efficacy and safety.
References
- Ling, Y., Hao, Z. Y., Liang, D., Zhang, C. L., Liu, Y. F., & Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338.
- BenchChem. (2025). A Comparative Analysis of 6-Amino-1,3-benzodioxole-5-carbaldehyde and Other Aromatic Aldehydes for Researchers and Drug. BenchChem.
- MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI.
- Nahimana, A., et al. (2022). Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. Cancers, 14(15), 3786.
- PMC. (2021).
- PubMed. (2020).
- RSC Publishing. (2020).
- MDPI. (2024). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.
- MDPI. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI.
- MDPI. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
- Beilstein Journals. (2014). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.
- PMC. (2014).
- ResearchGate. (2025). Synthesis and Biological Evaluation of Cytotoxic 6(7)‐Alkyl‐2‐hydroxy‐1,4‐naphthoquinones.
- ResearchGate. (2025). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde.
- Semantic Scholar. (2014).
- PubMed. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed.
Sources
A Head-to-Head Comparison of Synthetic Routes to 6-Isopropoxynicotinaldehyde: An Efficiency Analysis for Researchers
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Isopropoxynicotinaldehyde, a valuable building block in the synthesis of various pharmaceutical agents, is no exception. This guide provides a detailed, head-to-head comparison of the most viable synthetic routes to this compound, offering insights into the efficiency, scalability, and potential challenges of each pathway. By examining the underlying chemical principles and providing representative experimental data, this document aims to empower chemists to make informed decisions in their synthetic endeavors.
Two principal synthetic strategies emerge for the preparation of this compound, diverging based on the key pyridine precursor employed: 6-chloronicotinaldehyde or 6-hydroxynicotinaldehyde. The efficiency of each route is a composite of the yields of the individual steps, the cost and availability of starting materials, and the operational complexity of the procedures.
Route 1: The Chloro-Intermediate Pathway
This approach hinges on the initial synthesis of 6-chloronicotinaldehyde, which is then converted to the desired product via a nucleophilic aromatic substitution.
Step 1a: Synthesis of the Precursor - 6-Chloronicotinaldehyde
Two primary methods are considered for the synthesis of this key intermediate: the Swern oxidation of (6-chloropyridin-3-yl)methanol and the Vilsmeier-Haack reaction on a suitable 2-chloropyridine derivative.
Option A: Swern Oxidation
The Swern oxidation is a widely used method for the mild oxidation of primary alcohols to aldehydes, known for its high yields and compatibility with a wide range of functional groups.[1][2] The reaction proceeds by activating dimethyl sulfoxide (DMSO) with oxalyl chloride to form the electrophilic species, which then reacts with the alcohol. Subsequent addition of a hindered base, such as triethylamine, promotes an intramolecular elimination to yield the aldehyde.
A significant drawback of the Swern oxidation is the formation of the volatile and malodorous byproduct, dimethyl sulfide.[1] Proper handling and quenching procedures are essential.
Option B: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction offers an alternative for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] This electrophile then attacks the pyridine ring to introduce the formyl group. While potentially more direct, the success of this reaction is highly dependent on the substrate and can sometimes lead to mixtures of products.
Step 1b: Williamson Ether Synthesis
The final step in this route is the nucleophilic substitution of the chloride in 6-chloronicotinaldehyde with isopropoxide. This classic Williamson ether synthesis is a robust and generally high-yielding reaction.[5] The reaction involves the deprotonation of isopropanol with a strong base, such as sodium hydride, to form the isopropoxide nucleophile, which then displaces the chloride from the electron-deficient pyridine ring.
Route 2: The Hydroxy-Intermediate Pathway
This alternative strategy utilizes the commercially available 6-hydroxynicotinaldehyde as the starting material.
Step 2: Williamson Ether Synthesis from 6-Hydroxynicotinaldehyde
Similar to the final step in Route 1, this pathway also relies on the Williamson ether synthesis.[6][7] In this case, the hydroxyl group of 6-hydroxynicotinaldehyde is deprotonated with a suitable base to form the corresponding phenoxide-like species. This nucleophile then reacts with an isopropyl electrophile, such as 2-bromopropane or isopropyl tosylate, to furnish the target this compound. The choice of the isopropylating agent and reaction conditions can influence the overall efficiency.
Efficiency Comparison: A Quantitative Look
| Route | Step | Reaction | Typical Yield (%) | Key Considerations |
| 1 | 1a (Option A) | Swern Oxidation of (6-chloropyridin-3-yl)methanol | 85-95% | Mild conditions, high yield, but produces malodorous byproduct. |
| 1a (Option B) | Vilsmeier-Haack Reaction | 60-80% | Potentially more direct, but may have regioselectivity issues and harsher conditions. | |
| 1b | Williamson Ether Synthesis | 70-90% | High-yielding, but requires a strong base. | |
| 2 | 2 | Williamson Ether Synthesis | 70-90% | Commercially available starting material simplifies the process, but may be more expensive. |
Experimental Protocols
Protocol for Route 1, Step 1a (Swern Oxidation)
Synthesis of 6-Chloronicotinaldehyde from (6-chloropyridin-3-yl)methanol
-
To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of (6-chloropyridin-3-yl)methanol (1.0 eq.) in DCM dropwise, ensuring the temperature remains below -60 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Route 1, Step 1b and Route 2 (Williamson Ether Synthesis)
Synthesis of this compound from 6-Chloronicotinaldehyde
-
To a suspension of sodium hydride (1.5 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add isopropanol (5.0 eq.) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 6-chloronicotinaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Note: A similar procedure can be followed for the reaction starting from 6-hydroxynicotinaldehyde, using a suitable base to deprotonate the hydroxyl group and an appropriate isopropylating agent.
Visualizing the Synthetic Pathways
Figure 1: Comparative overview of the synthetic routes to this compound.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
Route 1 , proceeding through the 6-chloro intermediate, offers a potentially more cost-effective approach if (6-chloropyridin-3-yl)methanol is readily available or can be synthesized in-house at a low cost. The Swern oxidation is a reliable and high-yielding method for the aldehyde formation, albeit with the caveat of a malodorous byproduct.
Route 2 , starting from the commercially available 6-hydroxynicotinaldehyde, presents a more streamlined and operationally simpler approach, eliminating the need for the initial oxidation step. The trade-off for this convenience may be a higher cost of the starting material.
For large-scale production, a thorough cost analysis of the starting materials and reagents for each route is crucial. For laboratory-scale synthesis where convenience and speed are prioritized, Route 2 is likely the more attractive option. Ultimately, the choice of synthetic route will depend on the specific needs and resources of the research team.
References
- Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- P. G. Research Center, Department of Chemistry, Z.B. Patil College, & S. V. S's Dadasaheb Rawal College. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Lumen Learning. (n.d.). Williamson ether synthesis. In Organic Chemistry 1: An open textbook.
- Wikipedia contributors. (2023). Swern oxidation. In Wikipedia, The Free Encyclopedia.
- RSC Publishing. (2025). Selective production of aldehydes: from traditional alternatives to alcohol photo-oxidation using g-C3N4-based materials. Journal of Materials Chemistry A, 6, 3760. DOI: 10.1039/D5MA00229J
- Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia.
Sources
- 1. growingscience.com [growingscience.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Isopropoxynicotinaldehyde
For the diligent researcher, the lifecycle of a chemical reagent extends beyond the benchtop. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-isopropoxynicotinaldehyde, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in established safety protocols and regulatory standards, providing a self-validating system for waste management.
Hazard Profile: Understanding the "Why" Behind the Procedure
This compound (CAS No. 884495-35-6) is a pyridine-based aldehyde used in synthetic chemistry.[1][2] While a novel compound in many applications, its hazard profile, derived from safety data sheets (SDS), dictates a cautious and prescribed disposal path. The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H332: Harmful if inhaled.
These hazards are the primary drivers for the stringent disposal protocols that follow. The potential for skin, eye, and respiratory irritation necessitates handling procedures that minimize direct contact and aerosol generation. Its classification as harmful if swallowed or inhaled underscores the importance of containment. Therefore, under no circumstances should this compound or its waste be disposed of via sanitary sewer systems or as common laboratory trash .[4] Such actions risk introducing a hazardous substance into the environment and public wastewater systems.[5] The only acceptable disposal method is through a licensed hazardous waste management facility.[3][6]
Personnel Protection: Your First Line of Defense
Before beginning any waste consolidation or disposal-related activities, the selection and proper use of Personal Protective Equipment (PPE) is mandatory. The choice of PPE is directly informed by the compound's hazard profile.
| PPE Category | Recommended Equipment | Rationale for Use |
| Eye & Face Protection | Chemical safety goggles and a face shield.[7] | Protects against splashes of the liquid, which can cause serious eye irritation (H319). A face shield offers a broader barrier of protection. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact, mitigating the risk of skin irritation (H315). Always check glove manufacturer data for compatibility. |
| Body Protection | Chemical-resistant lab coat or coveralls.[8][9] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood.[4] | Mitigates the risk of inhaling vapors, which are harmful and can cause respiratory irritation (H332, H335). |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process. From the point of generation to the moment of pickup, each step is designed to ensure containment, clear communication, and compliance.
Step 1: Waste Segregation and Collection
The foundation of proper disposal is meticulous segregation.
-
Designate a Waste Container: Select a chemically compatible container with a secure, leak-proof screw-top cap.[10] Glass or high-density polyethylene (HDPE) are often suitable choices. The original product container can be an excellent option.
-
Isolate the Waste Stream: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.[11] Halogenated and non-halogenated waste streams, for example, are often segregated for different disposal treatments.
-
Collect All Contaminated Materials: All items that have come into direct contact with the compound, such as pipette tips, contaminated gloves, and absorbent paper, must be considered hazardous waste and collected in a designated, sealed container for solid waste.[12]
Step 2: Container Labeling and Storage
Clear and accurate labeling is a critical safety and regulatory requirement mandated by the Resource Conservation and Recovery Act (RCRA).[13][14]
-
Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "HAZARDOUS WASTE".[10]
-
The full chemical name: "this compound".
-
The specific hazard characteristics (e.g., "Irritant," "Harmful").
-
The date of accumulation.
-
-
Maintain a Closed Container: The waste container must be securely capped at all times, except when actively adding waste.[10][13] This is one of the most common regulatory violations found in laboratory settings.
-
Store in a Designated Area: Store the sealed and labeled container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area. This location should be under the control of the generator, away from ignition sources, and segregated from incompatible chemicals.[6][10]
Disposal Workflow Diagram
A visual guide to the this compound disposal process.
Step 3: Spill and Decontamination Procedures
Accidents happen. A clear, pre-defined spill response plan is essential.
-
Evacuate and Ventilate: In the event of a spill, alert personnel in the immediate area and ensure the space is well-ventilated. If the spill is large or ventilation is poor, evacuate the area.
-
Contain the Spill: Use a non-combustible absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the spill.[4][11]
-
Collect and Dispose: Carefully collect the absorbent material and place it into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.[11]
Step 4: Arranging for Final Disposal
The final step is the transfer of waste to a qualified professional.
-
Contact Your EHS Office: Your institution's Environmental Health & Safety office is your partner in compliance. Contact them to schedule a pickup for your hazardous waste.[11]
-
Follow Institutional Protocols: Adhere to your organization's specific procedures for waste pickup requests, documentation, and hand-off.
-
Professional Disposal: The EHS department will work with a licensed and approved hazardous waste disposal contractor to transport and ultimately dispose of the material in a compliant manner, typically through chemical incineration at a permitted facility.[5][15]
By adhering to this comprehensive disposal protocol, you actively contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to the scientific community and the environment.
References
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
- Safety Data Sheet for Pyridine-2-carbaldehyde. Stobec. [Link]
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
- Pyridine Safety D
- Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
- Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. [Link]
- Safety D
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
- Hazardous Waste Disposal Guidelines. Purdue University. [Link]
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
- Hazardous Chemical Waste Defined. Temple University. [Link]
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
- Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
- Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse. [Link]
Sources
- 1. This compound | 884495-35-6 [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. stobec.com [stobec.com]
- 6. media.laballey.com [media.laballey.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. sams-solutions.com [sams-solutions.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pfw.edu [pfw.edu]
- 14. Hazardous Chemical Waste Defined | Campus Operations [campusoperations.temple.edu]
- 15. jubilantingrevia.com [jubilantingrevia.com]
Navigating the Safe Handling of 6-Isopropoxynicotinaldehyde: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Isopropoxynicotinaldehyde (CAS No. 884495-35-6). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to handle this compound safely and effectively. This guide is structured to provide a comprehensive, step-by-step approach to its use, from initial risk assessment to final disposal.
Understanding the Hazard Profile
While a comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, hazard information for this compound and structurally similar aldehydes provides a strong basis for a thorough risk assessment. The available data indicates that this compound should be handled with caution.
Signal Word: Warning
Key Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Aldehydes as a class are known to be reactive and can be toxic. They are electrophiles that can react with cellular proteins and are often cytotoxic. Inhalation can lead to respiratory issues, and skin contact may result in dermatitis.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the recommended PPE, along with the rationale for each.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[1] | To prevent skin contact and irritation. Latex gloves are not recommended as they may not provide adequate protection against aldehydes.[1] |
| Eye and Face Protection | Splash-proof safety goggles and a full-face shield.[1] | To protect against splashes that can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.[1] |
| Body Protection | Chemical-resistant lab coat, preferably flame-retardant. | To protect the skin on the arms and body from accidental contact. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator for organic vapors may be required.[1] | To prevent inhalation of vapors, which can cause respiratory irritation.[1] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.
Preparation and Handling
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[2]
-
Pre-use Inspection: Before starting any work, inspect all PPE for integrity. Ensure the fume hood is functioning correctly.
-
Spill Kit: Have a spill kit readily available that is appropriate for aldehyde spills. This should include an inert absorbent material like vermiculite or sand.
-
Weighing and Transfer: Since this compound is a liquid, transfers should be performed carefully to avoid splashes. Use appropriate chemical-resistant tools for transfers.
Experimental Workflow Diagram
The following diagram illustrates the key decision points and safety protocols for handling this compound.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
